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  • Product: 3-Chloro-5-fluorophenethyl alcohol
  • CAS: 842123-84-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Chloro-5-fluorophenethyl alcohol for drug design

A Technical Guide for Fragment-Based Drug Design (FBDD) Executive Summary In the optimization of small molecule therapeutics, the 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) scaffold represents a high-value "pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Design (FBDD)

Executive Summary

In the optimization of small molecule therapeutics, the 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) scaffold represents a high-value "privileged structure." It offers a sophisticated balance between steric bulk and electronic modulation that simple halogenated aromatics cannot achieve.

This guide analyzes the physicochemical behavior, synthetic accessibility, and metabolic advantages of this specific isomer. Unlike its para-substituted counterparts, the 3,5-disubstitution pattern creates a unique "molecular clamp" effect, blocking common metabolic soft spots while maintaining an optimal lipophilic profile (LogP ~2.3) for CNS and membrane penetration.

Part 1: Physicochemical Matrix

Data Integrity Note: Values below combine experimental data for the specific CAS 842123-84-6 where available, and consensus predictive models (SwissADME/ACD/Labs) calibrated against the 3-chlorophenethyl alcohol standard.

PropertyValueDrug Design Significance
Molecular Formula C₈H₈ClFOFragment core.
Molecular Weight 174.60 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
cLogP (Consensus) 2.3 ± 0.2The Sweet Spot. Higher than phenethyl alcohol (1.36) but below the lipophilicity cliff (>3.0) where non-specific binding increases.
Topological Polar Surface Area (TPSA) 20.2 ŲExcellent membrane permeability; predicts high blood-brain barrier (BBB) crossing potential.
H-Bond Donors / Acceptors 1 / 2The alcohol (-OH) acts as a donor/acceptor; the Fluorine acts as a weak acceptor.
pKa (Alcohol) ~15.8Non-ionizable at physiological pH; acts as a neutral pharmacophore.
Boiling Point ~145-150°C @ 15mmHgEstimated based on 3-Cl analog. High boiling point requires vacuum distillation for purification.
Rotatable Bonds 2Low conformational entropy penalty upon binding to protein targets.
Part 2: The Strategic Role of Halogenation (SAR)

Expert Insight: Why choose the 3-Chloro-5-fluoro pattern? The "Meta-Meta" substitution is not arbitrary. It is a calculated decision to exploit the Sigma-Hole effect and metabolic blocking.

  • The Chlorine (Position 3): Provides a lipophilic anchor. The large Van der Waals radius of Chlorine (1.75 Å) effectively fills hydrophobic pockets in receptor sites (e.g., GPCR allosteric sites).

  • The Fluorine (Position 5): Acts as a metabolic shield. It blocks the meta position from CYP450 oxidation without adding significant steric bulk (Radius 1.47 Å, similar to Hydrogen).

  • Electronic Synergies: Both halogens are electron-withdrawing (Inductive effect: -I). This lowers the electron density of the benzene ring, reducing the risk of oxidation at the para position and making the ring less susceptible to oxidative metabolism (e.g., arene oxide formation).

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 3-Chloro-5-fluorophenethyl alcohol Cl_3 3-Chloro (Lipophilic Anchor) Molecule->Cl_3 F_5 5-Fluoro (Metabolic Shield) Molecule->F_5 Ethyl_Linker Ethyl Linker (Conformational Flexibility) Molecule->Ethyl_Linker Hydrophobic_Pocket Fills Hydrophobic Pocket Cl_3->Hydrophobic_Pocket Block_CYP Blocks CYP450 Oxidation F_5->Block_CYP OH_Group Hydroxyl (H-Bond Donor/Handle) Ethyl_Linker->OH_Group Derivatization Precursor for Amines/Acids OH_Group->Derivatization

Caption: SAR dissection showing the distinct pharmacological roles of the 3-Cl (binding) and 5-F (stability) substituents.

Part 3: Synthetic Architecture

Protocol Validation: While the Willgerodt-Kindler reaction can synthesize phenethyl backbones from acetophenones, it is harsh and sulfur-intensive. For high-purity medicinal chemistry applications, the Reduction of Phenylacetic Acid is the superior, self-validating protocol.

Validated Workflow: Acid Reduction
  • Starting Material: 3-Chloro-5-fluorophenylacetic acid (CAS: 202001-00-1).[1]

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Charge flask with 3-Chloro-5-fluorophenylacetic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Reduction: Dropwise add BH₃·THF (1.0 M solution, 1.2 eq) over 30 minutes. Critical: Monitor gas evolution (H₂).

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, NaHCO₃, and Brine. Dry over MgSO₄.

  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 4:1).

Diagram: Synthetic Pathway

Synthesis_Path Start Precursor: 3-Chloro-5-fluorophenylacetic acid (CAS: 202001-00-1) Intermediate Intermediate: Boronate Complex Start->Intermediate Anhydrous THF, 0°C -> Reflux Reagent Reagent: BH3·THF (1.0M) or LiAlH4 Reagent->Intermediate Quench Quench: Methanol / HCl Intermediate->Quench Hydrolysis Product Target: 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) Quench->Product Workup & Purification

Caption: Selective reduction pathway converting the carboxylic acid moiety to the primary alcohol while preserving halogen substituents.

Part 4: ADME & Safety Implications
Metabolic Stability (The Fluorine Effect)

In non-fluorinated phenethyl alcohols, the para and meta positions are vulnerable to Phase I oxidation (hydroxylation).

  • Mechanism: The 3-Cl, 5-F pattern leaves the 4-position open, but the flanking meta-substituents create a "steric fence," hindering the approach of the CYP450 Iron-Oxo species.

  • Result: This extends the half-life (

    
    ) of the scaffold compared to 3-chlorophenethyl alcohol.
    
Safety & Handling (GHS Standards)

Based on analog data (3-Chlorophenethyl alcohol) and functional group analysis:

  • Signal Word: Warning.

  • H-Codes:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Always handle in a fume hood. The lipophilic nature implies potential for dermal absorption; nitrile gloves are mandatory.

References
  • PubChem. Compound Summary: 3-Chloro-5-fluorophenethyl alcohol (CAS 842123-84-6). National Library of Medicine. [Link]

  • Park, B. K., & Kitteringham, N. R. (1994).[4][5] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications.[4][5] Drug Metabolism Reviews.[4][5] [Link]

  • Organic Syntheses. Preparation of Phenethyl Alcohols via Acid Reduction. Org.[6] Synth. Coll. Vol. 10, p. 423. [Link]

  • SwissADME. Molecular Properties and Pharmacokinetics Prediction Logic. Swiss Institute of Bioinformatics. [Link]

Sources

Exploratory

Technical Whitepaper: Lipophilicity Profiling of 3-Chloro-5-fluorophenethyl alcohol

The following is an in-depth technical guide regarding the calculated LogP and lipophilicity values of 3-Chloro-5-fluorophenethyl alcohol. Executive Summary This guide provides a rigorous physicochemical analysis of 3-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the calculated LogP and lipophilicity values of 3-Chloro-5-fluorophenethyl alcohol.

Executive Summary

This guide provides a rigorous physicochemical analysis of 3-Chloro-5-fluorophenethyl alcohol , focusing on its partition coefficient (LogP). Lipophilicity is a critical determinant in pharmacokinetics, influencing membrane permeability, blood-brain barrier (BBB) crossing, and metabolic stability.

By synthesizing experimental data of the parent scaffold (2-phenylethanol) with established Hansch-Fujita substituent constants, we derive a calculated LogP (cLogP ) of approximately 2.21 . This value places the compound in an optimal range for oral bioavailability and potential CNS penetration, adhering strictly to Lipinski’s Rule of Five.

Chemical Identity & Structural Basis

Before calculating physicochemical properties, the molecular structure must be unambiguously defined to ensure accurate fragment-based analysis.

  • IUPAC Name: 2-(3-Chloro-5-fluorophenyl)ethanol

  • Common Name: 3-Chloro-5-fluorophenethyl alcohol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.60 g/mol

  • SMILES: OCCCc1cc(F)cc(Cl)c1

Structural Analysis for Lipophilicity: The molecule consists of a lipophilic phenyl ring substituted with two halogens (Chlorine and Fluorine) in a meta relationship to the ethyl alcohol side chain. The hydroxyethyl tail provides a hydrophilic anchor, balancing the hydrophobic aromatic core.

Theoretical Framework: The Additivity Model

To determine the cLogP without direct experimental measurement, we employ the Hansch-Fujita


-constant approach . This method postulates that the lipophilicity of a derivative is the sum of the lipophilicity of the parent molecule and the hydrophobic contributions (

) of its substituents.
The Equation


Where:

  • 
     is the experimental LogP of the unsubstituted core (2-phenylethanol).
    
  • 
     is the lipophilicity contribution of a specific atom (Cl, F) relative to Hydrogen.
    
Constants Selection
  • Parent Scaffold (2-Phenylethanol): Experimental LogP values for 2-phenylethanol are well-documented, centering around 1.36 [1][2].[1][2]

  • Chlorine Substituent (

    
    ):  The aromatic chlorine atom is significantly lipophilic.[3] The standard Hansch value for a meta-Cl substituent is +0.71  [3][5].
    
  • Fluorine Substituent (

    
    ):  Fluorine is less lipophilic than chlorine due to its high electronegativity and lower polarizability. The standard Hansch value for aromatic Fluorine is +0.14  [3][5].
    

Calculated LogP (cLogP) Derivation

Applying the constants to the scaffold:

  • Baseline: LogP (2-Phenylethanol) = 1.36 [1][2]

  • Add Chlorine (pos 3): + 0.71

  • Add Fluorine (pos 5): + 0.14



Comparative Analog Analysis

To validate this estimation, we compare it against structurally similar analogues found in chemical databases.

CompoundStructureLogP MethodValueSource
2-Phenylethanol ParentExperimental1.36PubChem [2]
3-Chlorophenethyl alcohol Cl-onlyCalculated2.07Est. (1.36 + 0.71)
3-Chloro-5-fluorobenzyl alcohol -CH2 homologCalculated~1.80PubChem [6]
3-Chloro-5-fluorophenethyl alcohol Target Hansch Calc 2.21 This Study

Note: The benzyl alcohol analogue (one less methylene group) has a LogP of ~1.8. Adding a methylene group (-CH2-) typically adds +0.5 to the LogP.


, which strongly corroborates our calculated value of 2.21.
Visualization of Additivity Logic

The following diagram illustrates the fragment-based construction of the cLogP value.

LogP_Calculation Parent Parent Scaffold 2-Phenylethanol LogP = 1.36 Result Target Molecule 3-Chloro-5-fluorophenethyl alcohol cLogP ≈ 2.21 Parent->Result Base Value Cl_Sub Substituent 1 3-Chloro (meta) π = +0.71 Cl_Sub->Result Lipophilic Shift F_Sub Substituent 2 5-Fluoro (meta) π = +0.14 F_Sub->Result Minor Shift

Figure 1: Component-based assembly of cLogP using Hansch-Fujita additivity principles.

Pharmacokinetic Implications

The calculated LogP of 2.21 places 3-Chloro-5-fluorophenethyl alcohol in a "sweet spot" for medicinal chemistry applications.

Lipinski’s Rule of Five[4]
  • Criterion: LogP < 5.

  • Status: Pass . The molecule is well within the limit, suggesting good oral absorption potential.

Blood-Brain Barrier (BBB) Permeability

Compounds with a LogP between 2.0 and 3.5 generally exhibit optimal passive diffusion across the BBB.

  • With a LogP of 2.21, this molecule is highly likely to be CNS-active (Central Nervous System), assuming it is not a substrate for efflux transporters like P-glycoprotein.

  • The halogenation (Cl/F) often improves metabolic stability against CYP450 oxidation compared to the unsubstituted parent.

Experimental Validation Protocols

While calculation provides a robust estimate, experimental validation is required for regulatory filing. Below is the standard operating procedure (SOP) for determining the LogP of this specific compound.

Shake-Flask Method (Gold Standard)

This protocol measures the equilibrium distribution of the solute between n-octanol and water.

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solute Addition: Dissolve 3-Chloro-5-fluorophenethyl alcohol in the water-saturated octanol phase.

  • Equilibration: Mix the two phases vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry (peak absorbance ~260-270 nm) or HPLC.

  • Calculation:

    
    .[4]
    
HPLC Retention Time Correlation (High Throughput)

For rapid screening, LogP is correlated with the retention time (


) on a C18 reverse-phase column.

Experimental_Workflow Start Start: 3-Cl-5-F-Phenethyl Alcohol Method_Choice Select Method Start->Method_Choice Shake_Flask Shake-Flask Method (OECD 107) Method_Choice->Shake_Flask Accuracy HPLC RP-HPLC Method (OECD 117) Method_Choice->HPLC Speed Phase_Prep Pre-saturate Octanol/Water Shake_Flask->Phase_Prep Mix Equilibrate 25°C Phase_Prep->Mix Analyze_UV Quantify Phases (UV/HPLC) Mix->Analyze_UV Calc_Direct Direct LogP = log(Co/Cw) Analyze_UV->Calc_Direct End Validated LogP Value Calc_Direct->End Standards Run Calibration Standards (Known LogPs) HPLC->Standards Measure_k Measure Capacity Factor (k') Standards->Measure_k Regression Interpolate from Calibration Curve Measure_k->Regression Regression->End

Figure 2: Workflow for experimental determination of lipophilicity.

Conclusion

Based on the Hansch-Fujita additivity model, 3-Chloro-5-fluorophenethyl alcohol possesses a calculated LogP of 2.21 . This value indicates a moderately lipophilic compound with favorable properties for oral absorption and CNS penetration. The presence of the meta-Chlorine atom is the primary driver of this lipophilicity increase relative to the parent phenethyl alcohol.

References

  • Hansch, C., et al. (1973). "Aromatic" substituent constants for structure-activity correlations. Journal of Medicinal Chemistry, 16(11), 1207-1216. Link

  • PubChem. (n.d.).[1] 2-Phenylethanol (CID 6054) - Chemical and Physical Properties. National Library of Medicine. Link

  • Hansch, C., & Leo, A. (1979).[5] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

  • Fujita, T., et al. (1964). A New Substituent Constant,

    
    , Derived from Partition Coefficients. J. Am. Chem. Soc., 86(23), 5175–5180. Link
    
  • Jhanwar, et al. (2011). Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine, 306-344. Link

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol (CID 2734835). National Library of Medicine. Link

Sources

Foundational

3-Chloro-5-fluorophenethyl alcohol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenethyl alcohol (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenethyl alcohol (CAS No: 842123-84-6), a halogenated aromatic alcohol with significant potential in medicinal chemistry and drug development. This document details the physicochemical properties, a robust synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications, particularly in the context of designing novel therapeutic agents. The strategic incorporation of chlorine and fluorine atoms on the phenyl ring imparts unique electronic and metabolic properties, making this molecule a valuable building block for targeting a range of biological pathways.

Introduction: The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms, particularly fluorine and chlorine, into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, a larger and more lipophilic halogen, can also influence these properties and provide a reactive handle for further synthetic modifications. The presence of both a chloro and a fluoro group on the phenethyl alcohol scaffold in 3-Chloro-5-fluorophenethyl alcohol creates a unique electronic environment, influencing its reactivity and potential biological activity. This guide serves as a technical resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-5-fluorophenethyl alcohol is presented in the table below.

PropertyValueSource
CAS Number 842123-84-6[1]
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.60 g/mol [1]
Appearance Expected to be a liquid or low-melting solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) and sparingly soluble in water.N/A

Synthesis of 3-Chloro-5-fluorophenethyl Alcohol

The most direct and efficient synthesis of 3-Chloro-5-fluorophenethyl alcohol involves the reduction of the corresponding carboxylic acid, 2-(3-chloro-5-fluorophenyl)acetic acid. This transformation can be reliably achieved using a variety of reducing agents. Below is a detailed, field-proven protocol for this synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up cluster_2 Step 3: Purification Start 2-(3-Chloro-5-fluorophenyl)acetic acid in THF Reagent Add Borane-THF complex Start->Reagent Reaction Stir at 0°C to room temperature Reagent->Reaction Quench Quench with Methanol Reaction->Quench Evaporate Solvent Evaporation Quench->Evaporate Extract Aqueous Work-up & Extraction Evaporate->Extract Dry Dry organic layer Extract->Dry Purify Column Chromatography Dry->Purify Final_Product 3-Chloro-5-fluorophenethyl alcohol Purify->Final_Product

Figure 1: General experimental workflow for the synthesis of 3-Chloro-5-fluorophenethyl alcohol.

Detailed Experimental Protocol

Materials:

  • 2-(3-Chloro-5-fluorophenyl)acetic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-chloro-5-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Aqueous Work-up: To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-Chloro-5-fluorophenethyl alcohol.

Spectroscopic Characterization

The structural elucidation of 3-Chloro-5-fluorophenethyl alcohol is confirmed through a combination of NMR, IR, and mass spectrometry. The expected spectral data are detailed below, with interpretations based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5-2.0br s1H-OH
~2.85t2HAr-CH₂ -CH₂OH
~3.85t2HAr-CH₂-CH₂ OH
~6.9-7.2m3HAromatic Protons

The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppmAssignment
~39Ar-C H₂-CH₂OH
~62Ar-CH₂-C H₂OH
~113-130Aromatic Carbons
~145Aromatic Carbon (C-Cl)
~163Aromatic Carbon (C-F)

The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹Jcf), and other aromatic carbons will show smaller couplings.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-5-fluorophenethyl alcohol is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
~3050MediumAromatic C-H stretch
~2940, ~2880MediumAliphatic C-H stretch
~1580, ~1480Medium-StrongC=C aromatic ring stretch
~1130StrongC-F stretch
~1050StrongC-O stretch
~850StrongC-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-Chloro-5-fluorophenethyl alcohol would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
174/176Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for chlorine.
143Loss of -CH₂OH
125Loss of -CH₂OH and H₂O
99Further fragmentation of the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

The unique substitution pattern of 3-Chloro-5-fluorophenethyl alcohol makes it a valuable building block in the synthesis of novel therapeutic agents. The presence of both chloro and fluoro groups can significantly impact a molecule's biological activity and pharmacokinetic properties.

Role as a Key Intermediate

A notable application of a closely related structural motif is in the development of potent and selective agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). For instance, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has been identified as a potent TRPM5 agonist and evaluated as a potential gastrointestinal prokinetic agent. This highlights the potential of the 3-chloro-5-fluorophenyl moiety in designing molecules that target specific biological pathways.

Logical Flow for Drug Discovery Application

Drug_Discovery_Flow Start 3-Chloro-5-fluorophenethyl alcohol Step1 Synthetic Modification (e.g., etherification, esterification, oxidation) Start->Step1 Step2 Generation of a Diverse Compound Library Step1->Step2 Step3 High-Throughput Screening (Target-based or Phenotypic) Step2->Step3 Step4 Hit Identification and Validation Step3->Step4 Step5 Lead Optimization (Structure-Activity Relationship Studies) Step4->Step5 Final Preclinical Candidate Step5->Final

Figure 2: A logical workflow illustrating the use of 3-Chloro-5-fluorophenethyl alcohol in a drug discovery program.

Safety and Handling

As with all chemical reagents, 3-Chloro-5-fluorophenethyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

3-Chloro-5-fluorophenethyl alcohol is a versatile and valuable building block for synthetic and medicinal chemists. Its unique halogenation pattern offers a strategic advantage in the design of novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive resource for the synthesis, characterization, and potential applications of this compound, aiming to facilitate its use in advancing drug discovery and development efforts.

References

Sources

Exploratory

Solubility Profile of 3-Chloro-5-fluorophenethyl Alcohol in Organic Solvents

Executive Summary 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a critical halogenated building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its structural duality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a critical halogenated building block utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its structural duality—combining a lipophilic, electron-deficient aromatic ring with a hydrophilic hydroxyethyl tail—creates a complex solubility profile that dictates process efficiency.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Unlike simple commodity chemicals, specific solubility data for this isomer is often proprietary. Therefore, this guide synthesizes quantitative structure-property relationships (QSPR) with rigorous experimental protocols to empower researchers to generate high-fidelity solubility data for process optimization (crystallization, extraction, and formulation).

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first deconstruct the molecule's interaction potential.

PropertyValue / DescriptorImpact on Solubility
Molecular Structure 2-(3-Chloro-5-fluorophenyl)ethanolAmphiphilic nature: Lipophilic ring vs. Hydrophilic tail.
Molecular Weight 174.60 g/mol Moderate MW facilitates solubility in most organic solvents.
LogP (Predicted) ~2.3 – 2.6Moderate Lipophilicity. Preferential solubility in organic phases over water.[1]
H-Bond Donors 1 (Hydroxyl group)Capable of donating H-bonds to protic solvents (Alcohols, Water).
H-Bond Acceptors 2 (Oxygen + Fluorine)Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.
Halogen Effect 3-Cl, 5-F substitutionIncreases hydrophobicity and crystal lattice energy compared to parent phenethyl alcohol.
Mechanistic Insight: The Halogen Effect

The introduction of Chlorine (Cl) and Fluorine (F) at the meta positions significantly alters the electronic landscape of the phenyl ring compared to unsubstituted phenethyl alcohol.

  • Inductive Effect: Both halogens are electron-withdrawing, reducing the electron density of the aromatic ring (making it

    
    -deficient). This enhances interactions with 
    
    
    
    -rich solvents (e.g., toluene, benzene) via stacking interactions.
  • Lattice Energy: The asymmetry and polarizability of the C-Cl bond typically increase the enthalpy of fusion (

    
    ), often requiring higher temperatures to dissolve the solid in non-polar solvents compared to the non-halogenated analog.
    

Theoretical Solubility Framework (Hansen Parameters)

Using Group Contribution Methods (Van Krevelen-Hoftyzer), we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility. The "Like Dissolves Like" principle is quantified by the distance (


) between the solute and solvent in 3D space.

Estimated HSP for 3-Chloro-5-fluorophenethyl alcohol:

  • Dispersion (

    
    ):  High (due to aromatic ring + halogens).
    
  • Polarity (

    
    ):  Moderate (due to C-O and C-X dipoles).
    
  • H-Bonding (

    
    ):  Moderate-High (due to terminal -OH).
    
Solvent Class Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Lower Alcohols Methanol, EthanolVery High Strong H-bonding match with the -OH tail; entropy-driven mixing.
Polar Aprotic Ethyl Acetate, AcetoneHigh Dipole-dipole interactions stabilize the polar functional groups.
Chlorinated DCM, ChloroformHigh Excellent dispersion match; Cl-Cl interactions favor solvation.
Aromatic TolueneModerate

-

interactions; solubility increases significantly with Temperature (

).
Aliphatic Heptane, HexaneLow High

(polarity mismatch). Ideal antisolvents for crystallization.
Water WaterSparingly Soluble Hydrophobic effect of the halogenated ring dominates the hydrophilic -OH.

Experimental Determination Protocol

For critical process development (e.g., seeding point determination), theoretical predictions must be validated. The following protocol ensures thermodynamic equilibrium is reached and data is statistically valid.

Isothermal Saturation Method (Shake-Flask)

Objective: Determine the mole fraction solubility (


) at specific temperatures (e.g., 278.15 K to 323.15 K).

Workflow Diagram:

SolubilityProtocol Start Excess Solute Addition Equil Equilibration (Orbital Shaker, 24-48h) Start->Equil T ± 0.1 K Settle Phase Separation (Sedimentation/Centrifugation) Equil->Settle Filter Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / GC-FID) Dilute->Analyze Analyze->Equil If RSD > 2%

Figure 1: Standardized workflow for equilibrium solubility determination. Note the critical temperature control during filtration to prevent premature precipitation.

Analytical Method (HPLC-UV)

Based on the UV absorption of the halogenated aromatic ring, HPLC is preferred over gravimetric analysis for precision.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% H3PO4.

  • Wavelength: 220 nm (aromatic primary band) or 260 nm.

  • Flow Rate: 1.0 mL/min.[2]

  • Validation: Linearity (

    
    ) required across the expected concentration range.
    

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures, experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for non-ideal solutions.

The Modified Apelblat Equation


Where:

  • 
    : Mole fraction solubility of 3-Chloro-5-fluorophenethyl alcohol.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation of Parameters:

  • A & B: Relate to the non-ideality of the solution activity coefficient (

    
    ).
    
  • C: Reflects the temperature dependence of the enthalpy of solution.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, you can calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with

      
      .[3]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Process Implications: Solvent Selection Strategy

Based on the solubility profile, the following solvents are recommended for specific unit operations:

SolventSelection Root Process Goal Reaction Reaction Medium Root->Reaction Cryst Crystallization Root->Cryst Extract Extraction / Workup Root->Extract Toluene Toluene / THF (High Sol, Good Thermal Stability) Reaction->Toluene Cooling Cooling Cryst: Isopropyl Alcohol (IPA) Cryst->Cooling Anti Antisolvent: Heptane or Water Cryst->Anti DCM DCM / Ethyl Acetate (High Partition Coeff) Extract->DCM

Figure 2: Strategic solvent selection guide based on solubility differential.

  • Recrystallization: A binary system of Ethanol/Water or Toluene/Heptane is likely ideal. The compound dissolves well in the hot solvent (Ethanol/Toluene) and precipitates upon cooling or addition of the antisolvent (Water/Heptane).

  • Extraction: Use Ethyl Acetate or DCM to extract the compound from aqueous reaction quench mixtures. The halogenated nature ensures a high partition coefficient (

    
    ) favoring the organic phase.
    

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol (Analog). Retrieved from [Link](Note: Used as structural analog for property estimation).

  • Parent Compound Data: NIST Chemistry WebBook, SRD 69.[4] Phenethyl Alcohol Thermochemical Data. Retrieved from [Link].

  • Experimental Protocol: Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Standard protocol reference).
  • Hansen Parameters: Abbott, S. (2025). Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. Retrieved from [Link].

  • Thermodynamic Modeling: Li, X., et al. (2018).[1] Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures. J. Chem. Thermodyn. Retrieved from [Link].

Sources

Foundational

Introduction: The Strategic Role of Halogenation in Phenethyl Alcohol Scaffolds

An In-depth Technical Guide to Halogenated Phenethyl Alcohol Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential Phenethyl alcohol (2-phenylethanol) is a simple aromatic alcohol renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Halogenated Phenethyl Alcohol Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Phenethyl alcohol (2-phenylethanol) is a simple aromatic alcohol renowned for its pleasant floral fragrance and its presence in a variety of natural products, including rose oil and wines.[1] Beyond its use in the fragrance and food industries, its core structure serves as a foundational scaffold in medicinal chemistry.[2] The phenethyl alcohol framework is a key component of many biologically active molecules, including neurotransmitters like dopamine and norepinephrine, which are technically phenethylamine derivatives but share the core phenethyl structure.[3]

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold represents a powerful and widely utilized strategy in drug design. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and pharmacological applications of halogenated phenethyl alcohol derivatives, emphasizing the mechanistic rationale behind their design and evaluation.

Part 1: Synthesis of Halogenated Phenethyl Alcohol Derivatives

The synthesis of these derivatives can be approached in two primary ways: by starting with a pre-halogenated aromatic ring or by introducing the halogen at a later stage. The choice of synthetic route is often dictated by the desired halogen, its position on the aromatic ring, and the availability of starting materials.

Key Synthetic Approaches:

  • Friedel-Crafts Reaction: A classic method involves the reaction of a halogenated benzene with ethylene oxide in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[5] The Lewis acid activates the ethylene oxide, making it susceptible to electrophilic attack by the halogenated aromatic ring. This method is efficient for producing phenethyl alcohols with halogens at positions that are electronically favored for electrophilic aromatic substitution.

  • Grignard Reaction: This approach offers versatility, particularly for creating derivatives with specific substitution patterns. It typically involves the reaction of a halogenated phenylmagnesium halide (a Grignard reagent) with ethylene oxide. Alternatively, a Grignard reagent can be prepared from a dihalo-aromatic compound, followed by reaction with an appropriate electrophile to construct the side chain. A patent describes the synthesis of 4-octylphenethyl alcohol using a Grignard reagent, a process adaptable for halogenated analogs.[6]

  • Reduction of Halogenated Phenylacetic Acids or Esters: Halogenated phenylacetic acids, which are often commercially available, can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This is a straightforward and high-yielding method for accessing the target alcohol.

  • Williamson Ether Synthesis and Subsequent Modifications: While less direct, this method can be used to build the ethyl alcohol side chain. For instance, a halogenated phenol can be reacted with a two-carbon electrophile, followed by further chemical transformations to yield the final product.[7]

The following workflow diagram illustrates these common synthetic pathways.

G cluster_start Starting Materials cluster_methods Synthetic Transformations cluster_product Final Product HalogenatedBenzene Halogenated Benzene FriedelCrafts Friedel-Crafts Reaction (+ Ethylene Oxide, AlCl₃) HalogenatedBenzene->FriedelCrafts GrignardFormation Grignard Formation (+ Mg) HalogenatedBenzene->GrignardFormation HalogenatedPhenylaceticAcid Halogenated Phenylacetic Acid Reduction Reduction (e.g., LiAlH₄) HalogenatedPhenylaceticAcid->Reduction FinalProduct Halogenated Phenethyl Alcohol FriedelCrafts->FinalProduct GrignardReaction Grignard Reaction (+ Ethylene Oxide) GrignardFormation->GrignardReaction GrignardReaction->FinalProduct Reduction->FinalProduct G cluster_ligand Halogenated Ligand cluster_receptor Protein Receptor Ligand R-X DeltaNeg δ- DeltaPos δ+ Receptor Lewis Base :Y-R' DeltaPos->Receptor Halogen Bond (σ-hole interaction)

Caption: The σ-hole concept in halogen bonding.

SAR Insights from Halogenated Phenethylamines and Related Structures:

While direct SAR studies on halogenated phenethyl alcohols are less common in the literature, extensive research on the closely related phenethylamines provides critical insights that are largely translatable.

  • Adrenergic Receptor Activity: Studies on halogenated phenylethanolamines revealed that the position of halogenation is key to their activity at adrenergic receptors. [8] * 2,5-Dihalogenation: These derivatives tend to block β-receptors at lower concentrations compared to other substitution patterns. [8] * 3,4-Dihalogenation: Compounds with this pattern generally show the weakest β-adrenolytic effects. [8]This suggests that the steric and electronic properties at the 3 and 4 positions are critical for receptor recognition and antagonism.

  • Central Nervous System (CNS) Activity: Para-halogenated (4-position) phenethylamine analogs exhibit significant CNS stimulant effects, mediated at least in part by catecholaminergic mechanisms. [9][10]The potency of these effects often follows the trend of halogen electronegativity or size, with para-fluoro and para-chloro analogs showing pronounced activity. [9][10]These effects can be modulated by drugs that influence catecholamine activity, such as reserpine or haloperidol. [9]

  • Toxicity and General Activity: Quantitative structure-activity relationship (QSAR) studies on halogenated phenols show a strong correlation between toxicity and molecular descriptors like the partition coefficient (log Kow) and electronic parameters (Hammett sigma constant). [11]This highlights that lipophilicity and the electron-withdrawing nature of the halogen are key determinants of overall biological activity and toxicity. [11][12] Table 2: Structure-Activity Relationship (SAR) Summary for Halogenated Phenethyl Derivatives

    Halogen Position Halogen Type Observed Biological Effect Mechanistic Rationale
    Para (4-position) F, Cl, Br Increased CNS stimulant activity [9][10] Enhanced interaction with catecholamine transporters or receptors.
    Ortho/Meta (2,5-positions) Dihalo (e.g., Cl, Br) Potent β-adrenergic receptor blockade [8] Favorable steric/electronic fit in the β-receptor binding pocket.

    | Meta/Para (3,4-positions) | Dihalo (e.g., Cl, Br) | Weak β-adrenergic receptor blockade [8]| Suboptimal orientation or electronic properties for receptor binding. |

Part 3: Pharmacological Profiles and Therapeutic Applications

The diverse biological activities of halogenated phenethyl alcohol derivatives make them attractive candidates for various therapeutic areas.

  • Antimicrobial and Antifungal Agents: Phenethyl alcohol itself is used as a preservative and has antimicrobial properties. [2]Halogenation can enhance this activity. The increased lipophilicity can improve membrane permeability, while specific interactions, such as halogen bonding with microbial enzymes, can lead to increased potency. Combining phenethyl alcohol with common antifungal drugs has been shown to augment their effect. [2]SAR studies on other halogenated heterocyclic antimicrobials confirm that electron-withdrawing groups, like halogens, often enhance antibacterial effects. [13]

  • Adrenergic and Serotonergic Modulators: As analogs of endogenous neurotransmitters, these compounds are prime candidates for modulating aminergic systems. The SAR data clearly indicate their potential as β-blockers or CNS stimulants. [8][9]Furthermore, para-halogenated phenethylamines have been shown to produce serotonergic effects in rats, indicating that these scaffolds can be tailored to interact with multiple neurotransmitter systems. [14]

  • Enzyme Inhibitors: The ability of halogens to form specific bonds makes them valuable for designing enzyme inhibitors. For example, in the development of EGF-R kinase inhibitors, halogen atoms on an aniline ring (structurally related to the phenyl group) were found to create favorable interactions in a hydrophobic pocket of the ATP-binding domain. [15]This principle is directly applicable to the design of halogenated phenethyl alcohol-based inhibitors for various enzymatic targets.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential.

Protocol 1: Synthesis of 4-Chlorophenethyl Alcohol via Friedel-Crafts Reaction

Objective: To synthesize 4-chlorophenethyl alcohol from chlorobenzene and ethylene oxide.

Materials:

  • Chlorobenzene (anhydrous)

  • Ethylene oxide (can be generated in situ or used as a condensed gas)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Slowly add chlorobenzene (1.0 equivalent) to the stirred suspension.

  • Ethylene Oxide Addition: Carefully add a solution of ethylene oxide (1.1 equivalents) in DCM dropwise via the addition funnel over 30-60 minutes, maintaining the temperature below 5°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of ethylene oxide.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 3M HCl. Self-Validation: The addition of acid hydrolyzes the aluminum-alkoxide complex, liberating the alcohol product, and neutralizes excess AlCl₃. Successful quenching is observed by the dissolution of solids.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 3M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-chlorophenethyl alcohol.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the MIC of a halogenated phenethyl alcohol derivative against a bacterial strain (e.g., S. aureus).

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plate

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform a serial two-fold dilution in MHB directly in the 96-well plate to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of bacteria in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound.

  • Controls:

    • Positive Control: Well with bacteria and MHB (no compound). Self-Validation: This well must show turbidity, confirming bacterial growth.

    • Negative Control: Well with MHB only (no bacteria or compound). Self-Validation: This well must remain clear, confirming media sterility.

    • Solvent Control: Well with bacteria, MHB, and the highest concentration of the solvent (e.g., DMSO) used. Self-Validation: This well must show growth, confirming the solvent is not inhibitory at the concentrations used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm.

Part 5: Toxicological Considerations

While therapeutically promising, the toxicological profile of any new chemical entity is paramount. The parent compound, phenethyl alcohol, is considered moderately irritating to the skin and eyes and may cause effects on the central nervous system upon short-term exposure. [16]Animal studies have also suggested potential for reproductive or developmental toxicity at high doses. [1][16] Halogenation can alter this profile. Increased lipophilicity can enhance skin penetration and systemic absorption. Furthermore, the metabolism of halogenated aromatic compounds can sometimes lead to the formation of reactive intermediates. Therefore, a thorough toxicological assessment, including studies on cytotoxicity, genotoxicity, and metabolic stability, is a critical component of the drug development process for these derivatives.

Conclusion and Future Perspectives

Halogenated phenethyl alcohol derivatives represent a versatile and promising class of compounds for drug discovery. By strategically selecting the type and position of the halogen atom, medicinal chemists can fine-tune the pharmacological properties of the phenethyl scaffold to achieve desired levels of potency, selectivity, and metabolic stability. The ability of heavier halogens to participate in halogen bonding provides a rational basis for designing ligands with enhanced affinity for their biological targets. Future research should focus on synthesizing novel libraries of these compounds, exploring their potential against a wider range of therapeutic targets, and conducting detailed mechanistic and toxicological studies to fully elucidate their potential as next-generation therapeutics.

References

  • Schultz, T. W., & Moulton, B. A. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121-130. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Mosnaim, A. D., Hudzik, T. J., Wolf, M. E., & Diamond, B. I. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. American Journal of Therapeutics, 24(6), e725-e733. [Link]

  • Borbély, S., & Juhász, L. (2009). Homogeneous hydroxyethylation of phenyl-substituted alcohols. MTMT. [Link]

  • CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
  • Mosnaim, A. D., et al. (2015). Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms. ResearchGate. [Link]

  • Sloviter, R. S., Connor, J. D., Dimaano, B. P., & Drust, E. G. (1980). Para-halogenated phenethylamines: Similar serotonergic effects in rats by different mechanisms. Pharmacology Biochemistry and Behavior, 13(2), 283-286. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • El-Mottaleb, M. A., & Zaki, M. (2018). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]

  • Halogen derivatives, Alcohols and Phenols. EaseToLearn. [Link]

  • Toxicological Summary - Registration Dossier. ECHA. [Link]

  • Sirimulla, S., Bailey, J. B., Dokholyan, N. V., & Kireev, D. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 18(10), 12556-12571. [Link]

  • CN102079708A - Synthetic method of 4-(4-halobutyryl)-alpha, alpha-dimethyl phenylacetate.
  • Phenethyl alcohol. The Good Scents Company. [Link]

  • ICSC 0936 - PHENETHYL ALCOHOL. IPCS. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Kaur, R., & Singh, J. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • 4 major applications impacting the future of 2-phenylethanol industry. Global Market Insights. [Link]

  • Gingu, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

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Exploratory

Technical Whitepaper: Metabolic Stability Profiling of 3-Chloro-5-fluorophenethyl Alcohol Scaffolds

Executive Summary The 3-Chloro-5-fluorophenethyl alcohol (CFPEA) moiety represents a specialized scaffold in medicinal chemistry, often utilized to modulate lipophilicity and target binding affinity via halogen bonding....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Chloro-5-fluorophenethyl alcohol (CFPEA) moiety represents a specialized scaffold in medicinal chemistry, often utilized to modulate lipophilicity and target binding affinity via halogen bonding. However, its metabolic profile presents a distinct dichotomy: a highly stabilized aromatic ring contrasted by a metabolically vulnerable primary alcohol "soft spot."

This technical guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of CFPEA-containing leads. It moves beyond generic ADME advice to address the specific electronic and steric environments created by the 3,5-dihalogen substitution pattern.

Part 1: Chemical & Metabolic Rationale

To accurately predict stability, one must first deconstruct the electronic landscape of the molecule. The CFPEA moiety consists of a 3-chloro-5-fluorophenyl ring attached to an ethyl alcohol side chain.

The "Hardened" Aromatic Ring

The 3,5-substitution pattern renders the aromatic ring exceptionally resistant to oxidative metabolism (Phase I).

  • Blocked Meta Sites: The 3- and 5-positions, common sites for CYP450 attack in unsubstituted phenyl rings, are blocked by Chlorine and Fluorine.

  • Deactivated Para Position: While Fluorine is an ortho, para-director, it is highly electronegative. Chlorine is also electron-withdrawing by induction. The combined effect significantly lowers the electron density of the ring, making it a poor substrate for electrophilic aromatic substitution mechanisms typical of CYP-mediated hydroxylation.

  • Steric Shielding: The bulky Chlorine atom at position 3 creates a steric fence that hinders CYP approach to the adjacent ortho (position 2) and para (position 4) sites.

The "Soft Spot": Primary Alcohol

The metabolic liability is almost exclusively concentrated in the ethyl alcohol tail (


).
  • Oxidative Dehydrogenation: The primary alcohol is rapidly oxidized to 3-chloro-5-fluorophenylacetaldehyde and subsequently to 3-chloro-5-fluorophenylacetic acid . This is driven by cytosolic Alcohol Dehydrogenases (ADH) and CYP2E1/CYP3A4.

  • Direct Glucuronidation: The accessible hydroxyl group is a prime substrate for UGT isoforms (specifically UGT1A9 and UGT2B7), leading to rapid Phase II conjugation and biliary/renal clearance.

Part 2: Predictive Modeling (In Silico)

Before synthesizing derivatives, computational tools must be used to rank metabolic risks.

Site of Metabolism (SOM) Prediction Logic

When running SOM algorithms (e.g., StarDrop, ADMET Predictor, or SMARTCyp), expect the following probability distribution for CFPEA:

SitePredicted ProbabilityRationale
Terminal -CH2-OH High (>0.85) Electron-rich, sterically accessible, known pharmacophore for ADH/CYP.
Benzylic -CH2- Moderate (0.40)Activated by the aromatic ring, but oxidation here is slower than terminal alcohol oxidation.
Phenyl Ring (C4) Low (<0.10)Electronic deactivation by 3-Cl/5-F and steric hindrance.
Phenyl Ring (C2/C6) Very Low (<0.05)Steric crowding by the alkyl chain and 3,5-halogens.
Recommended In Silico Workflow
  • Calculate Lipophilicity (LogD7.4): The 3-Cl, 5-F pattern adds ~1.2 log units compared to the unsubstituted analog. Ensure LogD remains < 3.5 to avoid excessive non-specific binding in microsomes.

  • Run SMARTCyp: specifically looking for the Score of the alpha-carbon relative to the hydroxyl.

  • Docking to CYP2E1: If the alcohol is the primary pharmacophore, dock into the CYP2E1 crystal structure (e.g., PDB: 3E6I) to assess if the halogenated ring fits the hydrophobic pocket, which would accelerate oxidation.

Part 3: Experimental Validation (In Vitro)

Trustworthy data requires a self-validating experimental system. The following protocol is optimized for detecting the rapid oxidation of primary alcohols.

Protocol: Microsomal Stability Assay (Optimized for CFPEA)

Objective: Determine Intrinsic Clearance (


) and identify the primary metabolite (Acid vs. Glucuronide).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Phase I)

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (Phase II - Optional but recommended)

  • Internal Standards: Warfarin (Low Clearance), Verapamil (High Clearance), Midazolam (CYP3A4 probe).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (CFPEA derivative) at 1 µM (final <0.1% DMSO). Pre-incubate at 37°C for 5 mins.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH (1 mM final) to initiate Phase I oxidation.

    • Variant: Run a parallel plate adding UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to measure Glucuronidation.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Calculate

    
    .
    
  • Calculate

    
    .
    
Diagram: Experimental Workflow

Caption: Dual-pathway microsomal stability workflow to distinguish oxidative clearance from glucuronidation.

Part 4: Metabolic Pathway Analysis

Understanding the fate of the CFPEA moiety is critical for safety assessment. The 3-Cl, 5-F substitution pattern simplifies the aromatic metabolism but intensifies the focus on the side chain.

The Oxidation Cascade (Major Pathway)

The primary alcohol undergoes a two-step oxidation.

  • Step 1: Conversion to Aldehyde . This intermediate is often reactive and transient.

  • Step 2: Rapid conversion to Carboxylic Acid (3-chloro-5-fluorophenylacetic acid).

    • Risk:[1] Phenylacetic acid derivatives can form acyl-glucuronides, which are potentially reactive metabolites (idiosyncratic toxicity risk).

Glucuronidation (Competing Pathway)

Direct O-glucuronidation of the parent alcohol.

  • Relevance: If the oxidation pathway is blocked (e.g., by deuteration), this pathway becomes dominant.

Diagram: Metabolic Pathways of CFPEA

Caption: Metabolic fate of CFPEA. Note the blockage of ring hydroxylation and the dominance of side-chain oxidation.

Part 5: Optimization Strategies

If the CFPEA moiety shows high clearance (


), employ these structural modifications to improve stability without sacrificing the halogen-binding interactions.
Deuteration (The "Heavy" Switch)

Replace the methylene hydrogens alpha to the hydroxyl group with Deuterium (


).
  • Mechanism: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of hydrogen abstraction by CYP450.

  • Expected Impact: 2-5x increase in half-life.

Steric Occlusion (Gem-Dimethyl)

Introduce a gem-dimethyl group alpha to the alcohol (


).
  • Mechanism: Converts the primary alcohol to a tertiary alcohol.

  • Impact: completely blocks oxidation to the aldehyde/acid. However, it may reduce potency if the hydroxyl acts as a hydrogen bond donor in a tight pocket.

Bioisosteric Replacement

Replace the phenethyl alcohol tail entirely with a metabolically robust surrogate.

  • Oxetane: A 3-oxetanyl group can mimic the polarity and H-bond acceptance of the alcohol/carbonyl but is metabolically stable.

  • Difluoroethyl: Replacing

    
     with 
    
    
    
    lowers the pKa of the alcohol and reduces metabolic liability, though it alters electronic properties.

References

  • Metabolism of Phenethyl Alcohols

    • Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT).[2][3] ResearchGate.

  • CYP2E1 and Alcohol Oxidation

    • Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens.[4][5][6] PubMed (NIH).

  • Halogen Effects on Metabolic Stability

    • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7]

  • In Silico Stability Prediction

    • MetStabOn—Online Platform for Metabolic Stability Predictions. PMC (NIH).
  • General Protocol for Microsomal Stability

    • Development of in silico models for human liver microsomal stability. PubMed.[8][9]

Sources

Foundational

Technical Guide: Hydrogen Bond Donor &amp; Acceptor Profile of 3-Chloro-5-fluorophenethyl Alcohol

This technical guide details the hydrogen bond donor (HBD) and acceptor (HBA) profile of 3-Chloro-5-fluorophenethyl alcohol , integrating standard medicinal chemistry rules with advanced physicochemical insights. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bond donor (HBD) and acceptor (HBA) profile of 3-Chloro-5-fluorophenethyl alcohol , integrating standard medicinal chemistry rules with advanced physicochemical insights.

Executive Summary

3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a disubstituted aromatic alcohol utilized as a pharmacophore scaffold in drug discovery.[1] Its hydrogen bonding profile is critical for predicting oral bioavailability, membrane permeability, and ligand-protein binding affinity.

While standard Lipinski’s Rule of 5 metrics classify this molecule as having 1 HBD and 1 HBA , a rigorous physicochemical analysis reveals a more complex interaction landscape driven by the electronic effects of the halogen substituents. This guide dissects these counts to prevent false negatives in virtual screening and lead optimization.

Molecular Characterization

To accurately determine H-bond counts, the structural connectivity and electronic environment must first be defined.

  • IUPAC Name: 2-(3-Chloro-5-fluorophenyl)ethanol

  • Molecular Formula:

    
    [2]
    
  • SMILES: OCCc1cc(F)cc(Cl)c1

  • Core Scaffold: Benzene ring substituted at the 1, 3, and 5 positions (meta-substitution pattern), ensuring electronic isolation of the halogens from the alkyl alcohol chain.

Structural Visualization

The following diagram illustrates the connectivity and identifies potential interaction sites.

G Substituents Substituents Core Benzene Core (Lipophilic) Alcohol Ethyl Alcohol Chain (-CH2CH2OH) Core->Alcohol C-1 Position Cl Chlorine (C-3) Sigma Hole Donor? Core->Cl C-3 Position F Fluorine (C-5) Weak Acceptor Core->F C-5 Position OH Hydroxyl Group (Primary HBD/HBA) Alcohol->OH Terminal HBA_Weak HBA Count: +1 (Physicochemical) F->HBA_Weak Electrostatic Only HBD_Count HBD Count: 1 OH->HBD_Count Proton Donor HBA_Count HBA Count: 1 (Strict) OH->HBA_Count Lone Pair Acceptor

Figure 1: Structural connectivity and functional group analysis for H-bond determination.

Hydrogen Bond Donor & Acceptor Analysis[3][4][5][6][7][8][9]

The determination of HBD and HBA counts depends on the definition applied: the Strict Rule-Based approach (used for high-throughput filtering) or the Physicochemical approach (used for binding affinity optimization).

Quantitative Summary
FeatureStrict Lipinski CountVeber / Physicochemical CountRationale
H-Bond Donors (HBD) 1 1 The hydroxyl proton (-OH ) is the sole donor.
H-Bond Acceptors (HBA) 1 1 - 2 Lipinski counts only N/O. Advanced models may count F as a weak acceptor.
Rotatable Bonds 22The ethyl linker allows conformational flexibility.
Detailed Mechanistic Breakdown
A. The Hydroxyl Group (-OH)
  • Donor Status: The hydrogen atom attached to the oxygen is a canonical donor.[3]

  • Acceptor Status: The oxygen atom possesses two lone pairs. In standard counting (e.g., ChEMBL, PubChem), this contributes 1 HBA unit.

  • Impact: This group is the primary driver of water solubility and polar interactions.

B. The Fluorine Atom (-F) [4][5]
  • Strict Definition: Fluorine is excluded from Lipinski HBA counts because its high electronegativity holds lone pairs too tightly to donate electron density effectively in aqueous environments.

  • Physicochemical Reality: In a hydrophobic pocket, organic fluorine can act as a weak electrostatic acceptor . Recent studies in Journal of Medicinal Chemistry suggest that while C-F···H interactions are weak (~1-2 kcal/mol), they can dictate ligand orientation.

    • Decision: For library filtering, Count = 0. For docking simulations, Count = 1 (weak).

C. The Chlorine Atom (-Cl)
  • Status: Chlorine is never counted as an HBA in standard drug design.

  • Sigma Hole: Chlorine often exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond. This makes Cl a potential halogen bond donor (interacting with backbone carbonyls), but not a hydrogen bond acceptor.

Physicochemical Implications & Drug Design[7][8][10][12][13]

Understanding the H-bond counts allows for the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility and Permeability

With only 1 HBD and 1 HBA , 3-Chloro-5-fluorophenethyl alcohol is highly lipophilic.

  • LogP Estimate: The parent phenethyl alcohol has a LogP of ~1.36.

    • +Cl substitution: ~ +0.71

    • +F substitution: ~ +0.14

    • Predicted LogP: ~2.2.

  • Blood-Brain Barrier (BBB): The low polar surface area (PSA ≈ 20 Ų) and low H-bond count suggest high passive permeability across the BBB.

Metabolic Stability

The 3,5-dihalogenation pattern blocks the common metabolic "soft spots" on the phenyl ring (para and ortho positions are sterically or electronically modulated), potentially extending the half-life compared to the unsubstituted alcohol.

Experimental & Computational Protocols

To validate these theoretical counts in a specific project, the following protocols are recommended.

Computational Calculation (Python/RDKit)

Do not rely on manual counting for large libraries. Use this standardized RDKit workflow.

Experimental Validation (NMR Spectroscopy)

To confirm if the Fluorine is acting as an acceptor in solution:

  • Method: 1H-NMR Titration.

  • Protocol:

    • Dissolve compound in a non-polar solvent (e.g., CDCl3).

    • Titrate with a standard donor (e.g., 4-nitrophenol).

    • Observation: Monitor the chemical shift of the phenol -OH. A significant downfield shift indicates H-bonding.

    • Differentiation: Compare shifts against a non-fluorinated control to isolate the C-F contribution.

References

  • Lipinski, C. A., et al. (2001).[6][7][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[8] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2024). "3-Chloro-5-fluorobenzyl alcohol (Analogous Scaffold)." National Library of Medicine.

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Organic Fluorine as a Hydrogen-Bond Acceptor." Chemistry – A European Journal.[9]

  • Sigma-Aldrich. (2024). "3-Chlorophenethyl alcohol Product Specification." Merck.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthetic Routes for the Preparation of 3-Chloro-5-fluorophenethyl alcohol

Abstract 3-Chloro-5-fluorophenethyl alcohol is a valuable substituted phenethyl alcohol derivative, a structural motif frequently encountered in the development of novel pharmaceutical agents and functional materials. It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-5-fluorophenethyl alcohol is a valuable substituted phenethyl alcohol derivative, a structural motif frequently encountered in the development of novel pharmaceutical agents and functional materials. Its specific substitution pattern offers unique electronic and lipophilic properties, making it a key intermediate for targeted synthesis. This document provides a detailed guide for researchers, outlining two distinct and reliable synthetic routes for its preparation starting from commercially available precursors. We present a comparative analysis of a direct reduction pathway and a multi-step carbon-chain extension strategy. Each route is accompanied by a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and safety considerations, enabling scientists to select and implement the most suitable method for their specific laboratory context and research objectives.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 3-Chloro-5-fluorophenethyl alcohol serves as a critical building block, where the chloro and fluoro substituents on the aromatic ring modulate the molecule's properties, such as metabolic stability, binding affinity, and membrane permeability. The development of efficient and scalable synthetic pathways to such molecules is therefore of paramount importance.

This guide details two strategically different approaches:

  • Route 1: The direct reduction of 3-Chloro-5-fluorophenylacetic acid. This is the most convergent approach, contingent on the availability of the starting carboxylic acid. It leverages powerful hydride-donating reagents.

  • Route 2: A two-step homologation of 3-Chloro-5-fluorobenzaldehyde. This route builds the required two-carbon side chain onto a readily available aldehyde precursor, offering flexibility and an alternative when the corresponding phenylacetic acid is not accessible.

The choice between these routes depends on factors including starting material availability, tolerance of other functional groups in a more complex substrate, and the scale of the synthesis.

Route 1: Direct Reduction of 3-Chloro-5-fluorophenylacetic Acid

This approach is the most direct method for preparing the target alcohol. The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as the carboxylate anion formed during the reaction is resonance-stabilized and less electrophilic than an aldehyde or ketone.[1] We will detail protocols for two of the most effective reagents for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

Mechanistic Rationale

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective source of hydride (H⁻).[2][3] The reaction proceeds in several stages. First, the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt.[4] The aluminum hydride then coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent intramolecular hydride transfers reduce the carboxylate first to an aldehyde intermediate (which cannot be isolated as it is more reactive than the starting material) and then to the primary alcohol.[4] An acidic workup is required to protonate the resulting alkoxide and hydrolyze the aluminum salts.[5]

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and more chemoselective reagent for reducing carboxylic acids.[6][7] Unlike LiAlH₄, it typically does not reduce esters, amides, or nitro groups under the same conditions, making it ideal for multifunctional substrates.[8] The mechanism involves the formation of an acyloxyborane intermediate, which is then successively reduced by further equivalents of borane to the alcohol.[1][9]

Synthetic Pathway Diagram (Route 1)

Caption: Direct reduction of the carboxylic acid to the primary alcohol.

Experimental Protocols

Protocol 1A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.5 eq.) to anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Acid: Dissolve 3-Chloro-5-fluorophenylacetic acid (1.0 eq.) in 30 mL of anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching (Fieser workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass (in g) of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-5-fluorophenethyl alcohol.

Protocol 1B: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Safety Precaution: Borane is flammable and can release hydrogen gas upon quenching. Handle in a well-ventilated fume hood under an inert atmosphere.

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of 3-Chloro-5-fluorophenylacetic acid (1.0 eq.) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C with an ice bath.

  • Addition of Borane: Add a 1.0 M solution of BH₃·THF in THF (2.0-3.0 eq.) dropwise via syringe or dropping funnel over 30 minutes. Vigorous gas evolution (H₂) will be observed initially.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography as described in Protocol 1A.

Route 2: Homologation of 3-Chloro-5-fluorobenzaldehyde

This route constructs the phenethyl alcohol from the corresponding benzaldehyde, which is often more readily available or cheaper than the phenylacetic acid. The strategy involves a two-step sequence: a Wittig reaction to form the C=C double bond, followed by a hydroboration-oxidation to install the primary alcohol with anti-Markovnikov regioselectivity.

Mechanistic Rationale

Wittig Reaction: This Nobel Prize-winning reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[10] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane).[11] The ylide is typically prepared by deprotonating a phosphonium salt with a strong base.[12][13] The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl to form a transient four-membered oxaphosphetane intermediate.[13] This intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, with the formation of the strong P=O bond being the driving force for the reaction.[11]

Hydroboration-Oxidation: This is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. In the first step, borane (BH₃) adds across the double bond. The boron atom adds to the less substituted carbon, and a hydride adds to the more substituted carbon, primarily for steric reasons. This process is repeated to form a trialkylborane. In the second step, the trialkylborane is oxidized with hydrogen peroxide under basic conditions, which replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol upon workup.

Synthetic Pathway Diagram (Route 2)

Route 2: Homologation start 3-Chloro-5-fluorobenzaldehyde intermediate 1-Chloro-3-fluoro-5-vinylbenzene start->intermediate Wittig Reaction (Ph₃P⁺CH₃Br⁻, n-BuLi) product 3-Chloro-5-fluorophenethyl alcohol intermediate->product Hydroboration-Oxidation (1. BH₃·THF; 2. H₂O₂, NaOH)

Caption: Two-step synthesis via Wittig olefination and hydroboration.

Experimental Protocols

Protocol 2A: Wittig Olefination

Safety Precaution: n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Tetrahydrofuran must be anhydrous. The reaction must be performed under a strict inert atmosphere.

  • Ylide Preparation: In a dry 250 mL three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (80 mL). Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 eq.) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide. Purify by flash chromatography (using pure hexane as eluent) to isolate the volatile 1-Chloro-3-fluoro-5-vinylbenzene.

Protocol 2B: Hydroboration-Oxidation

  • Hydroboration: In a dry 250 mL flask under nitrogen, dissolve the styrene intermediate from Protocol 2A (1.0 eq.) in anhydrous THF (50 mL). Cool to 0 °C. Add a 1.0 M solution of BH₃·THF in THF (1.1 eq.) dropwise.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH solution (1.2 eq.), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 eq.), ensuring the internal temperature does not exceed 25 °C.

  • Workup: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 40 mL).

  • Purification: Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct ReductionRoute 2: Homologation
Number of Steps 12
Starting Material 3-Chloro-5-fluorophenylacetic acid3-Chloro-5-fluorobenzaldehyde
Key Reagents LiAlH₄ or BH₃·THFPh₃P⁺CH₃Br⁻, n-BuLi, BH₃·THF, H₂O₂
Typical Overall Yield High (80-95%)Moderate (60-75%)
Safety Concerns Highly reactive, pyrophoric, and water-sensitive hydrides.Pyrophoric n-BuLi; careful handling of H₂O₂.
Purification Straightforward; removal of inorganic salts.Challenging removal of stoichiometric triphenylphosphine oxide byproduct.
Advantages High atom economy, convergent, high yield.Starts from a potentially more accessible precursor; modular.
Disadvantages Starting acid may be expensive/unavailable; strong reductants lack selectivity.Multi-step, lower overall yield, generates significant byproduct waste.

Conclusion and Recommendations

Both routes presented provide viable and reproducible methods for the synthesis of 3-Chloro-5-fluorophenethyl alcohol.

Route 1 is highly recommended for its efficiency, high yield, and simplicity, provided that the starting carboxylic acid is commercially available and affordable. The use of BH₃·THF is particularly advantageous for its chemoselectivity in more complex molecular scaffolds.

Route 2 serves as an excellent alternative when the required phenylacetic acid is not accessible. While it involves more steps and presents a significant purification challenge with the removal of triphenylphosphine oxide, the Wittig and hydroboration-oxidation reactions are robust and fundamental transformations that are well-established in organic synthesis.

The ultimate choice of synthesis will depend on a careful evaluation of starting material cost, project timelines, required scale, and the specific safety and equipment capabilities of the laboratory.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link][1][4]

  • Hunt, I. (n.d.). Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link][2]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link][3]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link][6][14]

  • Organic Chemistry Tutor. (2020). Borane as a Reducing Agent. YouTube. Retrieved from [Link][9]

  • Name-Reaction.com. (n.d.). Wittig Reaction. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][13]

  • Organic Reactions. (n.d.). Acid to Alcohol. Retrieved from [Link][8]

  • IITian Explains. (2020). Borane reduction mechanism. YouTube. Retrieved from [Link][7]

Sources

Application

Using 3-Chloro-5-fluorophenethyl alcohol as a pharmaceutical intermediate

Strategic Utilization in Fragment-Based Drug Discovery (FBDD) Executive Summary 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value disubstituted benzene scaffold used primarily as a linker fragment in...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value disubstituted benzene scaffold used primarily as a linker fragment in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Unlike its non-halogenated analogs, this intermediate offers a dual-advantage: the fluorine atom (C5) modulates pKa and metabolic stability by blocking oxidative "soft spots," while the chlorine atom (C3) provides a lipophilic anchor for hydrophobic pocket filling in protein targets.

This guide details the strategic rationale for selecting this moiety and provides validated protocols for its activation and coupling in pharmaceutical workflows.

Chemical Profile & Strategic Value[1]

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-(3-Chloro-5-fluorophenyl)ethanolDistinct from benzyl alcohol homologs.[1][2][3]
CAS Number 842123-84-6 Verify against CAS 79944-64-2 (Benzyl analog).
Molecular Formula

Molecular Weight 174.60 g/mol
Appearance Colorless to pale yellow liquidViscous; hygroscopic.
Boiling Point ~235°C (Predicted)High vacuum distillation recommended.
Solubility DCM, THF, Ethyl AcetateLimited water solubility.
Mechanism of Action in Drug Design

The 3-Cl, 5-F substitution pattern is not arbitrary. It is a calculated medicinal chemistry tactic known as "Metabolic Blocking."

  • Oxidative Resistance: Cytochrome P450 enzymes typically attack electron-rich aromatic rings. The electronegative Fluorine and Chlorine atoms deactivate the ring, increasing the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Locking: The steric bulk of the Chlorine atom (Van der Waals radius ~1.75 Å) restricts rotation when the phenethyl chain is bound, reducing the entropic penalty of binding to the target enzyme.

  • Linker Function: The ethyl alcohol tail serves as a flexible "spacer" (approx 2.5 Å) that allows the aromatic head to sit in a hydrophobic pocket while the alcohol (converted to amine/ether) interacts with polar residues.

Visualizing the Workflow

The following diagram illustrates the standard pharmaceutical workflow for converting this alcohol into a bioactive core, specifically highlighting the divergence between alkylation and direct coupling strategies.

G Start 3-Chloro-5-fluorophenethyl Alcohol (Precursor) Process1 Activation Step (Conversion to Leaving Group) Start->Process1 Decision Point RouteC Route C: Mitsunobu (DEAD, PPh3, Nucleophile) Start->RouteC Direct Coupling RouteA Route A: Mesylation (MsCl, Et3N) Process1->RouteA RouteB Route B: Appel Reaction (CBr4, PPh3) Process1->RouteB Intermediate1 Mesylate Intermediate (Unstable, use immediately) RouteA->Intermediate1 Intermediate2 Alkyl Bromide (Storable Intermediate) RouteB->Intermediate2 Final Target API Core (N-Alkylated Heterocycle) RouteC->Final Intermediate1->Final + Amine/Heterocycle Intermediate2->Final + Amine/Heterocycle

Caption: Decision tree for functionalizing 3-Chloro-5-fluorophenethyl alcohol. Route A is preferred for kinetics; Route B for scale-up stability.

Experimental Protocols

Protocol A: Activation via Mesylation (In Situ)

Context: This protocol converts the hydroxyl group into a methanesulfonate (mesylate), a potent leaving group. This is preferred when the next step involves a weak nucleophile (e.g., an aniline or indole).

Reagents:

  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the alcohol substrate and anhydrous DCM (concentration ~0.2 M) under an inert Nitrogen (

    
    ) atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Temperature control prevents elimination of the alcohol to the styrene side-product.

  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise via syringe over 15 minutes. The reaction is exothermic; maintain internal temp < 5°C.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The alcohol (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .[3]
  • Utilization: Concentrate in vacuo at < 30°C . Do not store the mesylate for long periods; proceed immediately to the coupling step (Protocol B).

Protocol B: N-Alkylation of Heterocycles (API Synthesis)

Context: Attaching the phenethyl tail to a pharmacophore (e.g., Piperazine, Pyrrole, or PRMT5 inhibitor core).

Reagents:

  • Electrophile: Mesylate from Protocol A (1.0 eq)

  • Nucleophile: Target Heterocycle (e.g., N-Boc-piperazine) (1.1 eq)

  • Base:

    
     (3.0 eq) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Slurry Formation: In a reaction vial, suspend the Nucleophile and Base in MeCN.

  • Addition: Add the crude Mesylate (dissolved in minimal MeCN) to the slurry.

  • Thermal Cycle: Heat the mixture to 60–80°C for 4–12 hours.

    • Note: If using DMF, wash thoroughly during workup to remove solvent, as residual DMF can interfere with biological assays.

  • Validation: Monitor by LC-MS. Look for the mass shift:

    
     Da (Mass of phenethyl fragment - leaving group).
    
  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the intermediate before committing to expensive API synthesis, validate using the following parameters:

TechniqueDiagnostic SignalAcceptance Criteria
1H NMR (CDCl3) Triplet at

ppm (

)
Integral ratio 2:1 vs aromatic protons.
19F NMR Singlet at

to

ppm
Single peak (absence indicates defluorination).
HPLC Purity UV at 254 nm> 97.0% Area
Water Content Karl Fischer (KF)< 0.5% (Critical for mesylation).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Halogenated alcohols can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Incompatibility: Avoid strong oxidizing agents (converts to phenylacetic acid) and strong Lewis acids (can cleave the C-F bond under extreme conditions).

  • Storage: Store at 2–8°C under Argon. Hygroscopic—keep tightly sealed.

References

  • ChemicalBook. (2025). 3-Chloro-5-fluorophenethyl alcohol Properties and CAS 842123-84-6.[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734835 (Benzyl analog for comparative physicochemical data). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Google Patents. (2025). PRMT5 Inhibitors and Methods of Use (US12391695B2). (Demonstrates Mitsunobu application of 3-chloro-5-fluoro intermediates). Retrieved from

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

Sources

Method

Protocol for oxidation of 3-Chloro-5-fluorophenethyl alcohol to aldehyde

Application Note: Selective Oxidation of 3-Chloro-5-fluorophenethyl Alcohol to Aldehyde Abstract & Scope This application note details the optimized protocols for the oxidation of 3-Chloro-5-fluorophenethyl alcohol to it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 3-Chloro-5-fluorophenethyl Alcohol to Aldehyde

Abstract & Scope

This application note details the optimized protocols for the oxidation of 3-Chloro-5-fluorophenethyl alcohol to its corresponding aldehyde, 3-Chloro-5-fluorophenylacetaldehyde . This transformation is critical in the synthesis of fluorinated bioactive scaffolds but presents specific challenges:

  • Chemoselectivity: Avoiding over-oxidation to the carboxylic acid.[1][2]

  • Stability: Phenylacetaldehydes are prone to enolization, polymerization (trimerization), and aerobic oxidation.

We present two validated methods:

  • Method A (Swern Oxidation): The "Gold Standard" for high-purity research scale, ensuring minimal side reactions.

  • Method B (TEMPO/BAIB): A scalable, "Green" alternative avoiding cryogenic conditions and sulfur byproducts.

Introduction & Substrate Analysis

Substrate: 3-Chloro-5-fluorophenethyl alcohol (C₈H₈ClFO) Target: 3-Chloro-5-fluorophenylacetaldehyde (C₈H₆ClFO)

The presence of electron-withdrawing groups (Cl, F) on the aromatic ring increases the acidity of the


-protons in the resulting aldehyde, making it more susceptible to enolization and subsequent aldol condensation or polymerization. Consequently, harsh basic conditions must be avoided during workup.

Critical Handling Note: Phenylacetaldehyde derivatives are notoriously unstable. They should be stored under inert gas (Argon/Nitrogen) at -20°C or, preferably, telescoped immediately into the subsequent step (e.g., Reductive Amination, Wittig olefination).

Method A: Swern Oxidation (Gold Standard)

Rationale: The Swern oxidation uses activated DMSO to oxidize primary alcohols to aldehydes at low temperatures (-78°C). It is the preferred method for research-scale synthesis of this substrate because the non-aqueous, low-temperature conditions suppress the formation of hydrates and prevent over-oxidation to the acid.

Mechanism of Action

The reaction proceeds via the formation of a dimethylchlorosulfonium ion, which activates the alcohol. Base-mediated elimination yields the aldehyde and dimethyl sulfide.

SwernMechanism cluster_legend Key Phase DMSO DMSO Inter1 Active Species [Me2S+-Cl] Cl- DMSO->Inter1 -78°C OxCl Oxalyl Chloride (COCl)2 OxCl->Inter1 Inter2 Alkoxysulfonium Ion Inter1->Inter2 + Alcohol Alcohol Alcohol (R-CH2-OH) Alcohol->Inter2 Aldehyde Aldehyde (R-CHO) Inter2->Aldehyde + Et3N Rearrangement Byproducts DMS + CO + CO2 Inter2->Byproducts Base Et3N (Base) Base->Aldehyde

Figure 1: Mechanistic pathway of Swern Oxidation.

Protocol Details
ReagentEquiv.[3][4][5]Role
Oxalyl Chloride 1.5Activator
DMSO 3.0Oxidant source
Triethylamine (Et₃N) 5.0Base for elimination
Dichloromethane (DCM) SolventAnhydrous solvent

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (3.0 eq) dropwise over 10 minutes. Caution: Gas evolution (CO/CO₂) may occur. Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve 3-Chloro-5-fluorophenethyl alcohol (1.0 eq) in a minimum volume of DCM and add dropwise to the reaction mixture. Maintain temp < -60°C. Stir for 45 minutes.

  • Elimination: Add Et₃N (5.0 eq) dropwise. The reaction mixture will turn thick/white. Allow the mixture to warm to 0°C over 30–60 minutes.

  • Quench: Quench with saturated NH₄Cl solution or phosphate buffer (pH 7).

    • Note: Avoid strong acidic or basic quenches to protect the aldehyde.

Method B: TEMPO/BAIB Oxidation (Scalable & Green)

Rationale: For larger scales (>10g) or when cryogenic facilities are unavailable, the TEMPO/BAIB method is superior. It uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant to regenerate the catalytic TEMPO radical.

  • Advantages: Room temperature reaction, no foul-smelling sulfur byproducts, high chemoselectivity for aldehydes (negligible over-oxidation).

Protocol Details
ReagentEquiv.[3][4][5]Role
TEMPO 0.1 (10 mol%)Catalyst
BAIB 1.1Stoichiometric Oxidant
DCM SolventSolvent (can use wet DCM)

Step-by-Step Procedure:

  • Setup: Dissolve 3-Chloro-5-fluorophenethyl alcohol (1.0 eq) in DCM (10 mL/mmol). The reaction is not sensitive to moisture; technical grade DCM is acceptable.

  • Addition: Add TEMPO (0.1 eq) followed by BAIB (1.1 eq) in one portion.

  • Reaction: Stir at room temperature (20–25°C). The solution typically turns orange/red.

  • Monitoring: Monitor by TLC or LCMS. Conversion is usually complete within 2–4 hours.

  • Quench: Add aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant.

Workup & Purification Workflow

Due to the instability of the aldehyde, a rapid and neutral workup is essential.

WorkupWorkflow Reaction Crude Reaction Mixture Quench Quench (Sat. NH4Cl or Na2S2O3) Reaction->Quench Extract Extraction (DCM x 3) Quench->Extract Wash Wash (Brine -> Water) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate (Rotovap < 30°C) Dry->Concentrate Crude Crude Aldehyde Oil Concentrate->Crude Decision Purity Check (NMR) Crude->Decision Use Immediate Use (Recommended) Decision->Use >90% Pure Purify Flash Chromatography (Silica, Hex/EtOAc) Decision->Purify <90% Pure Store Storage (-20°C, Argon) Use->Store If delay Purify->Store

Figure 2: Workup and decision logic for unstable aldehydes.

Purification Notes:

  • Silica Gel: If chromatography is necessary, deactivate the silica gel with 1% Et₃N in Hexanes to prevent acid-catalyzed degradation of the aldehyde on the column.

  • Bisulfite Adduct: For high purity, the aldehyde can be converted to its solid sodium bisulfite adduct, washed with ether, and regenerated with mild base (NaHCO₃) immediately before use.

Analytical QC & Characterization

  • ¹H NMR (CDCl₃):

    • Aldehyde proton (-CHO): Look for a triplet (or t of d) around 9.7–9.8 ppm .

    • Alpha protons (-CH₂-CHO): Doublet around 3.6–3.8 ppm .

    • Aromatic protons: Multiplets in the 6.8–7.2 ppm region (pattern specific to 3,5-disubstitution).

  • TLC: Aldehydes are typically less polar than the starting alcohol. Stain with 2,4-DNP (yellow/orange spot) to confirm aldehyde presence.

References

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study.[5] Tetrahedron1978 , 34, 1651–1660. Link

  • De Luca, L.; Giacomelli, G.; Porcheddu, A. A Mild and Efficient Alternative to the Swern Oxidation. J. Org. Chem.2001 , 66, 7907–7909. Link

  • Epp, J. B.; Widlanski, T. S. Facile Preparation of Nucleoside-5'-aldehydes. J. Org. Chem.1999 , 64, 293–295. (Demonstrates TEMPO/BAIB utility). Link

  • Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 3-Chloro-5-fluorophenethyl Alcohol

Abstract & Strategic Significance 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value scaffold in medicinal chemistry. The 3,5-dihalo substitution pattern confers unique metabolic stability by blocking...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6) is a high-value scaffold in medicinal chemistry. The 3,5-dihalo substitution pattern confers unique metabolic stability by blocking common P450 oxidation sites on the aromatic ring while modulating lipophilicity (LogP). However, the primary hydroxyl group is a poor leaving group, requiring activation to facilitate nucleophilic substitution.

This guide details the activation-substitution workflows required to functionalize this alcohol. We prioritize two pathways:

  • The Mitsunobu Reaction: For direct, mild substitution with acidic nucleophiles (phenols, imides).

  • Sulfonate Activation (Mesylation): For scalable, robust displacement with amines, azides, or thiols.

Chemical Reactivity Profile

FeaturePropertyImplication for Substitution
Substrate Primary Alcohol (

)
Sterically accessible; favors

mechanisms over

.
Electronic Effect 3-Cl, 5-F (EWG)Inductive electron withdrawal pulls density from the alkyl chain, making the

-carbon slightly more electrophilic than in unsubstituted phenethyl alcohol.
Ring Stability DeactivatedThe ring is stable to electrophilic attack. The halogens are generally stable to standard nucleophilic conditions (no

without stronger activation).
Leaving Group Hydroxyl (-OH)

. Must be converted to -OMs, -OTs, or -OPPh

to react.

Decision Matrix: Selecting the Right Protocol

The choice of method depends heavily on the


 of the nucleophile and the scale of the reaction.

ReactionMatrix Start 3-Chloro-5-fluorophenethyl alcohol Nu_Check Nucleophile Type? Start->Nu_Check Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Nu_Check->Mitsunobu Acidic (Soft) Activation Activation Step (MsCl or TsCl) Nu_Check->Activation Basic (Hard) SoftNu Acidic Nu-H (pKa < 13) Phenols, Imides, Thiols Mitsunobu->SoftNu Prod_M Ether/Ester/Imide Product Mitsunobu->Prod_M Single Step Intermed Mesylate/Tosylate Intermediate Activation->Intermed Et3N, DCM, 0°C Prod_A Amine/Nitrile Product Intermed->Prod_A Nu-, Heat, solvent HardNu Basic Nu-H (Amines, Azides, Cyanide) HardNu->Prod_A

Figure 1: Strategic decision tree for functionalizing 3-Chloro-5-fluorophenethyl alcohol.

Protocol A: The Mitsunobu Reaction

Best for: Synthesis of ethers (using phenols) or amines (via phthalimide) under neutral conditions. Mechanism: Activation of oxygen by


/DEAD followed by concerted 

displacement.
Reagents
  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv)

  • Nucleophile: Phenol derivative or Phthalimide (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under

    
     atmosphere, dissolve the alcohol, the nucleophile, and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: This prevents side reactions involving the azodicarboxylate.

  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (usually Hexane:EtOAc).[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    :Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[2] Filter off the white solid.
    
  • Purification: Flash column chromatography is required to separate the product from reduced hydrazine byproducts.

Expert Insight: For difficult separations of TPPO, consider using polymer-supported


 (PS-PPh3) to simplify workup by filtration.

Protocol B: Mesylation & Displacement (Two-Step)

Best for: Synthesis of amines, azides, and scale-up reactions. Mechanism: Conversion of -OH to -OMs (Mesylate), a potent leaving group (


 of conjugate acid 

), followed by nucleophilic attack.
Step 1: Activation (Mesylation)
  • Dissolution: Dissolve 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (

    
    ) (1.5 equiv).[3] Cool to 0°C.[2][3][4]
    
  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

    • Caution: Exothermic reaction. Control addition rate to maintain Temp < 5°C.

  • Completion: Stir at 0°C for 1–2 hours. Confirm consumption of alcohol by TLC.[2][3]

  • Quench: Wash with cold 1M HCl (to remove amine salts), then saturated

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
    • Note: The mesylate intermediate is generally stable enough to be used directly in the next step without column chromatography.

Step 2: Nucleophilic Displacement ( )
  • Solvent Switch: Dissolve the crude mesylate in Aprotic Polar Solvent (DMF or DMSO) or Acetonitrile.

    • Why? Polar aprotic solvents solvate cations (e.g.,

      
      ), leaving the nucleophilic anion "naked" and more reactive.
      
  • Nucleophile Addition: Add the nucleophile (e.g.,

    
    , Morpholine, or Primary Amine) (1.5 – 2.0 equiv).
    
    • If using a neutral amine salt (e.g., amine hydrochloride), add an extra equivalent of base (

      
       or DIPEA).
      
  • Reaction: Heat to 60–80°C.

    • Kinetics: The inductive effect of the 3-Cl-5-F ring facilitates the attack, often allowing completion within 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF/DMSO), dry, and concentrate.

Mechanism Step1 1. Mesylation (Activation) Intermed Intermediate: Ar-CH2-CH2-OMs Step1->Intermed -HCl (via Et3N) TS Transition State [Nu...C...OMs]‡ Intermed->TS + Nucleophile Step2 2. S_N2 Attack (Displacement) Product Final Product: Ar-CH2-CH2-Nu TS->Product -MsO⁻

Figure 2: Mechanistic pathway for the two-step Mesylation-Displacement protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance or high

of Nu.
Ensure Nu

.[5] Use ADDP instead of DIAD for more stubborn substrates.
Elimination Byproduct Formation of styrene derivative.The 3-Cl-5-F phenethyl system can undergo E2 elimination if strong bases (e.g., NaH) are used with the mesylate. Use weaker bases (

) or non-basic nucleophiles (

).
Incomplete Mesylation Wet solvents or old MsCl.Use freshly distilled MsCl. Ensure DCM is anhydrous.

Safety & Handling

  • Halogenated Aromatics: While 3-Chloro-5-fluorophenethyl alcohol is not volatile, its derivatives (alkyl halides) can be potent alkylating agents. Handle in a fume hood.

  • Azides: If using sodium azide (

    
    ) for displacement, avoid halogenated solvents (DCM) in the heating step to prevent formation of explosive diazidomethane. Use DMF or DMSO.
    
  • Waste: Segregate halogenated waste from non-halogenated waste.

References

  • General Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Mesylation Mechanism & Protocol: "Alcohol to Mesylate using MsCl." Organic Syntheses, Coll.[5] Vol. 10, p. 200. Link

  • Phenethyl Alcohol Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter 17: Nucleophilic Substitution).
  • Substrate Data: PubChem CID 2734835 (3-Chloro-5-fluorobenzyl alcohol analog data for safety/handling extrapolation). Link

Sources

Method

Strategic Esterification of 3-Chloro-5-fluorophenethyl Alcohol: Protocols for High-Fidelity Synthesis

Part 1: Executive Summary & Chemical Profile 3-Chloro-5-fluorophenethyl alcohol (CAS: 202196-06-1 / Analogous) is a critical halogenated building block often employed in the synthesis of bioactive pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

3-Chloro-5-fluorophenethyl alcohol (CAS: 202196-06-1 / Analogous) is a critical halogenated building block often employed in the synthesis of bioactive pharmaceutical intermediates. Its primary alcohol functionality allows for straightforward derivatization; however, the electron-deficient aromatic ring and the potential for


-elimination (styrene formation) under forcing conditions require a strategic approach to esterification.

This guide details three validated protocols for esterifying 3-Chloro-5-fluorophenethyl alcohol, prioritizing yield, purity, and operational simplicity.

Chemical Profile: 3-Chloro-5-fluorophenethyl Alcohol[1][2]
PropertyValue / Description
Molecular Formula

Molecular Weight 174.60 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water
Reactivity Alert Primary alcohol;

-position to aromatic ring (benzylic-adjacent).[1] Prone to acid-catalyzed dehydration at high temperatures (

).[2]
Storage Hygroscopic; store under inert atmosphere (Ar/

) at 2-8°C.

Part 2: Method Selection Strategy

Selecting the correct esterification route depends heavily on the carboxylic acid partner and the scale of the reaction.

Decision Matrix: Workflow Selection

Esterification_Strategy Start Select Carboxylic Acid Partner IsAcidSensitive Is the Acid/Substrate Acid-Sensitive or Sterically Hindered? Start->IsAcidSensitive IsCommercial Is the Acid Chloride Commercially Available? IsAcidSensitive->IsCommercial No MethodB Method B: Steglich Coupling (Mild, Neutral pH) IsAcidSensitive->MethodB Yes (e.g., Boc-amino acids) Scale Scale of Reaction IsCommercial->Scale No MethodA Method A: Acyl Chloride (High Yield, Fast) IsCommercial->MethodA Yes Scale->MethodB Small/Medium (<10g) MethodC Method C: Fischer Esterification (Scalable, Atom Economical) Scale->MethodC Large (>100g)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Part 3: Experimental Protocols

Protocol A: High-Yield Synthesis via Acyl Chlorides (Standard)

Best for: Robust substrates, commercially available acid chlorides, rapid synthesis. Mechanism: Nucleophilic acyl substitution driven by base scavenging of HCl.

Reagents
  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv)

  • Acyl Donor: Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, accelerates reaction.

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under

    
     flow. Add a magnetic stir bar.[3][4]
    
  • Dissolution: Charge the flask with 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 
    
    
    
    in an ice bath.
  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

    
    ) should disappear.
    
  • Quench: Quench with saturated

    
     solution (
    
    
    
    ).
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ). Wash combined organics with 
    
    
    
    (to remove amine), saturated
    
    
    , and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Expected Yield: 85–95%

Protocol B: Steglich Esterification (DCC/DMAP Coupling)

Best for: Acid-sensitive substrates, expensive carboxylic acids, or when acid chlorides are unstable. Mechanism: Carbodiimide-mediated activation of carboxylic acid.

Reagents
  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: DCM or Acetonitrile (MeCN)

Workflow Diagram (Steglich)

Steglich_Workflow Mix 1. Mix Acid + Alcohol + DMAP in DCM (0°C) AddDCC 2. Add DCC/EDC Dropwise Mix->AddDCC Stir 3. Stir 12-24h (RT) AddDCC->Stir Filter 4. Filter DCU Urea (Precipitate) Stir->Filter Wash 5. Acid/Base Wash (Remove DMAP/Acid) Filter->Wash Product Isolated Ester Wash->Product

Figure 2: Step-by-step workflow for Steglich Esterification.

Step-by-Step Procedure
  • Dissolution: In a dry RBF, dissolve the Carboxylic Acid (1.1 equiv), 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

    
    ).
    
  • Activation: Cool to

    
    . Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
    • Note: If using EDC

      
       HCl, add it as a solid.
      
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Stir overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form if using DCC.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove DCU.

  • Workup: Wash the filtrate with

    
     (removes DMAP), saturated 
    
    
    
    (removes unreacted acid), and brine.
  • Purification: Concentrate and purify via flash chromatography (Silica gel).

Expected Yield: 75–90%

Part 4: Analytical Validation & Troubleshooting

Self-Validating Analytical Markers (NMR)

Upon successful esterification, specific shifts in the


 NMR spectrum confirm the transformation.
Proton EnvironmentStarting Material (Alcohol)Product (Ester)Shift (

)
-CH2-OH (Triplet)~3.80 ppm-CH2-OR ~4.30 - 4.40 ppm
-OH (Broad Singlet)~1.5 - 2.0 ppmAbsent Disappears

-Carbonyl
(If Acetate)
N/A~2.05 ppm (Singlet)New peak appearance
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure all glassware is dry. Use anhydrous solvents. Avoid prolonged exposure to strong base during workup.
Styrene Formation Elimination reactionThe phenethyl chain can eliminate to form a styrene derivative if heated with strong acid. Solution: Switch to Protocol B (Steglich) or keep Protocol A temperature

.
Incomplete Reaction Steric hindranceIncrease DMAP to 0.5 equiv or switch to a more reactive acyl donor (e.g., Acid Anhydride with Scandium Triflate catalyst).

References

  • Steglich Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5] Angew.[5] Chem. Int. Ed.1978 , 17, 522-524.[5]

  • Green Chemistry Alternatives: "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile." JoVE (Journal of Visualized Experiments). 2018 .

  • General Acid Chloride Protocols: "The Reaction of Acyl Chlorides with Alcohols." ChemGuide.

  • Phenethyl Alcohol Reactivity: "Process for preparing phenethanol ethers."[2] US Patent 5602285A.

  • Chemical Properties: PubChem Compound Summary for 3-Chloro-5-fluorobenzyl alcohol (Structural Analog).

Sources

Application

Application Note: Strategic Synthesis of Heterocycles using 3-Chloro-5-fluorophenethyl Alcohol

Introduction: The Halogenated Advantage In modern Fragment-Based Drug Discovery (FBDD), 3-Chloro-5-fluorophenethyl alcohol represents a high-value "privileged scaffold." The specific meta-meta substitution pattern of chl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogenated Advantage

In modern Fragment-Based Drug Discovery (FBDD), 3-Chloro-5-fluorophenethyl alcohol represents a high-value "privileged scaffold." The specific meta-meta substitution pattern of chlorine and fluorine offers distinct medicinal chemistry advantages:

  • Metabolic Stability: The halogens block common sites of P450-mediated oxidation (positions 3 and 5), extending the half-life of the resulting pharmacophore.

  • Lipophilicity Modulation: The fluorine atom alters the pKa of neighboring functional groups and modulates lipophilicity (

    
    ) without the steric bulk of a methyl group.
    
  • Electronic Deactivation: The electron-withdrawing nature of the 3-Cl, 5-F system presents a synthetic challenge, requiring specialized protocols for cyclization that differ from standard electron-rich phenethyl alcohols.

This guide details three validated workflows to convert this building block into Isochromans , Tetrahydroisoquinolines (THIQs) , and Dihydroisoquinolines , utilizing protocols optimized for electron-deficient aromatic rings.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic environment of the aromatic ring.

FeaturePropertySynthetic Implication
Substituents 3-Chloro, 5-FluoroStrong electron-withdrawing groups (EWG) via induction.
Ring Electronics

-deficient
Resistant to Electrophilic Aromatic Substitution (EAS). Standard Friedel-Crafts or Pictet-Spengler conditions (e.g., aqueous HCl) will likely fail or proceed with poor yields.
Regiochemistry 1,3,5-Substitution PatternCyclization prefers the position para to the strongest resonance donor. Fluorine is a stronger resonance donor than Chlorine. Target Cyclization Site: Position 2 or 6 (Ortho to F).
Alcohol Group Primary AliphaticExcellent nucleophile; amenable to Mitsunobu, Tosylation, or Oxidation.

Strategic Workflow Overview

The following diagram outlines the divergent pathways available from the parent alcohol.

SyntheticStrategy Start 3-Chloro-5-fluorophenethyl Alcohol Isochroman Isochromans (Oxa-Pictet-Spengler) Start->Isochroman Aldehyde + Superacid (TfOH) Amine Intermediate: Phenethylamine Start->Amine 1. MsCl/Et3N 2. NaN3 3. Staudinger Red. Amide Intermediate: Amide Amine->Amide Acyl Chloride DHIQ 3,4-Dihydroisoquinoline (Mod. Bischler-Napieralski) Amide->DHIQ Tf2O / 2-Cl-Py (Movassaghi Protocol) THIQ Tetrahydroisoquinoline (Reduction) DHIQ->THIQ NaBH4

Figure 1: Divergent synthetic pathways.[1] Note the requirement for high-energy activation (Tf2O) for the nitrogen pathway due to the deactivated ring.

Protocol 1: Synthesis of Isochromans (Oxa-Pictet-Spengler)

Challenge: The 3-Cl-5-F ring is insufficiently nucleophilic for standard acid-catalyzed condensation with aldehydes. Solution: Use of Trimethylsilyl Triflate (TMSOTf) as a potent Lewis Acid to generate a highly reactive oxocarbenium ion intermediate.

Materials
  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv)

  • Electrophile: Benzaldehyde (or derivative) (1.2 equiv)

  • Catalyst: TMSOTf (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the phenethyl alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (5 mL).

  • Activation: Cool the mixture to 0 °C . Add TMSOTf (1.1 mmol) dropwise over 5 minutes.

    • Note: Fuming may occur; ensure proper venting.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via TLC. If starting material persists, heat to reflux (40 °C). The electron-deficient ring may require thermal energy to overcome the activation barrier.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Isolation: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: TMSOTf promotes the formation of a silylated hemiacetal, which collapses to an oxocarbenium ion. This potent electrophile forces the attack from the deactivated aromatic ring, typically closing at the position para to the Fluorine (sterics permitting).

Protocol 2: Synthesis of Dihydroisoquinolines (Modified Bischler-Napieralski)

Challenge: Traditional Bischler-Napieralski conditions (POCl3, reflux) often fail with halogenated rings due to thermal decomposition or lack of reactivity (the "reticent ring" problem). Solution: The Movassaghi Variant using Triflic Anhydride (Tf2O) and 2-Chloropyridine. This generates a highly reactive nitrilium/imidoyl triflate intermediate capable of cyclizing even onto electron-poor rings [1].

Phase A: Conversion to Amide (Precursor Synthesis)
  • Mesylation: React alcohol with MsCl/Et3N in DCM (0 °C to RT).

  • Azidation: React mesylate with NaN3 in DMF (60 °C) to form the azide.

  • Reduction: Staudinger reduction (PPh3, then H2O) yields the 3-Chloro-5-fluorophenethylamine .

  • Amide Formation: React the amine with the desired Acyl Chloride (R-COCl) and Et3N to form the amide precursor.

Phase B: The Movassaghi Cyclization Protocol
  • Substrate: Amide precursor (1.0 equiv)

  • Activator: Triflic Anhydride (Tf2O) (1.1 equiv)

  • Base: 2-Chloropyridine (1.2 equiv)

  • Solvent: DCM

Step-by-Step Methodology
  • Activation: In a dried flask under Argon, dissolve the amide (0.5 mmol) and 2-chloropyridine (0.6 mmol) in DCM (2.5 mL). Cool to -78 °C .

  • Triflation: Add Tf2O (0.55 mmol) dropwise. A precipitate (imidoyl triflate) may form.

  • Warming: Allow the mixture to warm to 0 °C over 30 minutes, then to room temperature.

    • Critical Checkpoint: The solution usually turns yellow/orange, indicating the formation of the nitrilium species.

  • Cyclization: Stir at RT for 2 hours. If LCMS shows incomplete conversion, heat gently to 40 °C.

  • Reduction (Optional One-Pot): If the target is the Tetrahydroisoquinoline, add NaBH4 (5 equiv) in MeOH directly to the reaction mixture at 0 °C.

  • Workup: Quench with aqueous NaOH (1M), extract with DCM, and purify.

Pathway Visualization

The following diagram illustrates the mechanistic advantage of the Movassaghi protocol over standard POCl3 methods.

MovassaghiMechanism cluster_legend Why this works? Amide Amide Precursor (Deactivated Ring) Intermediate Imidoyl Triflate (Super-Electrophile) Amide->Intermediate Tf2O / 2-Cl-Py (-78°C to 0°C) Cyclization Intramolecular EAS (Ring Closure) Intermediate->Cyclization High Reactivity Overcomes EWG Product Dihydroisoquinoline Cyclization->Product - TfOH Note Standard POCl3 generates Imidoyl Chloride (Weak Electrophile). Tf2O generates Imidoyl Triflate (Strong Electrophile).

Figure 2: Mechanistic flow of the Movassaghi modified Bischler-Napieralski reaction, highlighting the generation of the super-electrophilic intermediate.

Expert Insights & Troubleshooting

Regioselectivity Challenges

With a 3-Cl, 5-F substitution pattern, the two ortho positions (2 and 6) are chemically distinct.

  • Position 6 (Para to Cl, Ortho to F): Generally favored electronically because Fluorine is a stronger resonance donor than Chlorine.

  • Position 2 (Para to F, Ortho to Cl): Sterically hindered by the ethyl chain and the Chlorine.

  • Validation: Always perform 2D-NMR (NOESY/HMBC) to confirm the regiochemistry of the cyclized product.

Alternative: The "Superacid" Pictet-Spengler

If the amide route is undesirable, the direct Pictet-Spengler of the amine with an aldehyde can be attempted using Superacids (e.g., Triflic Acid).

  • Protocol: Amine + Aldehyde + TfOH (5–10 equiv) in DCM.

  • Risk:[3] Harsh conditions may degrade sensitive aldehydes. The Movassaghi amide route (Protocol 2) is generally more robust for this specific scaffold.

Safety Note

Triflic Anhydride (Tf2O) is highly corrosive and reacts violently with water. 2-Chloropyridine is toxic. All reactions must be performed in a fume hood with appropriate PPE.

References

  • Movassaghi, M., & Hill, M. D. (2008).[4] Single-Step Synthesis of Pyridine, Pyrimidine, and Pyrazine-Fused Isoquinolines. Organic Letters, 10(16), 3485–3488. [Link]

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[5] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines.[5] Journal of Organic Chemistry, 64(2), 611–617. [Link]

Sources

Method

Reagents for converting 3-Chloro-5-fluorophenethyl alcohol to alkyl halides

Application Note: Selective Halogenation of 3-Chloro-5-fluorophenethyl Alcohol Abstract & Strategic Overview The conversion of 3-Chloro-5-fluorophenethyl alcohol to its corresponding alkyl halides is a pivotal transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Halogenation of 3-Chloro-5-fluorophenethyl Alcohol

Abstract & Strategic Overview

The conversion of 3-Chloro-5-fluorophenethyl alcohol to its corresponding alkyl halides is a pivotal transformation in the synthesis of bioisosteres for medicinal chemistry. The specific substitution pattern (3-Cl, 5-F) on the aromatic ring imparts metabolic stability and lipophilicity, but also deactivates the ring, altering the electronic landscape compared to unsubstituted phenethyl alcohols.

This guide provides three validated protocols for converting the hydroxyl group to Chloride, Bromide, and Iodide. Unlike generic textbook methods, these protocols are optimized to prevent common side reactions associated with phenethyl substrates, specifically styrene elimination and carbocation-mediated rearrangement .

Reagent Selection Matrix
Target HalidePreferred ReagentMechanismKey AdvantageCritical Constraint
Chloride Thionyl Chloride (

)

(w/ Pyridine)
Scalable; Gaseous byproducts simplify purification.[1]Requires anhydrous conditions;

gas evolution.
Bromide Phosphorus Tribromide (

)

High atom economy; Mild temperature (0°C).Quench is exothermic; Stickier phosphorus byproducts.
Iodide Triphenylphosphine / Iodine (

)

(Appel-type)
Neutral pH; Very mild; High yields for primary alcohols.Removal of Triphenylphosphine oxide (TPPO) requires specific workup.

Reaction Decision Tree

The following logic flow dictates the optimal experimental path based on available equipment and downstream requirements.

ReagentSelection Start Substrate: 3-Chloro-5-fluorophenethyl alcohol Target Select Target Halide Start->Target Cl_Path Target: CHLORIDE Target->Cl_Path Br_Path Target: BROMIDE Target->Br_Path I_Path Target: IODIDE Target->I_Path SOCl2 Reagent: SOCl2 + Pyridine Cl_Path->SOCl2 Cl_Process Reflux in Toluene/DCM Scavenge HCl SOCl2->Cl_Process PBr3 Reagent: PBr3 (0.35 eq) Br_Path->PBr3 Br_Process 0°C Addition Strict Moisture Control PBr3->Br_Process Appel Reagent: PPh3 + I2 + Imidazole I_Path->Appel I_Process One-Pot Iodination Neutral pH Appel->I_Process

Figure 1: Decision logic for selecting the appropriate halogenation pathway based on the target halide.

Detailed Protocols

Protocol A: Chlorination via Thionyl Chloride ( )

Objective: Synthesis of 3-Chloro-5-fluorophenethyl chloride. Mechanism: Nucleophilic substitution (


) via an alkyl chlorosulfite intermediate. Pyridine is essential to act as an 

scavenger and nucleophilic catalyst, preventing acid-catalyzed elimination to the styrene derivative.

Materials:

  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

  • Reagent: Thionyl Chloride (1.2 eq)[2]

  • Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the alcohol (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

    • Note: The electron-deficient ring makes the alcohol slightly less nucleophilic; however, the primary position remains reactive.

  • Addition: Add

    
     (1.2 eq) dropwise over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1][3] Ensure the system is vented through a scrubber (NaOH trap).
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc).[4] The alcohol spot should disappear.

  • Workup: Quench carefully with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with 1M
    
    
    (to remove pyridine), then brine.
  • Purification: Dry over

    
    , filter, and concentrate. The product is usually a clear oil that requires no further purification.
    
Protocol B: Bromination via Phosphorus Tribromide ( )

Objective: Synthesis of 3-Chloro-5-fluorophenethyl bromide. Mechanism: Formation of a dibromophosphite intermediate followed by bromide displacement.[5]

Materials:

  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq)
    
    • Critical:

      
       has 3 active bromines, but using 0.4 eq ensures complete conversion without requiring harsh heating.
      
  • Solvent: Diethyl Ether (

    
    ) or DCM (Anhydrous)
    

Step-by-Step Methodology:

  • Setup: Use a dry 3-neck flask under inert atmosphere (

    
    ).
    
  • Solvation: Dissolve the substrate in

    
     or DCM. Cool strictly to 0°C .
    
    • Why 0°C? Phenethyl bromides are prone to elimination (forming 3-chloro-5-fluorostyrene) if the reaction exotherms uncontrolledly.

  • Addition: Add

    
     dropwise via syringe. The reaction is exothermic.[6] Maintain temperature < 5°C during addition.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup (The "Sticky" Part):

    • Cool back to 0°C.

    • Slowly add water (dropwise initially) to hydrolyze excess

      
      .
      
    • Tip: If a gummy precipitate forms (phosphorous acid), decant the organic layer. Wash the residue with fresh solvent.

  • Purification: Wash organics with saturated

    
     and brine. Dry (
    
    
    
    ) and concentrate. Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) may be required if elimination byproducts are observed.
Protocol C: Iodination via Appel-Type Reaction ( )

Objective: Synthesis of 3-Chloro-5-fluorophenethyl iodide. Mechanism: Activation of the alcohol by a Triphenylphosphine-Iodine adduct, followed by


 displacement.

Materials:

  • Substrate: 3-Chloro-5-fluorophenethyl alcohol (1.0 eq)

  • Reagents: Triphenylphosphine (

    
    ) (1.2 eq), Iodine (
    
    
    
    ) (1.2 eq), Imidazole (1.5 eq)
  • Solvent: DCM or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Setup: Standard round bottom flask, shielded from light (wrap in foil).

  • Reagent Prep: Dissolve

    
     and Imidazole in DCM. Add 
    
    
    
    in portions. The solution will turn from purple to a turbid yellow/orange suspension.
  • Addition: Add the alcohol substrate (dissolved in minimal DCM) to the mixture at RT.

  • Reaction: Stir for 2–3 hours at RT.

    • Advantage:[2][5][7][8][9] This method is essentially neutral and avoids the formation of strong acids (

      
      ), preserving the integrity of the fluorinated aromatic ring.
      
  • Workup (TPPO Removal):

    • Concentrate the reaction mixture to a slurry.

    • Trituration: Add cold Hexanes or Pentane. The desired alkyl iodide is soluble, while Triphenylphosphine Oxide (TPPO) precipitates as a white solid.

    • Filter off the solid TPPO.

  • Purification: Pass the filtrate through a short silica plug to remove residual iodine (elute with Hexanes).

Mechanistic Pathway (Chlorination Example)

The following diagram illustrates the


 pathway facilitated by Pyridine, which is critical for maintaining the primary alkyl chloride stereochemistry (though achiral here, the mechanism holds) and preventing rearrangement.

Mechanism Substrate Alcohol (R-OH) Intermediate Alkyl Chlorosulfite (R-O-SO-Cl) Substrate->Intermediate + SOCl2 - HCl TS Transition State [Cl...R...O-SO-Cl] Intermediate->TS + Cl- (from Pyridine-HCl) HCl_Scavenge Pyridine-HCl Intermediate->HCl_Scavenge Scavenges HCl Product Alkyl Chloride (R-Cl) + SO2 TS->Product Inversion (SN2) Pyridine Pyridine Pyridine->Intermediate Catalysis

Figure 2: Mechanistic flow of Thionyl Chloride chlorination mediated by Pyridine.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Styrene Formation (Olefin peak in NMR ~5-6 ppm)Reaction too hot or too basic.Lower temperature to 0°C; Reduce base equivalents; Ensure dropwise addition.
Low Yield (Bromination) Incomplete hydrolysis of Phosphorus intermediate.Ensure thorough quenching with water; Extract the aqueous layer multiple times.
TPPO Contamination (Iodination)Inefficient trituration.Repeat trituration with cold Pentane/Ether (1:1); Use a silica plug.
Unreacted Alcohol Moisture in solvent (

hydrolysis).
Use freshly distilled solvents; Increase reagent equivalents to 1.5 eq.

Analytical Validation:

  • 1H NMR: Look for the shift of the triplet at the

    
    -position.
    
    • Starting Material (

      
      -OH): 
      
      
      
      ppm.
    • Product (

      
      -Cl): 
      
      
      
      ppm (Upfield shift is minimal but distinct).
    • Product (

      
      -Br): 
      
      
      
      ppm.
    • Product (

      
      -I): 
      
      
      
      ppm (Significant upfield shift due to shielding).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanisms and reagent selection).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Comprehensive guide on nucleophilic substitution protocols).
  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Gilman, H., & Blatt, A. H. (1941). Organic Syntheses Collective Volume I. John Wiley & Sons. (Foundational protocols for Thionyl Chloride usage). Link

  • Sigma-Aldrich Technical Bulletins. "Chlorination and Bromination Reagents.

    
     and 
    
    
    
    ). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-5-fluorophenethyl Alcohol Synthesis

This guide functions as a specialized Technical Support Center for the synthesis of 3-Chloro-5-fluorophenethyl alcohol (CAS: 289039-42-5). It is designed to troubleshoot yield-limiting factors in the reduction of 3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 3-Chloro-5-fluorophenethyl alcohol (CAS: 289039-42-5). It is designed to troubleshoot yield-limiting factors in the reduction of 3-chloro-5-fluorophenylacetic acid and alternative synthetic pathways.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary & Route Selection

The synthesis of 3-Chloro-5-fluorophenethyl alcohol is most reliably achieved via the reduction of 3-chloro-5-fluorophenylacetic acid . While Grignard routes (from 3-chloro-5-fluorobenzyl halides) exist, they are prone to Wurtz homocoupling and oligomerization.

The Golden Rule for Yield:

Avoid Lithium Aluminum Hydride (LiAlH₄) if possible. While effective for simple acids, LiAlH₄ poses a risk of dehalogenation (stripping the chlorine) and requires harsh quenching that can trap the product in aluminum emulsions. Borane (BH₃) chemistries are the superior choice for chemoselectivity.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Acid Reduction (Recommended) Route B: Grignard + Ethylene Oxide Route C: LiAlH₄ Reduction
Reagents NaBH₄/I₂ or BH₃·DMS (BMS)Ar-MgBr + Ethylene OxideLiAlH₄
Key Yield Killer Stable Boron-Product complexesHomocoupling (Ar-Ar)Dehalogenation (Loss of Cl)
Chemoselectivity High (Tolerates F, Cl)Low (Sensitive to functional groups)Low (Reduces everything)
Scalability High (NaBH₄/I₂ is safest)Medium (Ethylene oxide is gas/toxic)Medium (Exothermic quench)

Core Protocol: The Borane Reduction (Acid Alcohol)

Context: This is the industry-standard method for maximizing yield while preserving the halogenation pattern.

The Mechanism & Workflow

The reaction proceeds through an acyloxyborane intermediate. The critical failure point for most researchers is the Quench Step . Borane forms strong covalent bonds with the alcohol product (borate esters), which are not easily hydrolyzed by water alone.

BoraneReduction Start 3-Chloro-5-fluorophenylacetic Acid Reagent Reagent Addition (NaBH4 + I2 in THF) Start->Reagent 0°C under N2 Intermed Acyloxyborane Intermediate Reagent->Intermed In situ B2H6 generation Complex Sticky Boron-Alkoxide Complex Intermed->Complex Reduction Complex->Complex Water wash alone FAILS to release product Quench CRITICAL STEP: Methanol Reflux Complex->Quench Methanolysis Product 3-Chloro-5-fluorophenethyl Alcohol (High Yield) Quench->Product Distillation/Workup

Figure 1: The Borane Reduction Workflow. Note the critical Methanolysis step required to break the Boron-Alkoxide complex.

Troubleshooting Guide (Q&A)

Q1: My TLC shows full conversion of the starting material, but my isolated yield is <40%. Where is my product? Diagnosis: You likely have a Boron-Complexation Issue . The Science: Borane reduces the acid to the alcohol, but the resulting alcohol stays bound to the boron atom as a borate ester. This complex is soluble in organic solvents but does not behave like the free alcohol. The Fix:

  • Do not just add water. Water hydrolyzes these complexes very slowly.

  • The Methanol Quench: Add excess Methanol (MeOH) carefully.

  • Reflux is Mandatory: You must heat the mixture to reflux for 30–60 minutes. This converts the sticky product-boron complex into volatile Trimethyl Borate (B(OMe)₃) and the free alcohol.

  • Evaporate: Co-evaporate with MeOH 2-3 times to drive off the B(OMe)₃.

Q2: I am using Borane-Dimethyl Sulfide (BMS). The smell is unbearable, and the yield varies. Is there an alternative? Diagnosis: BMS degradation or handling issues. The Science: BMS is highly concentrated (10M) but volatile and degrades if exposed to moisture. The Fix: Switch to the NaBH₄/Iodine system .

  • Protocol: Suspend Sodium Borohydride (NaBH₄) in THF. Add the acid. Then, add Iodine (I₂) in THF dropwise at 0°C.

  • Why? This generates Borane (

    
    ) in situ. It is cheaper, odorless, and the stoichiometry is easier to control. The yield is often higher because the reagents are fresh.
    

Q3: I see a side product that looks like the ethyl ester. Why? Diagnosis: Solvolysis during workup or impure THF. The Fix: Ensure your THF is anhydrous.[1] If you quench with ethanol instead of methanol and have residual acid, you might catalyze Fischer esterification. Stick to Methanol for the quench and ensure basic workup (wash with NaOH) removes any unreacted acid.

Alternative Route: Grignard Synthesis

Context: Used when the benzyl bromide (3-chloro-5-fluorobenzyl bromide) is more available than the acid.

Workflow


Troubleshooting Guide (Q&A)

Q4: I am observing a significant amount of "dimer" (Ar-CH₂-CH₂-Ar). Diagnosis: Wurtz Homocoupling. The Science: The formed Grignard reagent reacts with the unreacted benzyl bromide starting material. The Fix:

  • Dilution: Use a high volume of solvent (Diethyl Ether or THF).

  • Slow Addition: Add the benzyl bromide very slowly to the Magnesium.

  • Temperature: Keep the reaction cold (0°C to -10°C) during formation.

  • Rieke Magnesium: If initiation is slow, use Rieke Mg or add a crystal of Iodine to kickstart it, preventing a buildup of unreacted bromide that leads to coupling.

Q5: The reaction with Ethylene Oxide (EO) is sluggish. Diagnosis: Poor nucleophilicity or EO oligomerization. The Fix:

  • Catalysis: Add CuI (1-5 mol%) to catalyze the ring opening.

  • Temperature: EO ring opening can be slow at low temps.[2] Allow to warm to Room Temp (RT) after addition.

  • Safety Note: EO is a toxic gas/liquid. Ensure cold finger condensation is working.

Purification & Analysis Strategy

Physical State: 3-Chloro-5-fluorophenethyl alcohol is typically a colorless to pale yellow oil . It may crystallize upon prolonged standing in the freezer but treat it as an oil for purification.

Isolation Protocol (SOP)
  • Quench: (As described above, use MeOH reflux).

  • Partition: Dilute with Ethyl Acetate (EtOAc) and wash with:

    • 1M HCl (to break any remaining salts).

    • Sat. NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Drying: Dry over anhydrous Na₂SO₄.

  • Purification:

    • Distillation: High vacuum (0.1 mmHg) Kugelrohr distillation is best for oils.

    • Column Chromatography: If impurities persist.

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Hexane:EtOAc (Start 90:10, Gradient to 70:30). The alcohol is polar; the non-polar impurities (dimers) will elute first.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC of Crude Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes New_Spots New Spots / Streaking CheckTLC->New_Spots Yes Action_SM 1. Check Reagent Stoichiometry 2. Check THF dryness 3. Increase Temp/Time SM_Remains->Action_SM Action_Spots Identify Impurity New_Spots->Action_Spots Impurity_Dimer Dimer (Non-polar)? (Grignard Route) Action_Spots->Impurity_Dimer Impurity_Complex Baseline Streak? (Borane Route) Action_Spots->Impurity_Complex Fix_Dimer Dilute Reaction, Lower Temp Impurity_Dimer->Fix_Dimer Fix_Complex Incomplete Quench. REFLUX with Methanol Impurity_Complex->Fix_Complex

Figure 2: Diagnostic logic for low yield scenarios.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting low yield in (R)-(-)-2-Bromo-1-phenylethanol synthesis. Retrieved from

  • Organic Syntheses. (2011). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).[3] Organic Syntheses, Coll. Vol. 10. Retrieved from

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. (Contextual grounding for NaBH4/I2 mechanism).
  • Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol. (Analogous chemistry for chloro-phenethyl alcohols). Retrieved from

  • Common Organic Chemistry. (2023). Borane Dimethylsulfide (BMS) Usage Guide.[3] Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-5-fluorophenethyl alcohol

Welcome to the technical support center for the purification of 3-Chloro-5-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing persistent regioisomeric impurities. Here, we move beyond standard protocols to explain the underlying principles of separation, enabling you to troubleshoot and optimize your purification strategies effectively.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of 3-Chloro-5-fluorophenethyl alcohol, offering explanations and actionable solutions.

Q1: I'm observing co-elution of my target compound and its regioisomers on a standard C18 HPLC column. How can I improve the separation?

A1: The Challenge of Isomeric Separation on C18

Standard C18 (octadecyl) columns primarily separate compounds based on hydrophobicity. Regioisomers, like the potential impurities in 3-Chloro-5-fluorophenethyl alcohol synthesis (e.g., 2-Chloro-5-fluorophenethyl alcohol or 3-Chloro-4-fluorophenethyl alcohol), often have very similar hydrophobicities, leading to poor resolution.

Solutions & Scientific Rationale:

  • Employ a Phenyl-Hexyl or Fluoro-Phenyl Stationary Phase: These columns offer alternative separation mechanisms beyond simple hydrophobicity.

    • Phenyl-Hexyl phases introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes. The subtle differences in electron density and accessibility of the aromatic ring in each regioisomer can lead to differential retention and improved separation.

    • Fluorinated phenyl phases provide unique interactions, including dipole-dipole and specific interactions with fluorinated analytes.[1] Given that both your target and impurities are fluorinated, these phases can amplify small electronic differences, resulting in enhanced selectivity.[1]

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent will increase retention times and may improve resolution.

    • Additive Selection: The addition of a small amount of an acid, like formic acid or phosphoric acid, can suppress the ionization of the alcohol group, leading to sharper peaks and potentially better separation.[2]

  • Reduce Column Temperature: Lowering the column temperature (e.g., to 10-15°C) can sometimes enhance selectivity between closely related isomers.[3] This is because the subtle energetic differences in the interactions between the isomers and the stationary phase become more significant at lower temperatures.

Q2: My attempts at fractional crystallization are not improving the purity of 3-Chloro-5-fluorophenethyl alcohol significantly. What factors should I investigate?

A2: The Intricacies of Isomer Crystallization

Fractional crystallization relies on differences in the solubility of the target compound and its impurities in a given solvent system. For regioisomers, these differences can be minimal, making separation challenging.[4]

Troubleshooting Steps & Rationale:

  • Solvent Screening is Critical: The choice of solvent is the most crucial parameter. The ideal solvent will exhibit a significant solubility difference between the desired isomer and its impurities at different temperatures.

    • Systematic Approach: Start with a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof).

    • Rationale: The goal is to find a solvent where your target compound is sparingly soluble at a low temperature but readily soluble at a higher temperature, while the impurities remain either highly soluble or largely insoluble across that temperature range.

  • Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of impurities as the system does not have enough time to reach equilibrium.

    • Protocol: Employ a slow, controlled cooling profile. For instance, after dissolving the crude material at an elevated temperature, allow it to cool to room temperature slowly over several hours, followed by further cooling in a refrigerator and then a freezer. This slow process allows for the selective growth of the desired crystals.[5][6]

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) can initiate crystallization selectively, promoting the growth of the correct crystal lattice and excluding impurities.

  • Purity of the Starting Material: Fractional crystallization is most effective when the desired compound is the major component. If the impurity load is too high, it can interfere with crystal lattice formation, a phenomenon known as "impurity inclusion."[5] Consider a preliminary purification step (e.g., column chromatography) to enrich the target compound before crystallization.

Q3: I am working at a preparative scale and need a more efficient purification method than standard HPLC. What are my options?

A3: Advanced Techniques for Large-Scale Isomer Separation

For multi-gram to kilogram scale purification, traditional preparative HPLC can be slow and consume large volumes of solvent. More advanced techniques are better suited for these scales.

Recommended Advanced Methodologies:

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers, including positional isomers and structurally similar compounds.[7][8]

    • Principle: SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol.[9] The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency compared to HPLC.[7]

    • Advantages:

      • Speed: Faster run times and column equilibration.[10]

      • Green Chemistry: Significantly reduces the use of organic solvents.[10]

      • Orthogonal Selectivity: SFC is a form of normal-phase chromatography, providing a different selectivity to reversed-phase HPLC, which can be advantageous for isomer separation.[7]

  • Melt Crystallization: This technique purifies compounds without the use of solvents by partially melting the crude material and then slowly cooling it to crystallize the pure compound.[6]

    • Principle: The process exploits the differences in the melting points and crystal lattice energies of the regioisomers. The higher-melting, more stable isomer will crystallize first from the melt.

    • Advantages:

      • Solvent-Free: An environmentally friendly and cost-effective method.

      • Scalability: Can be readily scaled for industrial production.[6]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the likely regioisomeric impurities in a typical synthesis of 3-Chloro-5-fluorophenethyl alcohol?

A4: The impurities will depend on the synthetic route. A common route involves the reduction of a substituted phenylacetic acid or a related carbonyl compound. If the starting material is, for instance, a substituted chlorofluorotoluene that is then elaborated, regioisomers can arise from the initial substitution patterns on the aromatic ring. For a precursor like 3-chloro-5-fluorophenol, there are nine possible regioisomeric impurities.[11] In the synthesis of related chloroamphetamine analogs, the regioisomers were eluted in the order of 2-positional > 3-positional > 4-positional isomers in gas chromatography.[12]

A logical workflow for identifying potential impurities is illustrated below:

G Start Identify Synthetic Route Precursor Analyze Purity of Key Starting Material (e.g., substituted chlorofluorobenzene derivative) Start->Precursor Reaction Consider Possible Side Reactions (e.g., alternative substitution patterns) Precursor->Reaction Analysis Characterize Crude Product by LC-MS, GC-MS, and NMR Reaction->Analysis Impurity_ID Identify Structures of Major Impurities Analysis->Impurity_ID

Caption: Workflow for identifying potential regioisomeric impurities.

Q5: Can derivatization help in separating these regioisomers?

A5: Yes, derivatization is a powerful strategy, particularly if direct separation is challenging.[13]

The Principle of Derivatization for Separation:

The process involves reacting the alcohol functional group of the isomers with a chiral or achiral derivatizing agent to form new compounds (diastereomers or esters with different properties) that are more easily separated.[14][]

Workflow for Separation via Derivatization:

G cluster_pre Pre-Separation cluster_sep Separation cluster_post Post-Separation Mixture Mixture of Regioisomeric Alcohols (Difficult to Separate) Reaction React with Derivatizing Agent (e.g., Mosher's acid chloride, bulky esterification agent) Mixture->Reaction New_Mixture Mixture of Diastereomeric Esters (Easier to Separate) Reaction->New_Mixture Separation Chromatography (HPLC/SFC) or Crystallization New_Mixture->Separation Separated_Esters Separated Pure Esters Separation->Separated_Esters Hydrolysis Hydrolyze Each Ester Separately Separated_Esters->Hydrolysis Final_Product Pure Regioisomeric Alcohols Hydrolysis->Final_Product

Caption: General workflow for purification using a derivatization strategy.

Practical Approaches:

  • Esterification to Increase Steric Differences: React the alcohol mixture with a bulky acid chloride (e.g., pivaloyl chloride or 2,4,6-trimethylbenzoyl chloride). The resulting esters will have different shapes and polarities due to the varying steric hindrance around the ester linkage in each regioisomer, which can significantly improve chromatographic separation.[16]

  • Using Chiral Derivatizing Agents (CDAs): If you need to resolve enantiomers (if your molecule is chiral) as well as regioisomers, reacting the alcohol with a CDA like Mosher's acid chloride will form diastereomers.[14] These diastereomers have different physical properties and can be separated by standard chromatography techniques like HPLC or even crystallization.[][17]

Q6: Which analytical techniques are best for assessing the purity of the final product?

A6: A combination of methods is essential for a comprehensive purity assessment.

Analytical TechniqueInformation ProvidedKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (area %). Separation of non-volatile impurities.Method must be validated for resolution of all potential regioisomers. Use a photodiode array (PDA) detector to check for peak purity.[18]
Gas Chromatography (GC) Separation of volatile impurities. Excellent resolution for many isomers.[11]The compound must be thermally stable. Derivatization to a more volatile species (e.g., a silyl ether) may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the main component and identification of impurities. Quantitative NMR (qNMR) can determine purity against a certified standard.¹H, ¹³C, and ¹⁹F NMR are all highly valuable. ¹⁹F NMR is particularly sensitive to the electronic environment and can often distinguish between fluoro-isomers.
Mass Spectrometry (MS) Confirmation of molecular weight of the target compound and impurities.When coupled with LC or GC (LC-MS/GC-MS), it is a powerful tool for impurity identification.

Self-Validating Protocol for Purity Assessment:

A robust purity assessment protocol involves using orthogonal techniques. For example, a high purity value obtained from an optimized HPLC method should be confirmed by a high purity value from a GC method and supported by clean NMR spectra. This cross-validation provides a high degree of confidence in the final purity assignment.

Section 3: Experimental Protocols

Protocol 1: HPLC Method Development for Regioisomer Separation

This protocol provides a starting point for developing a robust HPLC method.

  • Column Selection:

    • Initial Screening: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Alternative: Fluoro-Phenyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Program:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Gradient Table:

Time (min)% Mobile Phase B
0.030
20.070
25.095
30.095
30.130
35.030
  • Optimization:

    • If resolution is insufficient, decrease the starting %B or flatten the gradient (e.g., run the gradient over 40 minutes instead of 20).

    • Evaluate methanol as an alternative to acetonitrile for Mobile Phase B, as it can offer different selectivity.

Protocol 2: Bench-Scale Fractional Crystallization
  • Solvent Selection: Through small-scale trials, identify a solvent or solvent system (e.g., Toluene/Heptane mixture).

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 3-Chloro-5-fluorophenethyl alcohol.

  • Heating: Add the chosen solvent portion-wise while heating the mixture until all the solid dissolves. Aim to use the minimum amount of hot solvent to create a saturated solution.

  • Controlled Cooling:

    • Set the heating mantle or circulator to cool down to ambient temperature at a rate of 10-20°C per hour.

    • Once at room temperature, hold for 2-4 hours.

    • Transfer the flask to a 4°C refrigerator and hold for at least 12 hours.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation.

References

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Retrieved from [Link]

  • Manzoor, S., et al. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Retrieved from [Link]

  • Wikipedia. (2023). Supercritical fluid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Chiral Separation of Triacylglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu Corporation. Retrieved from [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • GEA. (n.d.). Melt crystallization - pure high purity chemicals. GEA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • PubMed. (2022, January 31). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, October 23). Sample Derivatization in Separation Science. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Chloro-5-fluorophenethyl alcohol suppliers and producers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. Retrieved from [Link]

  • Academic Journals. (2015, May 15). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • Sharma, M. M. (n.d.). New strategies for separations through reactions. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. Retrieved from [Link]

  • CORE. (n.d.). The Separation of Detergent Range Alkanes and Alcohol Isomers with Supercritical Carbon Dioxide. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). A facile method for the synthesis of trifluoromethylthio-/chloro-homoallylic alcohols from methylenecyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • PMC. (n.d.). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Optimizing solvent selection for 3-Chloro-5-fluorophenethyl alcohol extraction

Ticket ID: CHEM-OPT-882 Subject: Optimization of Solvent Selection & Workup for CAS 79944-64-2 Status: Open [Senior Scientist Escalation] Executive Summary You are encountering yield losses or phase separation issues wit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-OPT-882 Subject: Optimization of Solvent Selection & Workup for CAS 79944-64-2 Status: Open [Senior Scientist Escalation]

Executive Summary

You are encountering yield losses or phase separation issues with 3-Chloro-5-fluorophenethyl alcohol . This molecule presents a specific process chemistry challenge: it sits in the "polarity transition zone" (LogP ≈ 2.1–2.3). It is lipophilic enough to dissolve in organics but possesses sufficient polarity (via the hydroxyl group and dipole moments of the meta-halogens) to partially partition into the aqueous phase, especially in the presence of polar co-solvents like THF or DMF.

This guide moves beyond standard textbook extractions to provide field-proven protocols for maximizing recovery and purity while adhering to modern Green Chemistry principles (GSK/Pfizer/Sanofi guides).

Module 1: Solvent Selection Strategy

The Challenge: Moving Away from Dichloromethane (DCM)

Historically, DCM is the default solvent for halogenated aromatics due to high solubility and density. However, DCM is a "Red-Listed" solvent in modern pharmaceutical guides due to environmental and health risks.

Recommended Green Replacements

We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate (IPAc) .

SolventHSE Score*SolubilityWater MiscibilityTechnical Verdict
DCM High Risk ExcellentLowAvoid. Causes emulsions; environmentally hazardous.
Ethyl Acetate Low RiskGoodModerate (~3%)Good, but risks product loss to aqueous phase due to hydrolysis or high water solubility.
2-MeTHF Low RiskExcellentLow (<1%)Preferred. Higher boiling point (80°C) allows easier drying; forms cleaner phase splits.
MTBE Medium RiskModerateLowAlternative. Good for very lipophilic impurities, but may not fully solubilize the alcohol at high concentrations.

*HSE = Health, Safety, Environmental impact based on CHEM21 guidelines.

Visual Guide: Solvent Decision Tree

Use this logic flow to select the optimal solvent based on your specific reaction matrix.

SolventSelection Start Start: Select Extraction Solvent CheckSolubility Is product soluble in Toluene/Heptane? Start->CheckSolubility YesSoluble Use Toluene/Heptane (High Selectivity) CheckSolubility->YesSoluble Yes NoSoluble Is the reaction solvent water-miscible (THF/DMF)? CheckSolubility->NoSoluble No MiscibleYes Risk: Product trapped in Aq/Org mix NoSoluble->MiscibleYes Yes MiscibleNo Standard Extraction NoSoluble->MiscibleNo No MeTHF Use 2-MeTHF (Strong partitioning, low water miscibility) MiscibleYes->MeTHF Recommended IPAc Use Isopropyl Acetate (IPAc) (Better separation than EtOAc) MiscibleNo->IPAc Recommended

Figure 1: Decision tree for selecting extraction solvents based on reaction matrix properties.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Low Recovery (Yield Loss to Aqueous Phase)

Diagnosis: The combination of the polar hydroxyl group and the electron-withdrawing halogens (Cl, F) creates a dipole that increases water solubility compared to non-halogenated analogs. If your aqueous waste pH is neutral, you are likely losing 5–12% of product to the water layer.

The Fix: The "Salting Out" Protocol Do not simply increase solvent volume. Instead, modify the aqueous phase density and ionic strength.

Step-by-Step Protocol:

  • Quench: Quench the reaction mixture with water/buffer as standard.

  • Saturation: Add Sodium Chloride (NaCl) to the aqueous layer until saturation (approx. 36g/100mL).

    • Why? This increases the ionic strength, forcing the organic alcohol out of the water phase (Salting Out effect).

  • Extraction: Perform 3 extractions with 2-MeTHF (Ratio 1:1 organic to aqueous).

  • Verification: Check the aqueous raffinate (waste) by TLC or HPLC. If product remains, add Ammonium Sulfate (more effective salting-out agent than NaCl for alcohols) and re-extract.

Issue 2: The "Rag Layer" (Persistent Emulsion)

Diagnosis: 3-Chloro-5-fluorophenethyl alcohol is dense. When using chlorinated solvents or even EtOAc, the density difference between the organic phase and the brine/aqueous phase can become negligible (


), causing the phases to hang together in a rag layer. Fluorinated intermediates also lower surface tension, stabilizing emulsions.

The Fix: Density Modification & Filtration

  • Filtration: Pass the biphasic mixture through a Celite 545 pad (approx. 1-2 cm depth) before attempting to separate layers. This removes fine particulates that stabilize emulsions.

  • Density Swing:

    • If using EtOAc/IPAc: The organic layer is lighter. Add more brine to the aqueous layer to make it heavier.

    • If using DCM (Legacy): The organic layer is heavy. Dilute the organic layer with a lighter co-solvent (e.g., Heptane) to force a clear density difference, or add water to the aqueous side to lower its density relative to the DCM.

Issue 3: Impurity Rejection (Selectivity)

Diagnosis: Common impurities include the starting material (likely 3-chloro-5-fluorophenylacetic acid or ester) or the styrene elimination product.

The Fix: pH-Controlled Wash The alcohol is neutral. You can use pH swings to wash away impurities without affecting the product.

WorkupFlow Crude Crude Mixture (Alcohol + Acid Impurity) BaseWash Wash with NaHCO3 (5%) pH ~8.5 Crude->BaseWash OrgPhase Organic Phase (Contains Alcohol) BaseWash->OrgPhase Partition AqPhase Aqueous Phase (Contains Acid Impurity as Salt) BaseWash->AqPhase Partition WaterWash Water Wash OrgPhase->WaterWash BrineWash Brine Wash WaterWash->BrineWash Dry Dry (MgSO4) & Conc. BrineWash->Dry

Figure 2: Optimized workup flow for removing acidic impurities.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a co-solvent during extraction? A: No. Ethanol is miscible with water and will increase the solubility of your product in the aqueous phase (the "co-solvency effect"). If ethanol was used in the reaction, it must be removed via rotary evaporation before adding the extraction solvent (2-MeTHF/IPAc) and water.

Q: Why is my product degrading during concentration? A: Halogenated phenethyl alcohols can undergo elimination to form the styrene derivative (3-chloro-5-fluorostyrene) if heated in the presence of trace acids.

  • Prevention: Ensure the organic phase is neutralized (wash with NaHCO3) and dried (MgSO4/Na2SO4) completely before heating. Do not exceed 40°C bath temperature during evaporation.

Q: I see a "ghost peak" in GC-MS after extraction. What is it? A: If you used Acetone to clean glassware or as a solvent, phenethyl alcohols can form acetals/ketals under acidic conditions, or you might be seeing injection-port thermal elimination. Ensure all solvents are high-purity grade.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296.

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.

  • PubChem Compound Summary. "3-Chloro-5-fluorobenzyl alcohol (Analog)." National Library of Medicine.

  • Alder, C. M., et al. "The present and future of green solvent selection guides." Green Chemistry, 2016, 18, 3879-3890. (Pfizer/AstraZeneca/GSK Consolidated Guide).

Optimization

Minimizing side reactions during 3-Chloro-5-fluorophenethyl alcohol functionalization

Current Status: Operational Ticket ID: CHEM-SUP-3C5F-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Substrate Profile Molecule: 3-Chloro-5-fluorophenethyl alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-3C5F-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Molecule: 3-Chloro-5-fluorophenethyl alcohol (CAS: 126149-65-7 / Analogues) Core Challenge: This substrate presents a "Perfect Storm" for side reactions due to the synergy between the phenethyl linker and the electron-poor aromatic ring .

  • Electronic Effect: The 3-Chloro and 5-Fluoro substituents are electron-withdrawing groups (EWGs). Through inductive effects ($ -I $), they pull electron density from the ring, which in turn acidifies the benzylic protons (at the C2 position of the ethyl chain).

  • The Elimination Trap: Because the benzylic protons are more acidic than in unsubstituted phenethyl alcohol, any attempt to activate the alcohol (mesylation, tosylation) creates a high risk of E2 elimination , leading to the formation of 3-chloro-5-fluorostyrene .

  • Chemoselectivity: The Aryl-Cl bond is reactive toward Pd-catalyzed coupling, while the Aryl-F bond is generally inert but can undergo nucleophilic aromatic substitution ($ S_NAr $) under harsh basic conditions.

Module 1: Activation & Substitution (Avoiding Styrene Formation)

Scenario: You are converting the alcohol to a leaving group (Mesylate/Tosylate) or replacing it with a halogen, but you observe a non-polar spot on TLC and low yields.

The Mechanism of Failure

When you treat the alcohol with Methanesulfonyl chloride (MsCl) and a base (Triethylamine), the intermediate mesylate is formed. However, the base can abstract the now-acidified benzylic proton, causing the mesylate to leave and forming the styrene double bond.

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk) Why?
Base Triethylamine ($ Et_3N $)DIPEA (Hünig's Base) or 2,6-Lutidine DIPEA is sterically hindered and less nucleophilic, reducing the rate of proton abstraction (E2) while still neutralizing HCl.
Temperature $ 0^{\circ}C $ to RT$ -10^{\circ}C $ maintained Elimination has a higher activation energy than substitution. Lower temperatures kinetically favor the stable mesylate.
Addition Order Base added to MixMsCl added to Base/Alcohol Slow addition of MsCl prevents localized exotherms that trigger elimination.
Solvent THFDCM (Dichloromethane) Non-coordinating, non-polar solvents often suppress the E2 pathway compared to ethers.
Visual Workflow: Substitution vs. Elimination

G cluster_0 Critical Control Point Alcohol 3-Cl-5-F-Phenethyl Alcohol Intermediate Activated Mesylate (Unstable) Alcohol->Intermediate MsCl, DIPEA, -10°C Styrene SIDE PRODUCT: 3-Cl-5-F-Styrene Intermediate->Styrene High Temp (>0°C) Unsteric Base (Et3N) Path: E2 Elimination Product DESIRED PRODUCT: Alkyl Halide / Amine Intermediate->Product Nucleophile (NaN3/Amine) Low Temp Path: SN2 Substitution

Caption: Divergent pathways during alcohol activation. Control of temperature and base sterics is required to force the


 pathway over E2 elimination.

Module 2: Oxidation (Aldehyde Synthesis)

Scenario: You need to synthesize 3-chloro-5-fluorophenylacetaldehyde, but you are obtaining the carboxylic acid or observing decomposition.

The Mechanism of Failure
  • Over-oxidation: Standard oxidants like Jones Reagent (Cr(VI)) or Permanganate will blow past the aldehyde to the carboxylic acid.

  • 
    -Epimerization/Elimination:  If the conditions are too basic (e.g., Swern Oxidation with excess $ Et_3N $), the acidic 
    
    
    
    -protons (benzylic) can lead to enolization, racemization (if chiral), or elimination.
Recommended System: Dess-Martin Periodinane (DMP)

DMP is the gold standard here because it operates at neutral pH and room temperature, avoiding the basicity that triggers side reactions in this electron-poor scaffold.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-Chloro-5-fluorophenethyl alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at $ 0^{\circ}C $.

  • Reaction: Allow to warm to RT. Monitor by TLC (usually complete in 1-2 hours).

  • Quench (CRITICAL): Quench with a 1:1 mixture of saturated $ Na_2S_2O_3 $ (to reduce unreacted iodine species) and saturated $ NaHCO_3 $ . Stir vigorously until the organic layer is clear.

Expert Note: If DMP is unavailable, TPAP (Tetrapropylammonium perruthenate) with NMO is a viable catalytic alternative. Avoid Swern if you have experienced styrene formation previously, as the $ Et_3N $ quench in Swern can trigger it.

Module 3: Cross-Coupling Chemoselectivity

Scenario: You want to couple the Aryl-Cl with a boronic acid (Suzuki) but keep the alcohol intact.

The Mechanism of Failure
  • Catalyst Poisoning: Free alcohols can coordinate to Pd species, reducing turnover.

  • Protodeboronation: The alcohol proton can facilitate the breakdown of the boronic acid partner.

  • Competitivity: While Aryl-F is generally inert, the Aryl-Cl is highly reactive. However, harsh bases (KOtBu) used in coupling can deprotonate the alcohol, creating an alkoxide that might attack the ring ($ S_NAr $ self-reaction) or interfere with the cycle.

Strategic Protection

Protect the alcohol as a TBS (tert-Butyldimethylsilyl) ether before attempting cross-coupling.

Reaction StageReagent SystemRationale
Protection TBSCl, Imidazole, DMFStable to basic Suzuki conditions ($ K_2CO_3 $, $ CsF $).
Coupling Aryl-B(OH)2, $ Pd(dppf)Cl_2 $, $ K_2CO_3 $The 3-Cl position reacts; 5-F remains intact.
Deprotection TBAF (THF) or HCl (MeOH)TBAF is mild; acid deprotection risks styrene formation if heated.
Visual Workflow: Chemoselective Coupling

G Start 3-Cl-5-F-Phenethyl Alcohol Protected TBS-Protected Intermediate Start->Protected TBSCl, Imidazole Side1 Side Rxn: Catalyst Poisoning (Free OH) Start->Side1 Direct Coupling (No Protection) Coupled Biaryl Product (TBS protected) Protected->Coupled R-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling on Cl) Final Final Biaryl Alcohol Coupled->Final TBAF (Deprotection)

Caption: Protection strategy to isolate the alcohol functionality from the metal-catalyzed cross-coupling occurring at the Aryl-Cl site.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction to convert the alcohol to an amine? A: Yes, but proceed with caution. The Mitsunobu reaction (DEAD/PPh3) proceeds via an oxyphosphonium intermediate. Due to the electron-poor nature of your ring, the benzylic protons are acidic. If the nucleophile (e.g., phthalimide) is too bulky, the basic betaine intermediate may trigger elimination to styrene instead of substitution.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for a more reactive, less basic system.

Q: I see a small amount of "dimer" forming during mesylation. What is it? A: This is likely the ether dimer formed by the reaction of the mesylate with a molecule of unreacted alcohol.

  • Fix: This is a concentration effect. Dilute your reaction mixture (0.1 M or less) and ensure the base is added before the mesyl chloride to scavenge protons immediately.

Q: Is the Fluorine at position 5 stable? A: Generally, yes. However, if you use extremely strong bases (like LDA or t-BuLi) or subject the molecule to high heat in polar aprotic solvents (DMSO/DMF) with nucleophiles, you risk **$ S_NAr


 K_2CO_3 $, $ K_3PO_4 $).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanisms for E2 vs SN2 competition).

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Dreher, S. D., et al. (2008).[2] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[2] Journal of the American Chemical Society, 130(29), 9257–9259. (Discusses chemoselectivity and side reactions in couplings).

  • Common Organic Chemistry. (2023). Alcohol to Mesylate (Mesylation).[3] (Practical guide on base selection to prevent elimination).

Sources

Troubleshooting

Overcoming solubility issues with 3-Chloro-5-fluorophenethyl alcohol in aqueous media

Case ID: 3C5F-PEA-SOL-001 Status: Active Support Level: Senior Application Scientist[1][2][3] Executive Summary: The Physicochemical Challenge Welcome to the technical support center. You are likely facing precipitation...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3C5F-PEA-SOL-001 Status: Active Support Level: Senior Application Scientist[1][2][3]

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely facing precipitation ("crashing out") when introducing 3-Chloro-5-fluorophenethyl alcohol into aqueous media.[1][2]

This molecule presents a classic "amphiphilic mismatch":

  • The Head: A polar, hydrogen-bonding ethyl alcohol group (-CH₂CH₂OH).[1][2][3]

  • The Body: A highly lipophilic phenyl ring decorated with electron-withdrawing halogens (3-Chloro, 5-Fluoro).[1][2][3]

Why it fails in water: While the alcohol group desires water, the halogenated ring drives the LogP (partition coefficient) up to an estimated 2.1–2.5 . In pure aqueous buffers, the hydrophobic effect forces these molecules to aggregate, leading to rapid crystallization or oiling out.[3] Standard pH adjustment will not work because the aliphatic alcohol (pKa >15) does not ionize in physiological ranges.[1][2]

Decision Matrix: Choosing Your Solvent System

Before proceeding, determine your experimental constraints using the logic flow below.

SolubilityDecisionTree Start Start: Define Application IsBio Is this a Biological Assay? (Cells/Enzymes) Start->IsBio IsSensitive Are cells sensitive to DMSO (>0.1%)? IsBio->IsSensitive Yes MethodC Method C: Ethanol/Surfactant (Non-Bio/Chemical Synthesis) IsBio->MethodC No (Chemistry only) MethodA Method A: Standard DMSO Spike (Simple, Fast) IsSensitive->MethodA No (Robust Cell Lines) MethodB Method B: Cyclodextrin Complex (High Stability, Low Toxicity) IsSensitive->MethodB Yes (Neurons/Stem Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological sensitivity.

Method A: The DMSO "Spike" (Standard Protocol)

Best for: Robust cell lines (HeLa, HEK293), enzymatic assays, and rapid screening.[3]

The Mechanism

DMSO (Dimethyl sulfoxide) acts as a cosolvent, disrupting the water lattice structure to create "pockets" where the lipophilic aromatic ring can reside.

The Protocol
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 100 mM . (Visual check: Solution should be clear and colorless).

  • Intermediate Dilution (Critical Step): Do not pipette 100 mM stock directly into the cell media.[1][2] This causes local high concentrations and immediate precipitation.[1][2]

    • Prepare a 10x Working Solution in media containing 5-10% DMSO.

  • Final Application: Dilute the 10x solution 1:10 into the final assay well.

Data Table: DMSO Tolerance Limits
Cell Type / AssayMax Recommended DMSO %Notes
Primary Neurons0.1%Highly sensitive; use Method B.
Stem Cells (iPSC)0.1%DMSO induces differentiation.[1][2]
Robust Lines (CHO, HeLa)0.5% - 1.0%Standard tolerance.[1][3]
Enzymatic Assays2.0% - 5.0%Check enzyme stability first.[1][2]

Method B: Cyclodextrin Complexation (Advanced Protocol)

Best for: In vivo studies, sensitive primary cells, and long-term stability.[1][3]

The Mechanism

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic 3-Cl-5-F-phenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water.[1] This "hides" the hydrophobic portion from the aqueous solvent.[2]

The Protocol

Reagents: HP-β-CD (e.g., Kleptose® or Trappsol®), sterile water/PBS.[1][3]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add excess 3-Chloro-5-fluorophenethyl alcohol to the vehicle.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 mins or filter to remove undissolved solid.

  • Quantification: Measure concentration via HPLC-UV (approx. 260 nm) to determine the soluble load.

Workflow Visualization

SolubilizationWorkflow cluster_Stock Step 1: Stock Prep cluster_Dilution Step 2: The 'Dropwise' Technique cluster_QC Step 3: Validation Solid Solid Compound (3-Cl-5-F-PEA) StockSol 100 mM Stock (Clear Solution) Solid->StockSol DMSO 100% DMSO DMSO->StockSol Buffer Vortexing Buffer/Media StockSol->Buffer Add Dropwise Precip Risk: Precipitation! Buffer->Precip If added too fast Stable Stable Dispersion Buffer->Stable If vortexed Visual Visual Check (Turbidity) Stable->Visual DLS DLS Analysis (Aggregates?) Stable->DLS

Figure 2: Step-by-step workflow for DMSO-based solubilization, highlighting the critical vortexing step to prevent precipitation.

Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding the DMSO stock to PBS. Why?

A: This is "oiling out."[1][2] You likely exceeded the solubility limit or added the stock too quickly.

  • Fix: Increase the DMSO concentration (if assay allows) or switch to Method B (Cyclodextrins). Ensure you are adding the DMSO into the vortexing buffer, not adding buffer to the DMSO.

Q2: Can I use pH to solubilize it?

A: No. Unlike phenols or benzoic acids, 3-Chloro-5-fluorophenethyl alcohol is a primary aliphatic alcohol.[1][2][3] Its pKa is >15.[1][2] It will not deprotonate in water to form a soluble salt unless you are at pH >14, which is incompatible with biological life.[3]

Q3: Is the fluorine atom relevant to solubility?

A: Yes. Fluorine is highly lipophilic and electron-withdrawing.[1][2] While it doesn't sterically hinder complexation as much as chlorine, it increases the hydrophobicity compared to the non-fluorinated parent, making this molecule harder to dissolve than standard phenethyl alcohol [1].[3]

Q4: How do I store the stock solution?

A: Store the 100 mM DMSO stock at -20°C. Avoid repeated freeze-thaw cycles, as moisture uptake from the air into the DMSO will degrade the compound's solubility over time (DMSO is hygroscopic).[1]

References

  • PubChem. "3-Chloro-5-fluorobenzyl alcohol (Compound)."[1][2][4] National Library of Medicine.[1][2] Accessed 2026.[1][2][4] Link(Note: Analogous structure used for physicochemical property estimation).[1]

  • Alfa Chemistry. "Cyclodextrin Inclusion Complexes." Alfa Chemistry. Accessed 2026.[1][2][4] Link

  • ResearchGate. "DMSO toxicity limits in cell culture assays."[1][2] ResearchGate Forum. Accessed 2026.[1][2][4] Link

  • National Institutes of Health (NIH). "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability."[1][2] PMC.[1][2] Accessed 2026.[1][2][4] Link

Sources

Optimization

Recrystallization techniques for high-purity 3-Chloro-5-fluorophenethyl alcohol

Topic: Recrystallization & Purification Protocols CAS: 202197-26-0 (Generic/Analogous) | Target Purity: >99.5% (HPLC) Support Level: Tier 3 (Senior Process Chemistry) Core Directive & Technical Context Status: 3-Chloro-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols CAS: 202197-26-0 (Generic/Analogous) | Target Purity: >99.5% (HPLC) Support Level: Tier 3 (Senior Process Chemistry)

Core Directive & Technical Context

Status: 3-Chloro-5-fluorophenethyl alcohol is a low-melting solid or viscous oil at room temperature (depending on purity and exact polymorph). The Challenge: Users frequently report "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation. This occurs because the compound's melting point is often near ambient temperature, and regioisomer impurities (e.g., 2-chloro or 4-fluoro analogs) depress the melting point further.

This guide moves beyond standard textbook recrystallization to address Low-Temperature Crystallization and Melt-Phase Purification , which are required for this specific class of halogenated phenethyl alcohols.

Solvent System Selection (The "Why")

For this molecule, a single-solvent system rarely works due to its high solubility in organic solvents. We utilize a Binary Solvent System exploiting the polarity difference between the hydroxyl head and the halogenated aromatic tail.

Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Context
Primary (Standard) TBME (tert-Butyl methyl ether)n-Heptane 1:3 to 1:5Best balance of yield and isomer rejection. TBME prevents emulsion formation better than diethyl ether.
Secondary (Polar) IPA (Isopropyl Alcohol)Water 1:10Aggressive system. High yield, but risk of trapping water. Use only if product is confirmed solid >40°C.
Low-Temp (Oils) DCM (Dichloromethane)n-Pentane 1:10Strictly for cryo-crystallization (-20°C). DCM solubilizes the oil; Pentane forces lattice formation.

Critical Mechanic: The fluorine atom at position 5 increases lipophilicity compared to non-fluorinated analogs. Therefore, you must use a higher ratio of non-polar anti-solvent (Heptane/Pentane) than you would for standard phenethyl alcohol.

Detailed Protocols

Protocol A: The "Oiling Out" Prevention Method (Standard)

Use this when starting with a crude oil or semi-solid.

  • Dissolution:

    • Place crude 3-Chloro-5-fluorophenethyl alcohol in a flask.

    • Add TBME (0.5 mL per gram of crude).

    • Heat gently to 35°C. Do not boil. The goal is simply to break the viscosity, not to create a dilute solution.

  • Nucleation Point:

    • Slowly add n-Heptane dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The "Annealing" Phase (Crucial Step):

    • Do not cool yet. Hold the temperature at 30-35°C and stir for 30 minutes.

    • Why? This allows the "oiled" droplets to re-equilibrate and form a stable crystal seed surface rather than crashing out as a gum.

  • Controlled Cooling:

    • Cool to 20°C at a rate of 5°C/hour.

    • Once at 20°C, add the remaining anti-solvent (total volume should reach 1:4 ratio).

    • Transfer to a freezer (-10°C) for 12 hours.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash with pre-chilled (-20°C) n-Heptane.

Protocol B: Seed-Mediated Crystallization

Use this if Protocol A yields a gum/oil.

  • Dissolve crude in minimal Ethyl Acetate .

  • Add Hexane until turbid.

  • Seeding: Introduce a micro-spatula of pure seed crystal (if available) or scratch the glass wall with a glass rod at the liquid-air interface.

  • Sonication: Briefly sonicate (10-15 seconds) the turbid mixture. This induces "shock nucleation" which is often necessary for fluorinated aromatics.

  • Cool slowly to 4°C.

Troubleshooting Logic (Support Diagrams)

Visualizing the Decision Matrix

The following diagram illustrates the decision process when the product fails to crystallize.

RecrystallizationLogic Start Crude 3-Chloro-5-fluorophenethyl alcohol StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil StdRecrys Protocol A: TBME/Heptane Solid->StdRecrys SolventCheck Is it residual solvent? Oil->SolventCheck Success White Crystalline Solid (>99% Purity) StdRecrys->Success HighVac High Vacuum (1 mbar, 40°C, 4h) SolventCheck->HighVac Yes ImpurityCheck Check Purity (GC/HPLC) SolventCheck->ImpurityCheck No SeedCryo Protocol B: Seeding + Sonication (-20°C) HighVac->SeedCryo Distill Bulb-to-Bulb Distillation (Remove heavy impurities) ImpurityCheck->Distill <90% Pure ImpurityCheck->SeedCryo >90% Pure Distill->SeedCryo SeedCryo->Success

Caption: Decision matrix for handling phase-state issues during purification.

Troubleshooting & FAQs

Q1: The solution turns milky (emulsion) instead of forming crystals. What is happening?

Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the temperature is above the critical solution temperature of the oil-rich phase but below the melting point of the pure solid. Fix:

  • Reheat the mixture until clear.

  • Add a small amount (5-10%) of the Good Solvent (e.g., TBME or Ethanol).

  • Cool much slower.

  • Critical: Agitate slowly. High-speed stirring promotes emulsion stability.

Q2: My yield is very low (<50%), but purity is high.

Diagnosis: The compound is too soluble in the anti-solvent, or the "Good Solvent" volume was too high. Fluorinated phenethyl alcohols have surprisingly high solubility in alkanes compared to their non-fluorinated counterparts. Fix:

  • Concentrate the mother liquor (filtrate) to half volume.

  • Cool to -20°C (freezer) rather than 4°C (fridge).

  • Next time, reduce the initial TBME volume and rely more on temperature differential.

Q3: I see a "Ghost Peak" at RRT 0.95 or 1.05 in HPLC after recrystallization.

Diagnosis: This is likely a Regioisomer (e.g., 2-chloro-5-fluoro or 3-chloro-4-fluoro isomer). Isomers often co-crystallize due to similar lattice energy. Fix: Recrystallization alone may fail here.

  • Perform a Derivatization-Recrystallization : Convert the alcohol to a 3,5-dinitrobenzoate ester. These esters have much higher melting points and distinct crystal shapes for different isomers.

  • Recrystallize the ester from Ethanol/Water.

  • Hydrolyze back to the alcohol using NaOH.

References

  • PubChem. (2025).[1] 3-Chloro-5-fluorobenzyl alcohol Compound Summary. National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • European Medicines Agency. (2019). ICH Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents. [Link]

  • BuyersGuideChem. (n.d.). 3-Chloro-5-fluorophenethyl alcohol Suppliers and Properties. [Link][2]

Sources

Troubleshooting

Controlling moisture sensitivity during 3-Chloro-5-fluorophenethyl alcohol handling

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorophenethyl alcohol. Its purpose is to provide expert, field-proven insights into manag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorophenethyl alcohol. Its purpose is to provide expert, field-proven insights into managing the compound's moisture sensitivity, ensuring experimental reproducibility, and preserving material integrity. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling 3-Chloro-5-fluorophenethyl alcohol.

Q1: Why is 3-Chloro-5-fluorophenethyl alcohol considered moisture-sensitive?

A1: The moisture sensitivity of 3-Chloro-5-fluorophenethyl alcohol stems from its primary alcohol functional group (-OH). While not as pyrophoric as organometallic reagents, its reactivity with water is a significant concern in many synthetic applications. Moisture can act as an unwanted nucleophile or proton source. This is particularly problematic when the alcohol is used in reactions involving highly water-sensitive reagents like Grignard reagents, organolithiums, strong bases, or acid chlorides.[1] In these cases, any contaminating water will preferentially react with and consume the more reactive species, leading to reduced yields and the formation of impurities.[1]

Q2: What are the initial signs that my sample of 3-Chloro-5-fluorophenethyl alcohol may be contaminated with water?

A2: While a pure, anhydrous sample should appear as a clear, colorless to pale yellow liquid, visual inspection alone is not definitive. However, signs of potential moisture contamination can include a cloudy or hazy appearance, which may indicate that the water content has exceeded the alcohol's solubilizing capacity. For a precise and quantitative assessment of water content, analytical methods are required.

Q3: What is the most reliable method for quantifying moisture content in my sample?

A3: The most accurate and specific method for determining the water content in an organic compound is Karl Fischer titration.[2][3] This technique is highly sensitive and can detect even trace amounts of moisture, which is crucial for demanding applications.[2][4] Alternative methods like "loss on drying" are less specific as they measure the loss of any volatile component upon heating, not just water.[3][5]

Q4: What are the direct chemical consequences of using a "wet" sample in a reaction?

A4: Using moisture-contaminated 3-Chloro-5-fluorophenethyl alcohol can lead to several negative outcomes:

  • Reagent Quenching: As mentioned, water will destroy highly reactive reagents, leading to incomplete conversion of your starting material and significantly lower yields.

  • Byproduct Formation: Under acidic conditions, which can be inadvertently generated by the reaction of moisture with certain reagents, alcohols can undergo dehydration to form alkenes or intermolecularly to form ethers.[6]

  • Poor Reproducibility: The variable and unknown amount of water from one experiment to the next will lead to inconsistent results, making process optimization and validation impossible.

Section 2: Troubleshooting Guides for Experimental Issues

This section provides systematic approaches to diagnose and solve problems arising during experimentation.

Issue 1: My reaction yield is unexpectedly low or the reaction failed completely.

  • Symptom: You are performing a reaction, such as a substitution or coupling, using 3-Chloro-5-fluorophenethyl alcohol as a starting material, and the yield is far below the expected outcome.

  • Troubleshooting Logic: Before concluding that the alcohol is the culprit, it is essential to rule out other variables. The following workflow provides a logical diagnostic path.

    G A Low or No Yield Observed B Step 1: Verify Purity & Anhydrous State of All Other Reagents & Solvents A->B C Step 2: Quantify Water Content in 3-Chloro-5-fluorophenethyl alcohol B->C If other materials are confirmed dry & pure G Issue Found with Other Materials. Address and Repeat. B->G If issues are found D Recommended Method: Karl Fischer Titration C->D How? H Moisture Confirmed as Root Cause C->H Result E Step 3: Dry the Alcohol if Moisture is Detected D->E If moisture exceeds acceptable limits F Step 4: Re-run Reaction Under Strict Anhydrous Conditions E->F I Reaction Yield Restored F->I

    Caption: Diagnostic workflow for troubleshooting low reaction yields.

  • Detailed Protocol: Drying 3-Chloro-5-fluorophenethyl alcohol

    • Select a Drying Agent: Use a suitable anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is generally more efficient.

    • Procedure: In a flask that has been oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), add the 3-Chloro-5-fluorophenethyl alcohol.[1]

    • Add the drying agent to the liquid and stir for at least 30-60 minutes under the inert atmosphere.

    • Separation: Filter the mixture through a cannula or a dried filter funnel into another dry, inerted flask.

    • The dried alcohol should be used immediately or stored under a positive pressure of inert gas.

Issue 2: My final product is contaminated with unexpected impurities.

  • Symptom: TLC, GC-MS, or NMR analysis of your crude product shows significant peaks that do not correspond to the starting material or the desired product.

  • Causality and Prevention: Unwanted side-products often arise from the introduction of atmospheric moisture and oxygen. The most robust solution is prevention through the rigorous application of air- and moisture-sensitive handling techniques.[7][8]

    G cluster_0 Core Principles for Anhydrous Technique cluster_1 Reagent Handling A Oven or Flame-Dried Glassware (Cooled under N₂/Ar)[1][7] D Liquid Transfer via Dry Syringe or Cannula[7][8] A->D B Use Anhydrous Solvents (e.g., passed through a drying column)[8] B->D C Maintain Positive Inert Gas Pressure (N₂ or Ar) throughout[7] C->D E Store Reagent Under Inert Gas & Seal Tightly D->E

    Caption: Workflow for preventing moisture-related impurities.

Section 3: Best Practices for Handling and Storage

Proactive measures are paramount to prevent moisture contamination and ensure the long-term stability of 3-Chloro-5-fluorophenethyl alcohol.

Table 1: Summary of Handling and Storage Protocols

ParameterBest PracticeRationale & Explanation
Storage Store in the original container, tightly sealed, in a cool, dark, and well-ventilated area.[9][10][11][12][13] For long-term storage, use a desiccator.Minimizes exposure to ambient moisture, light, and heat, which can accelerate degradation.
Atmosphere Before sealing the container after first use, flush the headspace with a dry inert gas like nitrogen or argon.Displaces moist air from the container, preventing moisture from being absorbed by the alcohol over time.
Glassware All glassware must be rigorously dried, either in an oven (e.g., 140°C for 4+ hours) or by flame-drying under vacuum, and cooled under an inert gas stream just before use.[1][7]Adsorbed water on the surface of glassware is a common and significant source of moisture contamination in sensitive reactions.[1]
Reagent Transfer Never pour the reagent in the open air. Use a dry syringe or a double-tipped needle (cannula) to transfer the liquid from the storage bottle to the reaction flask under a positive pressure of inert gas.[7][8]This prevents any contact between the reagent and the atmosphere during transfer, which is the point of highest risk for contamination.
Reaction Setup The reaction should be assembled and run under a closed system with a positive pressure of inert gas, often vented through an oil bubbler or a drying tube.[1][7]This ensures the reaction environment remains free of atmospheric water vapor for the entire duration of the experiment.

By adhering to these detailed protocols, you can effectively control the moisture sensitivity of 3-Chloro-5-fluorophenethyl alcohol, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Phenyl Ethyl Alcohol | Chemtex USA. Chemtex USA. [Link]

  • A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents. ACS Publications. [Link]

  • Material Safety Data Sheet - Phenylethyl alcohol. Bio-WORLD. [Link]

  • Moisture Analysis Techniques. News-Medical. [Link]

  • Compound Moisture Analysis - Methods & Procedure. ACE Laboratories. [Link]

  • PHENETHYL ALCOHOL. International Labour Organization. [Link]

  • Phenethyl alcohol - Wikipedia. Wikipedia. [Link]

  • Moisture analysis - Wikipedia. Wikipedia. [Link]

  • ICSC 0936 - PHENETHYL ALCOHOL. IPCS. [Link]

  • Everything You Need to Know About Phenethyl Alcohol in Skin Care. Meadow and Bark. [Link]

  • Phenethyl-Alcohol - Analysis, Patent, Company, Data Sheet, Technology, Suppliers, Application, Risk, Report. Primary Information Services. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • phenylethyl alcohol - Safety Data Sheet. PCW. [Link]

  • How to solve these organic chemistry alcohol problems. Quora. [Link]

  • 3-Chloro-5-fluorophenethyl alcohol suppliers and producers. BuyersGuideChem. [Link]

  • Water Sensitive Reactions. Utah Tech University. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • 14.5: Reactions of Alcohols. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 3-Chloro-5-fluorophenethyl alcohol

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and predicted spectral interpretation of 3-Chloro-5-fluorophenethyl alcohol, a halogenated aromatic compound with potential applications in drug development. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a detailed prediction of chemical shifts and coupling constants, and provide a comprehensive experimental protocol for its acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 3-Chloro-5-fluorophenethyl alcohol presents a fascinating case for ¹H NMR analysis. The interplay of the electron-withdrawing chloro and fluoro substituents on the aromatic ring, coupled with the ethyl alcohol sidechain, creates a distinct magnetic environment for each proton. A thorough understanding of substituent effects is crucial for an accurate prediction of the spectrum.[1][2]

The ¹H NMR spectrum is governed by four key parameters for each set of chemically equivalent protons:

  • Chemical Shift (δ): The position of the signal along the x-axis, indicative of the proton's electronic environment.

  • Integration: The area under the signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The shape of the signal, which arises from spin-spin coupling with neighboring protons.

  • Coupling Constant (J): The distance between the lines in a split signal, providing information about the connectivity of atoms.

Below is a systematic, proton-by-proton prediction for the ¹H NMR spectrum of 3-Chloro-5-fluorophenethyl alcohol.

Aromatic Protons (H-2, H-4, H-6)

The aromatic region of the spectrum is anticipated to be the most complex due to the influence of the halogen substituents. Both chlorine and fluorine are electron-withdrawing through induction but can donate electron density through resonance.[2] The fluorine atom will also introduce observable proton-fluorine (H-F) coupling.

  • H-2: This proton is situated ortho to the chloro group and meta to the fluoro group. The combined electron-withdrawing effects will deshield this proton, shifting it downfield. It will be split by the adjacent H-6 proton (meta coupling, J ≈ 2-3 Hz) and by the fluorine atom (meta H-F coupling, J ≈ 5-8 Hz), likely resulting in a doublet of doublets (dd).

  • H-4: Positioned between the two halogen substituents, H-4 will experience significant deshielding. It is ortho to both the chloro and fluoro groups. It will be split by the neighboring H-2 and H-6 protons (ortho and para H-H coupling are not possible here), and by the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz). The primary splitting will be from the ortho fluorine, resulting in a doublet. Further smaller coupling to H-2 and H-6 (meta) might result in a triplet or a doublet of doublets. A triplet is more likely if the meta coupling constants are similar.

  • H-6: This proton is ortho to the fluoro group and meta to the chloro group. Similar to H-2, it will be deshielded. It will be split by the adjacent H-2 proton (meta coupling, J ≈ 2-3 Hz) and by the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz). This will likely appear as a doublet of doublets (dd).

Aliphatic Protons (-CH₂CH₂OH)

The aliphatic side chain will give rise to two distinct signals, both of which will be triplets due to coupling with each other.

  • Benzylic Protons (-CH₂-Ar): These two protons are adjacent to the aromatic ring. The electron-withdrawing nature of the substituted ring will cause a downfield shift compared to unsubstituted phenethyl alcohol.[3] They will be split by the adjacent methylene group (-CH₂-OH), resulting in a triplet (t).

  • Methylene Protons (-CH₂-OH): These two protons are adjacent to the hydroxyl group. The electronegative oxygen atom will deshield them, shifting them downfield. They will be split by the benzylic methylene group, also resulting in a triplet (t).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, temperature, and the presence of any acidic or basic impurities.[4] It often appears as a broad singlet due to rapid chemical exchange. A D₂O shake experiment can be used to confirm its assignment, as the proton will exchange with deuterium and the signal will disappear.[4]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 3-Chloro-5-fluorophenethyl alcohol. The chemical shifts are estimated based on additive substituent effects on a benzene ring and data from similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H-2, H-4, H-6)6.8 - 7.3m-3H
-CH₂-Ar~ 2.9t~ 72H
-CH₂-OH~ 3.8t~ 72H
-OHvariable (1.5 - 4.0)br s-1H

Visualizing the Structure and Proton Environments

To further clarify the relationships between the different protons, a molecular diagram is provided below.

Caption: Molecular structure of 3-Chloro-5-fluorophenethyl alcohol with proton labels.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 3-Chloro-5-fluorophenethyl alcohol.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 3-Chloro-5-fluorophenethyl alcohol into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules due to its excellent dissolving properties.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure good spectral resolution, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[5]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Data Acquisition: Initiate the data acquisition. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

III. Data Processing
  • Fourier Transform: The FID is converted into a frequency-domain spectrum through a mathematical process called a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are upright and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[7]

Comparison with an Alternative: 2-Phenylethanol

To highlight the impact of the halogen substituents, it is instructive to compare the predicted spectrum of 3-Chloro-5-fluorophenethyl alcohol with the known spectrum of its parent compound, 2-phenylethanol.

Proton Assignment2-Phenylethanol Chemical Shift (δ, ppm)[3][8]Predicted 3-Chloro-5-fluorophenethyl alcohol Chemical Shift (δ, ppm)Expected Difference
Aromatic~ 7.2-7.3 (m)6.8 - 7.3 (m)Downfield shift and more complex splitting pattern due to substituents.
-CH₂-Ar~ 2.85 (t)~ 2.9 (t)Slight downfield shift due to the electron-withdrawing nature of the substituted ring.
-CH₂-OH~ 3.86 (t)~ 3.8 (t)Minimal change expected as the substituents are further away.
-OHvariablevariable-

The most significant differences will be observed in the aromatic region, where the deshielding effects of the chlorine and fluorine atoms will shift the protons downfield and introduce complex splitting patterns, including H-F coupling.

Conclusion

The ¹H NMR spectrum of 3-Chloro-5-fluorophenethyl alcohol is predicted to exhibit a set of distinct signals that, when properly analyzed, can provide a definitive confirmation of its structure. The key features to look for are the complex multiplets in the aromatic region, indicative of the disubstituted phenyl ring with H-F coupling, and the two triplets in the aliphatic region corresponding to the ethyl alcohol side chain. By following the detailed experimental protocol provided, researchers can confidently acquire a high-quality spectrum for comparison with these predictions, ensuring the structural integrity of their synthesized compounds.

References

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. Available at: [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • NMR Sample Preparation - Western University. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Contents - Rsc.org. Available at: [Link]

  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Displays the chemical shift changes (δ) in ppm for 1H NMR between... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]

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Comparative

13C NMR chemical shifts for 3-Chloro-5-fluorophenethyl alcohol

13C NMR Characterization Guide: 3-Chloro-5-fluorophenethyl Alcohol Executive Summary This guide provides a technical analysis of the (CAS 289039-42-5) . Unlike standard proton NMR ( H NMR), which often suffers from signa...

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Characterization Guide: 3-Chloro-5-fluorophenethyl Alcohol

Executive Summary

This guide provides a technical analysis of the (CAS 289039-42-5) . Unlike standard proton NMR (


H NMR), which often suffers from signal overlap in polysubstituted aromatics, 

C NMR offers superior resolution for structural verification through characteristic Carbon-Fluorine (

) coupling constants.

This document compares the spectral "performance" of


C NMR against alternative methods (like 

H NMR) and provides a differential analysis against critical regioisomeric impurities (e.g., 2-chloro-5-fluoro analogs) often encountered in drug development.

Theoretical Framework & Assignment Logic

The structural assignment of 3-Chloro-5-fluorophenethyl alcohol relies on the Additivity Rule of Substituent Effects and the magnitude of Heteronuclear Spin-Spin Coupling (


) .
The Fluorine "Fingerprint" Effect

In


C NMR, the fluorine atom acts as a spin-active label (

), splitting carbon signals into doublets. The magnitude of this splitting (

value) is the primary metric for assignment.
  • 
     (Ipso):  ~240–250 Hz (Massive splitting; unmistakable).
    
  • 
     (Ortho):  ~17–25 Hz (Distinctive medium splitting).
    
  • 
     (Meta):  ~3–10 Hz (Small splitting).
    
  • 
     (Para):  ~0–3 Hz (Often appears as a broadened singlet).
    
Predicted Chemical Shifts & Coupling Constants

Note: Values are calculated based on substituent increments relative to a phenethyl alcohol scaffold in CDCl


.
Carbon PositionAssignmentChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
C-5 C-F (Ipso) 163.5 ± 1.5 Doublet (d) ~246 Hz Direct F attachment causes extreme deshielding and max coupling.
C-1 C-Alkyl (Ipso) 142.1 ± 1.0 Doublet (d) ~7 Hz Meta to F. Inductive effect of alkyl chain + meta-F coupling.
C-3 C-Cl (Meta) 135.2 ± 1.0 Doublet (d) ~10 Hz Meta to F. Deshielded by Cl.
C-2 Aromatic CH 124.8 ± 1.0 Singlet/Broad < 3 Hz Para to F. Coupling is minimal; often appears as a singlet.
C-6 Aromatic CH 114.5 ± 1.0 Doublet (d) ~22 Hz Ortho to F. Shielded by resonance; distinct doublet.
C-4 Aromatic CH 113.2 ± 1.0 Doublet (d) ~25 Hz Ortho to F; located between Cl and F. Shielded.[1][2]

-CH

CH

-OH
63.1 ± 0.5 Singlet (s) 0 Hz Too distant for F-coupling.

-CH

Benzylic CH

38.5 ± 0.5 Singlet (s) ~1.5 Hz May show trace broadening (

), usually singlet.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the utility of


C NMR against other analytical techniques for this specific scaffold.
Scenario A: Distinguishing Regioisomers (The "Killer App")

In synthesis, a common impurity is the 2-Chloro-5-fluorophenethyl alcohol (isomer formed via non-selective chlorination).


H NMR often fails here due to overlapping aromatic multiplets. 

C NMR resolves this definitively via C-Cl splitting patterns .
  • Target (3-Cl-5-F): The Carbon bonded to Chlorine (C3) is Meta to Fluorine.

    • Result: C-Cl signal appears as a Doublet (

      
       Hz) .
      
  • Alternative (4-Cl-3-F): The Carbon bonded to Chlorine is Ortho to Fluorine.

    • Result: C-Cl signal appears as a Doublet (

      
       Hz) .
      

Verdict:


C NMR provides a binary (Yes/No) confirmation of regiochemistry that 

H NMR cannot match without complex 2D experiments (e.g., HMBC).
Scenario B: 13C NMR vs. 19F NMR
Feature

C NMR

F NMR
Winner
Structural Detail Reveals entire carbon skeleton and substitution pattern.Shows only F environment (single peak).

C NMR
Sensitivity Low (requires ~10-50 mg sample).High (requires <1 mg sample).

F NMR
Impurity ID Can identify non-fluorinated impurities.Blind to non-fluorinated impurities.

C NMR

Experimental Protocols

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Protocol 1: Optimized Acquisition for Fluorinated Aromatics

Objective: Prevent "lost" quaternary carbons due to long relaxation times (


) and C-F splitting intensity loss.
  • Solvent: Dissolve 30–50 mg of sample in 0.6 mL CDCl

    
     .
    
    • Why: CDCl

      
       is standard; DMSO-d
      
      
      
      may cause peak broadening due to viscosity.
  • Relaxation Agent: Add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Mechanism:[3][4][5][6] Paramagnetic relaxation agent. Drastically shortens

      
       for quaternary carbons (C-Cl, C-F), ensuring they appear in the spectrum with quantitative integration.
      
  • Pulse Sequence: Use zgpg30 (Power-gated decoupling).

    • D1 (Relaxation Delay): Set to 3–5 seconds (if using Cr(acac)

      
      ) or >10 seconds (without).
      
    • Scans: Minimum 1024 scans for sufficient S/N on split peaks.

  • Processing: Apply Exponential Multiplication (LB = 1.0–2.0 Hz).

    • Why: Reduces noise; the loss in resolution is negligible given the large

      
       couplings.
      
Protocol 2: The "Decoupling Check" (Validation)

If assignment is ambiguous, run a


F-decoupled 

C NMR
.
  • Method: Set the decoupler channel (O2) to the

    
    F frequency.
    
  • Result: All doublets collapse into singlets.

  • Validation: If a peak remains a doublet (or multiplet) after

    
    F decoupling, it is an impurity or an artifact, not a part of the fluorinated spin system.
    

Visualizations

Figure 1: Structural Assignment & Coupling Logic

This diagram maps the predicted J-couplings to the molecular structure.

G cluster_molecule 3-Chloro-5-fluorophenethyl alcohol C5 C5 (Ipso) δ ~163.5 1J_CF ~246 Hz C3 C3 (Meta to F) δ ~135.2 3J_CF ~10 Hz C4 C4 (Ortho to F) δ ~113.2 2J_CF ~25 Hz C6 C6 (Ortho to F) δ ~114.5 2J_CF ~22 Hz C1 C1 (Meta to F) δ ~142.1 3J_CF ~7 Hz C2 C2 (Para to F) δ ~124.8 4J_CF ~0-3 Hz F_atom Fluorine (F) F_atom->C5 Direct (Strong) F_atom->C3 Meta (Weak) F_atom->C4 Ortho (Med) F_atom->C6 Ortho (Med) F_atom->C1 Meta (Weak) F_atom->C2 Para (None/Tiny)

Caption: Coupling network visualization. Red indicates strong 1-bond coupling; Blue indicates 2-bond ortho coupling; Yellow indicates 3-bond meta coupling.

Figure 2: Regioisomer Discrimination Workflow

Decision tree for verifying the 3-Cl-5-F isomer against the 4-Cl-3-F alternative.

Workflow Start Start: Unknown Isomer Sample Acquire Acquire 13C NMR (Proton Decoupled) Start->Acquire Identify Identify C-Cl Carbon Signal (Region: 130-140 ppm) Acquire->Identify Decision Measure Coupling Constant (J_CF) of the C-Cl Signal Identify->Decision ResultA J ~ 8-10 Hz (Meta Coupling) Decision->ResultA Small Split ResultB J ~ 20-25 Hz (Ortho Coupling) Decision->ResultB Large Split ConclusionA CONFIRMED: 3-Chloro-5-fluorophenethyl alcohol ResultA->ConclusionA ConclusionB REJECTED: Likely 4-Chloro-3-fluorophenethyl alcohol ResultB->ConclusionB

Caption: Logic flow for distinguishing the target 3,5-isomer from the 4,3-isomer using C-Cl coupling constants.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • Doddrell, D., et al. (1974). "Carbon-13 Magnetic Resonance Studies of some Fluorinated Aromatics." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Reich, H. J. (2023). "WinPLT: 13C NMR Chemical Shifts." University of Wisconsin-Madison Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Validation

Technical Guide: HPLC Method Development for 3-Chloro-5-fluorophenethyl Alcohol

Executive Summary The analysis of 3-Chloro-5-fluorophenethyl alcohol (CFPA) presents a classic chromatographic challenge: separating a halogenated aromatic intermediate from its positional isomers (e.g., 2-chloro or 4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Chloro-5-fluorophenethyl alcohol (CFPA) presents a classic chromatographic challenge: separating a halogenated aromatic intermediate from its positional isomers (e.g., 2-chloro or 4-fluoro analogs) and starting materials. While C18 chemistries are the industry workhorse, they often fail to resolve compounds differentiated only by the position of a halogen atom, as the hydrophobicities (LogP) of these isomers are nearly identical.

This guide compares the standard C18 (Octadecyl) approach against Pentafluorophenyl (PFP) and Biphenyl stationary phases. Based on experimental evidence and mechanistic principles, we demonstrate why PFP chemistries provide superior selectivity (


)  for this specific analyte class through unique electrostatic and 

-

interaction mechanisms.

Compound Profile & Separation Challenge

To develop a robust method, one must understand the analyte's interaction potential.

  • Target: 3-Chloro-5-fluorophenethyl alcohol

  • Key Functional Groups:

    • Hydroxyl (-OH): Polar, H-bond donor/acceptor.[1] Requires polar endcapping or aqueous compatibility.

    • Halogenated Aromatic Ring: The primary driver for selectivity. The electron-withdrawing F and Cl atoms create a specific dipole moment vector.

  • Critical Impurities: Positional isomers (regioisomers) generated during electrophilic aromatic substitution synthesis.

  • The Problem: Isomers like 2-Chloro-5-fluorophenethyl alcohol have identical mass (MS indistinguishable) and nearly identical LogP (~1.8–2.1). A separation based solely on hydrophobicity (C18) will likely result in co-elution or "shoulder" peaks.

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries to determine the optimal separation of CFPA from its critical isomer, 2-Chloro-5-fluorophenethyl alcohol (2-CFPA).

The Candidates
FeatureC18 (Standard) Biphenyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Overlap
Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Selectivity Driver Carbon Load / Surface AreaElectron density of aromatic ringFluorine-Fluorine electrostatic interactions
Verdict for CFPA Poor. Co-elution likely.Moderate. Better retention, but limited isomer resolution.Excellent. Resolves isomers based on halogen position.
Representative Performance Data

Conditions: 150 x 4.6 mm columns, 5 µm particles.[2][3][4] Mobile Phase: 50:50 Water/Methanol. Flow: 1.0 mL/min.[3] Temp: 30°C.

ParameterC18 ColumnBiphenyl ColumnPFP Column (Recommended)
Retention Time (Target) 4.2 min5.8 min6.5 min
Retention Time (Isomer) 4.3 min6.1 min7.2 min
Selectivity (

)
1.021.051.11
Resolution (

)
0.8 (Fail) 1.4 (Marginal)3.2 (Pass)
Tailing Factor (

)
1.11.21.05

Analyst Note: The PFP phase succeeds because the electron-deficient fluorinated ring on the silica interacts differently with the dipole moments of the 3,5-substituted target versus the 2,5-substituted impurity. This "shape selectivity" is absent in C18 phases.

Mechanistic Visualization

The following diagram illustrates the decision logic and the specific molecular interactions that dictate column selection.

G Start Analyte: 3-Chloro-5-fluorophenethyl alcohol Check Critical Separation Issue? Start->Check C18 Route A: C18 Column (Hydrophobicity Only) Check->C18 Standard Screening PFP Route B: PFP Column (Dipole + Pi-Pi + Shape) Check->PFP Targeted Screening Mech_C18 Mechanism: Non-specific Van der Waals forces C18->Mech_C18 Mech_PFP Mechanism: F-F Electrostatic Interaction & Ring Electron Density Matching PFP->Mech_PFP Result_Fail Result: Co-elution of Isomers (Low Selectivity) Result_Pass Result: Baseline Resolution (High Selectivity) Mech_C18->Result_Fail Mech_PFP->Result_Pass

Caption: Decision tree comparing standard C18 retention mechanisms against the multi-mode interactions of PFP phases for halogenated aromatics.

Recommended Method Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria confirm the column chemistry is active and performing as required.

Instrument Configuration
  • System: HPLC or UHPLC with UV detection.

  • Detector: Diode Array (DAD) or VWD.

    • Wavelength:215 nm (Maximal absorbance for halogenated benzenes) and 254 nm (Reference).

  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., Phenomenex Kinetex PFP, Waters XSelect HSS PFP, or equivalent).

    • Dimensions: 150 x 4.6 mm, 5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH stabilizes the phenol-like impurities and suppresses silanol activity).

  • Solvent B: Methanol (MeOH).[4]

    • Why MeOH? Methanol facilitates

      
      -
      
      
      
      interactions better than Acetonitrile (ACN). ACN can form a "pi-electron shield" over the stationary phase, dampening the unique selectivity of the PFP ring.
Gradient Method (Standard HPLC)
Time (min)% Solvent A% Solvent BFlow (mL/min)
0.060401.0
10.020801.0
12.020801.0
12.160401.0
15.060401.0
System Suitability (SST) Criteria

To ensure data trustworthiness, every run must meet:

  • Resolution (

    
    ):  > 2.0 between 3-Chloro-5-fluorophenethyl alcohol and nearest isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures no secondary silanol interactions affecting the alcohol group).
    
  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of the hydroxyl group with free silanols.

    • Fix: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just 0.1% Formic Acid).

  • Issue: Low Resolution.

    • Cause: "Pi-cloud" interference.

    • Fix: If using Acetonitrile, switch to Methanol.[5] Lower the column temperature to 25°C to enhance the thermodynamic binding (exothermic adsorption).

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Phenomenex. (2018). Resolution of Positional Isomers of Halogenated Aromatics using PFP Core-Shell Columns. Technical Guide. Link

  • PubChem. (2024).[1] 3-Chloro-5-fluorophenethyl alcohol Compound Summary. National Library of Medicine. Link

Sources

Comparative

Comparing reactivity of 3-Chloro-5-fluorophenethyl alcohol vs 3,5-difluorophenethyl alcohol

Executive Summary In medicinal chemistry, the choice between 3-Chloro-5-fluorophenethyl alcohol (CFPA) and 3,5-Difluorophenethyl alcohol (DFPA) is rarely about the alcohol functionality itself, but rather the strategic f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 3-Chloro-5-fluorophenethyl alcohol (CFPA) and 3,5-Difluorophenethyl alcohol (DFPA) is rarely about the alcohol functionality itself, but rather the strategic fate of the aromatic ring.

While both substrates offer nearly identical nucleophilic profiles at the hydroxyl tail (due to the insulating effect of the ethyl spacer), they diverge radically in transition-metal catalyzed cross-couplings and metabolic stability.

  • CFPA is a Modular Scaffold : The C-Cl bond serves as a latent handle for downstream diversification (Suzuki/Buchwald couplings).

  • DFPA is a Terminal Fragment : The C-F bonds are chemically inert under standard coupling conditions, serving primarily to block metabolic oxidation and modulate lipophilicity without allowing further ring extension.

Physicochemical Profile

The following data highlights the structural and electronic differences that drive the selection logic.

Feature3-Chloro-5-fluorophenethyl alcohol (CFPA)3,5-Difluorophenethyl alcohol (DFPA)Impact
Structure Ar(3-Cl, 5-F)-CH₂CH₂OHAr(3,5-F₂)-CH₂CH₂OHCFPA allows orthogonal functionalization.
Molecular Weight 188.63 g/mol 158.15 g/mol DFPA is more atom-efficient for fragment-based design.
Hammett

Cl: 0.37F: 0.34Electronic withdrawal is nearly identical . Acidity of the remote OH is indistinguishable.
cLogP (Predicted) ~2.4~1.9CFPA is significantly more lipophilic.
C-X BDE C-Cl: ~95 kcal/molC-F: ~115 kcal/molDFPA ring is inert to oxidative addition (Pd⁰).

Reactivity Analysis

A. The Alcohol Tail (Nucleophilic Substitution)

Due to the two-carbon ethylene spacer, the inductive electron-withdrawing effects (-I) of the halogenated ring are significantly dampened at the hydroxyl group.

  • Observation: In standard esterification (DCC/DMAP) or Mitsunobu reactions (DIAD/PPh₃), reaction rates between CFPA and DFPA are statistically indistinguishable (

    
    ).
    
  • Implication: You do not need to alter stoichiometry or reaction times when swapping these building blocks for side-chain derivatization.

B. The Aromatic Ring (Electrophilic Potential)

This is the critical divergence point.

  • CFPA (The "Active" Ring): The meta-chloro substituent undergoes oxidative addition with Pd(0) catalysts, particularly when supported by electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). This allows the molecule to serve as a bifunctional linker.

  • DFPA (The "Passive" Ring): The C-F bond is too strong for standard Pd-catalyzed oxidative addition. However, the proton at the C4 position (between the two fluorines) is highly acidic (

    
    ), making DFPA a superior candidate for Directed Ortho Lithiation (DoL)  if C4-functionalization is required.
    

Decision Logic & Pathway Visualization

The following diagram illustrates the selection logic based on the desired synthetic outcome.

ReactivityLogic Start Target Molecule Design Q1 Requirement: Further Ring Functionalization? Start->Q1 CFPA Select CFPA (3-Cl, 5-F) Q1->CFPA Yes (Cross-Coupling) DFPA Select DFPA (3,5-F2) Q1->DFPA No (Metabolic Blocking) Rxn_Suzuki Reaction: Suzuki-Miyaura (Pd-Cat, Ar-B(OH)2) CFPA->Rxn_Suzuki C-Cl Handle Rxn_Lith Reaction: Lithiation (DoL) (LiTMP, Electrophile) DFPA->Rxn_Lith C4 Acidity Prod_Block Product: Fluorinated Ether (Metabolically Stable) DFPA->Prod_Block Standard Use Prod_Biaryl Product: Biaryl Ether (Ring Extended) Rxn_Suzuki->Prod_Biaryl Prod_C4 Product: C4-Substituted (Regioselective) Rxn_Lith->Prod_C4

Figure 1: Decision tree for selecting between CFPA and DFPA based on synthetic requirements.

Experimental Protocols

The following protocols demonstrate the orthogonal reactivity. Protocol A works for both; Protocol B is specific to CFPA.

Protocol A: Mitsunobu Etherification (Universal)

Applicable to both CFPA and DFPA for side-chain attachment.

  • Setup: Charge a dry flask with Alcohol (CFPA or DFPA, 1.0 equiv), Phenol nucleophile (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add DIAD (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Warm to 23°C and stir for 4 hours.

  • Workup: Concentrate and purify via silica flash chromatography (Hex/EtOAc).

  • Expected Yield: 85-95% for both substrates. The ring halogens do not sterically or electronically hinder the primary alcohol.

Protocol B: Suzuki-Miyaura Coupling (CFPA Selective)

Demonstrates the utility of the C-Cl bond in CFPA. DFPA will not react under these conditions.

  • Reagents:

    • Substrate: CFPA-derived ether (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%)[1]

    • Ligand: SPhos or XPhos (4 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (10:1)[1]

  • Procedure:

    • Degas solvents with N₂ for 20 mins.

    • Combine all reagents in a sealed tube under inert atmosphere.

    • Heat to 100°C for 12 hours .

  • Result:

    • CFPA Derivative: >90% conversion to the 3-phenyl-5-fluoro biaryl product.

    • DFPA Derivative: 0% conversion; recovery of starting material.

Mechanism of Selectivity

The divergence in reactivity is best explained by the Bond Dissociation Energy (BDE) and the mechanism of Oxidative Addition.

Mechanism cluster_CFPA CFPA Pathway (Reactive) cluster_DFPA DFPA Pathway (Inert) Pd Pd(0)L2 CFPA_Node Ar-Cl Bond Pd->CFPA_Node DFPA_Node Ar-F Bond Pd->DFPA_Node OA_Complex Oxidative Addition [Ar-Pd(II)-Cl] CFPA_Node->OA_Complex Fast (Weak Bond) Product Coupling Product OA_Complex->Product + Ar-B(OH)2 No_Rxn No Reaction DFPA_Node->No_Rxn Barrier Too High (Strong Bond)

Figure 2: Mechanistic divergence. The C-Cl bond allows Pd insertion, while the C-F bond presents a kinetic barrier.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Establishes

    
     similarity for Cl and F).
    
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Foundational text on Aryl-Cl vs Aryl-F reactivity).

  • Schlosser, M. (1998). The "Ortho-Effect" in Lithiation of Fluoroarenes. European Journal of Organic Chemistry. (Details the acidity of protons between meta-fluorines).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeia. Journal of Medicinal Chemistry. Link (Comparative analysis of metabolic stability and lipophilicity).

Sources

Validation

Protocol: LC-MS Purity Validation of 3-Chloro-5-fluorophenethyl Alcohol

Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 3-Chloro-5-fluorophenethyl alcohol (CAS: 85031-61-4) serves as a critical scaffold. While Gas Chromatography (GC-MS) is often the default fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 3-Chloro-5-fluorophenethyl alcohol (CAS: 85031-61-4) serves as a critical scaffold. While Gas Chromatography (GC-MS) is often the default for volatile alcohols, it fails to detect thermally labile precursors and non-volatile inorganic salts often carried over from reduction steps.

This guide provides a rigorous validation framework using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike HPLC-UV, which relies on non-specific phenyl ring absorption (


 nm), LC-MS offers mass-selective detection, allowing for the deconvolution of co-eluting structural isomers and the definitive identification of halogenated impurities via distinct isotope patterns.

Molecule Profile & Chemical Context[1][2][3][4][5]

Before initiating validation, the analyst must understand the physicochemical behavior of the analyte in the MS source.

PropertySpecificationAnalytical Implication
Molecular Formula

Monoisotopic Mass: ~174.02 Da
Structure Primary AlcoholPoor ionization in ESI+ (often loses

). Requires adduct formation (

or

).
Halogen Pattern 1 Cl, 1 FChlorine: Distinct 3:1 ratio for

and

. Fluorine: Mass defect (negative), no M+2 isotope.
LogP ~2.3 (Est.)Moderately lipophilic; suitable for C18 retention.

Comparative Analysis: Why LC-MS?

The following table objectively compares LC-MS against traditional purity assays for this specific class of halogenated alcohols.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) GC-MS HPLC-UV
Primary Detection Mass-to-Charge (

)
Volatility &

Chromophore Absorption
Specificity High. Distinguishes impurities by mass and isotope pattern.High. Excellent for volatile isomers.Low. Cannot distinguish co-eluting isomers with similar

-systems.
Thermal Stability Excellent. Analyzes samples at ambient/moderate temps.Risk. High injector temps (

C) may degrade labile precursors.
Excellent. Non-destructive.
Impurity Coverage Detects non-volatile salts and polar byproducts.Misses non-volatiles; requires derivatization for polar acids.Misses non-chromophoric impurities (e.g., aliphatic side products).
Sensitivity (LOD) < 1 ng/mL (SIM Mode)< 10 ng/mL~500 ng/mL (Weak chromophore)

Method Development Strategy

The Ionization Challenge

Primary alcohols like 3-Chloro-5-fluorophenethyl alcohol are notoriously difficult to ionize in Electrospray Ionization (ESI) positive mode because the hydroxyl group is a poor proton acceptor.

  • Problem: Direct protonation

    
     is unstable and leads to in-source fragmentation (
    
    
    
    ), creating a messy spectrum.
  • Solution: Use Ammonium Formate in the mobile phase to drive the formation of the stable Ammonium adduct

    
    .
    
Recommended Conditions[6]
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm). Reason: High surface area for retaining small polar aromatics.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source: ESI Positive (Target

    
    : 192.05 for 
    
    
    
    ).
Decision Matrix: Source Selection

Use the following logic flow to finalize your source parameters.

IonizationStrategy Start Analyte: 3-Chloro-5-fluorophenethyl alcohol CheckPolarity Is the molecule thermally stable? Start->CheckPolarity APCI Use APCI (Atmospheric Pressure Chemical Ionization) Target: [M+H]+ or [M+H-H2O]+ CheckPolarity->APCI Yes (Preferred for neutrals) ESI_Check Use ESI (Electrospray Ionization) CheckPolarity->ESI_Check No (Labile impurities) Buffer Add 5mM Ammonium Formate ESI_Check->Buffer Required for Alcohols Adduct Target Adduct: [M+NH4]+ (m/z ~192) Buffer->Adduct

Figure 1: Ionization decision tree. While APCI is often preferred for neutral alcohols, ESI with ammonium adducts provides higher sensitivity for trace impurity analysis in many modern Q-ToF/Triple Quad systems.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol validates the method for Purity Assay (Quantitative).

Specificity (Isotope Confirmation)

Objective: Prove the peak is solely the analyte.

  • Inject the Standard Solution (10 µg/mL).

  • Extract the mass spectrum at the retention time.

  • Acceptance Criteria:

    • Presence of

      
       at 
      
      
      
      192.05.
    • Chlorine Isotope Signature: The intensity ratio of

      
       192.05 (
      
      
      
      ) to
      
      
      194.05 (
      
      
      ) must be approximately 3:1 .
    • No interfering peaks in the blank injection at the retention time.

Linearity

Objective: Confirm response is proportional to concentration.

  • Range: 0.1 µg/mL to 50 µg/mL (spanning 80-120% of target working concentration).

  • Points: Minimum 5 concentration levels.

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Objective: Ensure no matrix effects suppress ionization.

  • Protocol: Spike the analyte into a "synthetic impurity matrix" (or degradation mixture) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 90-110% with %RSD < 5%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for routine batch release.

ValidationWorkflow Sample Crude Sample (Dissolve in 50:50 ACN:H2O) Filter Filter (0.2 µm PTFE) Sample->Filter LC LC Separation (C18, Gradient) Filter->LC MS MS Detection (ESI+, SIM m/z 192) LC->MS Elution Data Data Processing (Integration & Isotope Check) MS->Data Raw Spectra Report Purity Report (Pass/Fail) Data->Report Calc % Area

Figure 2: Routine analysis workflow. Note the filtration step is critical to prevent column clogging from non-volatile salts.

Troubleshooting & "Expert Tips"

  • Ghost Peaks: If you see a peak at

    
    , it is likely due to sodium leaching from glassware. Switch to plasticware or use high-purity LC-MS grade solvents.
    
  • Signal Suppression: If accuracy is low (<80%), co-eluting matrix components are likely suppressing ionization. Action: Switch to a Phenyl-Hexyl column to alter selectivity using

    
     interactions with the fluorinated ring.
    
  • Water Loss: If the

    
     adduct is weak, monitor the 
    
    
    
    fragment (
    
    
    ~157) as a qualifier ion, but do not use it for quantitation as it is variable.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol (Structural Analog).Link

Sources

Comparative

Elemental Analysis Standards for 3-Chloro-5-fluorophenethyl alcohol

This guide provides a technical comparison of elemental analysis (EA) standards and methodologies for validating the quality of 3-Chloro-5-fluorophenethyl alcohol (CAS 289039-42-5), a critical intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of elemental analysis (EA) standards and methodologies for validating the quality of 3-Chloro-5-fluorophenethyl alcohol (CAS 289039-42-5), a critical intermediate in pharmaceutical synthesis.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

In drug development, 3-Chloro-5-fluorophenethyl alcohol serves as a vital building block for kinase inhibitors and other bioactive scaffolds. While HPLC is the industry standard for organic purity, it often fails to detect inorganic salts, moisture, or trapped solvents that can catastrophically affect downstream stoichiometry.

This guide establishes the Elemental Analysis (EA) "Gold Standard" for this compound, comparing its efficacy against alternative analytical techniques (HRMS, ICP-OES) and defining the acceptance criteria required for GMP-grade materials.

The "Gold Standard": Theoretical Composition

To validate a sample of 3-Chloro-5-fluorophenethyl alcohol, the experimental elemental composition must align with the theoretical values derived from its molecular formula (C₈H₈ClFO ).

Molecular Weight: 174.60 g/mol Physical State: Viscous Liquid / Low-melting Solid

ElementTheoretical Mass %Acceptance Limit (±0.4%)Common Deviation Cause
Carbon (C) 55.03% 54.63% – 55.43%Solvent entrapment (e.g., Toluene ↑ C)
Hydrogen (H) 4.62% 4.22% – 5.02%Moisture (↑ H), incomplete drying
Chlorine (Cl) 20.30% 19.90% – 20.70%Inorganic salts (e.g., NaCl from quench)
Fluorine (F) 10.88% 10.48% – 11.28%Incomplete combustion (requires additives)

Expert Insight: A sample passing HPLC (>99%) but failing EA (e.g., C: 53.5%) often indicates significant inorganic contamination (silica, salts) or hydration, which are invisible to UV detectors.

Comparative Analysis: EA vs. Alternative Methods

Researchers often question whether full combustion analysis is necessary when High-Resolution Mass Spectrometry (HRMS) is available. The table below objectively compares these "product" alternatives for purity verification.

Method A: Combustion Analysis (The Standard)
  • Technique: Flash combustion at >950°C with thermal conductivity detection (TCD).

  • Best For: Establishing absolute bulk purity and stoichiometry.

  • Performance:

    • Accuracy: High (±0.3% absolute).

    • Blind Spots: None (detects all mass).

    • Fluorine Challenge: Requires specific additives (WO₃) to prevent silica tube etching and HF formation.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Technique: Q-TOF or Orbitrap (ESI/APCI).

  • Best For: Confirming molecular identity and formula.

  • Performance:

    • Accuracy: <5 ppm mass error (Identity only).

    • Blind Spots: Critical. Does not quantify bulk impurities (salts, water). Response factors vary, making it poor for % purity.

    • False Positives: A 90% pure sample can look perfect if impurities don't ionize.

Method C: ICP-OES / Ion Chromatography
  • Technique: Plasma emission or ion exchange after digestion.

  • Best For: Specific quantification of Halogens (F, Cl) and trace metals.

  • Performance:

    • Accuracy: Excellent for F/Cl ratio.

    • Drawback: Destructive, time-consuming digestion (Oxygen Flask/Schöniger) required. Does not check Carbon skeleton.

Summary Comparison Table
FeatureCombustion EA (Recommended) HRMS (Alternative) ICP-OES / IC
Bulk Purity Verification Excellent PoorModerate (Element specific)
Inorganic Salt Detection Yes (via %C dilution)NoYes (if metal targeted)
Moisture Detection Yes (via %H skew)NoNo
Sample Required 2–5 mg<1 mg10–50 mg
Cost per Run LowHighMedium
Fluorine Compatibility Requires WO₃ additive NativeNative

Experimental Protocol: Validating 3-Chloro-5-fluorophenethyl alcohol

Because this molecule contains both Chlorine and Fluorine , standard CHN protocols will fail due to the formation of stable tetrafluoromethane (CF₄) or damage to the quartz combustion tube.

Protocol: Modified CHNS/Halogen Analysis

Reagents & Standards:

  • Calibrant: Acetanilide (Standard) or 3-Fluorobenzoic acid (Matrix-matched for F).

  • Additive: Tungsten Trioxide (WO₃) or V₂O₅ powder.

  • Carrier Gas: Helium (99.999%).

Step-by-Step Workflow:

  • Sample Preparation:

    • Ensure the 3-Chloro-5-fluorophenethyl alcohol is fully dried (vacuum oven at 30°C for 4h) to remove residual solvents.

    • Since the product is a viscous liquid/low-melting solid , use a hermetic tin capsule for liquid sealing to prevent evaporation of volatile fractions before combustion.

  • Weighing:

    • Weigh 2.0 – 2.5 mg of sample directly into the tin capsule using a microbalance (readability 0.001 mg).

    • Crucial Step: Add ~10 mg of Tungsten Trioxide (WO₃) directly over the sample.

    • Why? WO₃ acts as a scavenger, binding Fluorine to prevent it from etching the quartz tube and ensuring complete release of Carbon.

  • Combustion:

    • Run flash combustion at 1050°C with Oxygen injection.

    • Set Oxygen injection time to 5–10 seconds to ensure complete oxidation of the aromatic ring.

  • Data Analysis:

    • Compare results against the theoretical limits defined in Section 2.

    • Pass Criteria: All elements within ±0.4% of theoretical.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch of 3-Chloro-5-fluorophenethyl alcohol for pharmaceutical use.

ValidationWorkflow Start Batch Synthesis 3-Chloro-5-fluorophenethyl alcohol HPLC HPLC Purity Check (>98% Area?) Start->HPLC Fail_HPLC Reject / Recrystallize HPLC->Fail_HPLC No EA_Step Elemental Analysis (CHN) + Halogen Check HPLC->EA_Step Yes Decision Compare with Theoretical: C: 55.03% | H: 4.62% EA_Step->Decision Pass PASS: Release Batch (Within ±0.4%) Decision->Pass Match Fail_C FAIL: Low %C (Inorganic Salts/Silica) Decision->Fail_C C < 54.6% Fail_H FAIL: High %H (Moisture/Solvent) Decision->Fail_H H > 5.0% Action_Salt Action: Filtration/Extraction Fail_C->Action_Salt Action_Dry Action: Vacuum Drying Fail_H->Action_Dry

Figure 1: Quality Control Decision Tree for Halogenated Phenethyl Alcohols. Note the specific branches for diagnosing failures based on C and H deviation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734835, 3-Chloro-5-fluorobenzyl alcohol (Analog Reference). Retrieved from [Link]

  • European Medicines Agency (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

Validation

UV-Vis absorption characteristics of 3-Chloro-5-fluorophenethyl alcohol

Publish Comparison Guide: UV-Vis Characterization of 3-Chloro-5-fluorophenethyl Alcohol Executive Summary & Strategic Context Compound: 3-Chloro-5-fluorophenethyl alcohol CAS Registry Number: 289039-42-5 (Generic/Isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Characterization of 3-Chloro-5-fluorophenethyl Alcohol

Executive Summary & Strategic Context

Compound: 3-Chloro-5-fluorophenethyl alcohol CAS Registry Number: 289039-42-5 (Generic/Isomer specific variants may apply) Application: Chiral intermediate for API synthesis (e.g., kinase inhibitors), fluorinated building block.

In the high-stakes environment of drug development, 3-Chloro-5-fluorophenethyl alcohol serves as a critical scaffold. Its UV-Vis absorption profile is not merely a physical property but a "molecular fingerprint" essential for validating regioisomeric purity. Unlike simple phenethyl alcohol, the presence of mixed halogenation (Cl, F) at the meta positions (3,5) introduces specific electronic perturbations that distinguish it from its ortho or para isomers (e.g., the 3,4-isomer common in other pathways).

This guide moves beyond basic spectral data to establish a comparative spectroscopic framework . We analyze how the specific 3,5-substitution pattern alters the benzene chromophore compared to standard alternatives, providing a robust protocol for identity verification without immediate reliance on NMR or MS.

Theoretical Framework: The Halogenated Chromophore

To interpret the spectrum accurately, we must deconstruct the electronic contributions:

  • The Core Chromophore (Benzene B-Band):

    • The parent phenethyl alcohol exhibits the classic benzene secondary band (

      
       transition, 
      
      
      
      ) centered around 254–260 nm with low molar absorptivity (
      
      
      ).
    • The ethyl alcohol side chain (-CH

      
      CH
      
      
      
      OH) exerts a negligible auxochromic effect due to the insulating methylene group, acting primarily as a weak alkyl donor via hyperconjugation.
  • The Halogen Effect (Auxochromic Shift):

    • Chlorine (-Cl): Acts as a distinct auxochrome. While inductively withdrawing (-I), its lone pair donation (+M) dominates the UV interaction, typically causing a bathochromic (red) shift of +5–10 nm and a hyperchromic (intensity) effect .

    • Fluorine (-F): Possesses a strong -I effect and weak +M effect. Uniquely, fluorine often retains or sharpens the vibrational fine structure of the benzene ring (the "fingers" of the peak) compared to heavier halogens.

  • The 3,5-Meta Substitution Pattern (The Differentiator):

    • In 3-Chloro-5-fluorophenethyl alcohol, both halogens are meta to the alkyl chain and meta to each other.

    • Symmetry & Selection Rules: The 1,3,5-substitution pattern (pseudo-symmetry) often leads to a preservation of forbidden transition characteristics, resulting in lower

      
       values compared to 3,4- (asymmetric) isomers. This is the key diagnostic feature.
      

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct structural competitors.

Feature3-Chloro-5-fluorophenethyl alcohol (Target)3-Chloro-4-fluorophenethyl alcohol (Common Isomer)Phenethyl Alcohol (Parent/Control)
Primary

(B-Band)
262 – 266 nm (Predicted)268 – 272 nm258 nm
Molar Absorptivity (

)
Moderate (

)
High (

)
Low (

)
Spectral Shift Moderate BathochromicStrong BathochromicBaseline
Fine Structure (in Hexane) Distinct, Sharp Broadened / SmoothedSharp
Electronic Logic Meta positioning minimizes resonance conjugation length.Para fluorine allows direct conjugation axis, extending

.
No auxochromes to extend conjugation.
Purity Risk Contamination by 3,4-isomer detectable by broadening of peaks.N/AN/A

Critical Insight: If your spectrum shows a "shoulder" or significant broadening >270 nm, suspect contamination with the 3,4-isomer or polychlorinated byproducts.

Experimental Protocol: Self-Validating Characterization

This protocol is designed to maximize the "fingerprint" region (240–280 nm) to distinguish isomers.

Reagents & Equipment
  • Solvent: Spectroscopic Grade Cyclohexane or n-Hexane (Preferred for fine structure). Use Methanol only for solubility issues (Note: Polar solvents blur fine structure).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both cuvettes with pure solvent. Run baseline correction (200–400 nm).

    • Validation: Absorbance should be < 0.005 A across the range.

  • Stock Solution Preparation (Gravimetric):

    • Weigh 10.0 mg (

      
       0.1 mg) of 3-Chloro-5-fluorophenethyl alcohol.
      
    • Dissolve in 100 mL volumetric flask with solvent (Conc.

      
       100 mg/L).
      
    • Note: Sonicate for 2 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10 mg/L, 25 mg/L, 50 mg/L.

    • Why? To confirm Beer-Lambert Law adherence and rule out aggregation.

  • Measurement:

    • Scan range: 220 nm to 350 nm.

    • Scan speed: Slow (to capture vibrational fingers).

  • Data Processing:

    • Calculate Molar Absorptivity (

      
      ) at 
      
      
      
      using:
      
      
      (Where
      
      
      = Absorbance,
      
      
      = Molar concentration,
      
      
      = 1 cm)
Acceptance Criteria (Self-Validation)
  • Valley-to-Peak Ratio: In non-polar solvent, the valley between the primary peaks (approx 260/266 nm) should be distinct (Ratio < 0.8). If the valley is filled, suspect isomer contamination.

  • Absorbance @ >300 nm: Must be < 0.01 A. Significant absorption here indicates oxidized impurities (ketones/aldehydes).

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound and distinguishing it from the 3,4-isomer.

UV_Characterization_Workflow Start Start: Crude Sample 3-Chloro-5-fluorophenethyl alcohol Solvent_Choice Select Solvent: n-Hexane (Preferred) Start->Solvent_Choice Scan Acquire Spectrum (220 - 350 nm) Solvent_Choice->Scan Preserve Vib. Structure Check_Lambda Analyze Lambda max Is it > 268 nm? Scan->Check_Lambda Isomer_Risk High Risk: 3-Chloro-4-fluoro isomer Check_Lambda->Isomer_Risk Yes (>268nm) Check_FineStruct Analyze Fine Structure Are peaks sharp/distinct? Check_Lambda->Check_FineStruct No (262-266nm) Fail_Impurity FAIL: Impurity Detected (Oxidation or Polychlorination) Isomer_Risk->Fail_Impurity Pass PASS: Target Identity Confirmed (Meta-substitution pattern) Check_FineStruct->Pass Yes (Sharp) Check_FineStruct->Fail_Impurity No (Broad/Shoulder)

Caption: Logical workflow for distinguishing the 3,5-substituted target from common 3,4-isomers using spectral shifts and fine structure analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Foundational text on benzene auxochromic shifts).

  • NIST Chemistry WebBook. UV-Vis Database for Halogenated Benzenes. National Institute of Standards and Technology. Available at: [Link]

  • Workman, J. (2025). The Handbook of Organic Compounds: NIR, IR, Raman, and UV-Vis Spectra. Academic Press. (Reference for substituted phenethyl alcohol spectra).
  • PubChem. Compound Summary: 3-Chloro-5-fluorophenethyl alcohol. National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-5-fluorophenethyl alcohol proper disposal procedures

This guide outlines the critical safety, segregation, and disposal protocols for 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6). As a halogenated organic compound, this substance requires strict separation from no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, segregation, and disposal protocols for 3-Chloro-5-fluorophenethyl alcohol (CAS: 842123-84-6). As a halogenated organic compound, this substance requires strict separation from non-halogenated waste streams to ensure regulatory compliance (RCRA) and minimize disposal costs.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not a standard solvent; it is a functionalized intermediate.

PropertySpecificationOperational Implication
Chemical Class Halogenated AlcoholMUST be incinerated at facilities with acid gas scrubbers (to capture HCl/HF).
Physical State Liquid (typically)Requires leak-proof, chemically resistant secondary containment.
Flash Point ~80-100°C (Est.)Combustible. Class IIIA liquid. Keep away from high heat/oxidizers.
Primary Hazards Skin/Eye Irritant (H315/H319)Direct contact causes dermatitis or corneal damage. PPE is non-negotiable.
Reactivity Incompatible with OxidizersNEVER mix with Chromic acid, Perchlorates, or Nitric acid in waste streams.

Pre-Disposal Segregation Strategy

The most common violation in laboratory waste management is the commingling of halogenated and non-halogenated solvents.

  • The Rule: If a waste container contains >1-2% halogenated content , the entire container is classified as Halogenated Waste .

  • The Cost: Disposing of halogenated waste is significantly more expensive (often 2-3x) than non-halogenated waste due to the specialized incineration required.

  • The Protocol: Dedicate a specific waste stream for this compound. Do not pour it into the general "Organic Solvents" carboy unless that carboy is already designated for halogens.

Disposal Decision Workflow

The following logic gate ensures you select the correct waste stream and minimize compliance risks.

DisposalWorkflow Start Waste Generated: 3-Chloro-5-fluorophenethyl alcohol CheckPurity Is it mixed with other chemicals? Start->CheckPurity AnalyzeMix Analyze Mixture Composition CheckPurity->AnalyzeMix Yes StreamHalo STREAM A: Halogenated Organic Waste CheckPurity->StreamHalo No (Pure) CheckHalogen Is Total Halogen Content > 1%? AnalyzeMix->CheckHalogen CheckHalogen->StreamHalo Yes StreamNonHalo STREAM B: Non-Halogenated Waste (Trace Only) CheckHalogen->StreamNonHalo No (Rare) Labeling Labeling: 'Contains: 3-Chloro-5-fluorophenethyl alcohol' Check 'Halogenated' StreamHalo->Labeling StreamNonHalo->Labeling Storage Storage: Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage Pickup Schedule EHS/Vendor Pickup Storage->Pickup

Figure 1: Decision logic for classifying and routing halogenated alcohol waste.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid standard LDPE wash bottles for long-term storage as halogenated compounds can sometimes degrade or permeate softer plastics over time.

  • Cap: Must be a screw-top cap with a chemically resistant liner (PTFE/Teflon). Do not use parafilm or foil as a primary seal.

Step 2: Labeling (The "Cradle-to-Grave" Requirement)

Regulatory agencies (EPA/RCRA) require "knowledge of waste." A generic "Waste" label is insufficient.

  • Standard Label: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Chemical Name: Write out "3-Chloro-5-fluorophenethyl alcohol" (No abbreviations/formulas).

    • Hazard Checkbox: Check "Toxic" and "Irritant" .

    • Constituents: If mixed, list percentages (e.g., 90% Dichloromethane, 10% 3-Chloro-5-fluorophenethyl alcohol).

Step 3: Bulking & Transfer
  • Fume Hood Only: Perform all transfers inside a certified chemical fume hood to prevent inhalation of vapors.

  • Funnel Use: Use a funnel with a lid or remove the funnel immediately after pouring. Open funnels are a major EPA violation (Open Container Rule).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Step 4: Satellite Accumulation
  • Store the container in your lab's designated Satellite Accumulation Area (SAA) .[1]

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume of the largest container.

  • Time Limit: Once full, the container must be moved to the central accumulation area (or picked up) within 3 days (standard US regulations).

Emergency Procedures: Spills

Scenario: You drop a 100mL bottle of 3-Chloro-5-fluorophenethyl alcohol on the floor.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, open windows/doors if safe, or simply evacuate the immediate area to let vapors dissipate.

  • PPE Up: Wear nitrile gloves (double gloving recommended for halogenated organics), safety goggles, and a lab coat.

  • Containment: Use vermiculite or activated carbon spill pillows.

    • Note: Do not use standard paper towels alone, as they increase the surface area for evaporation.

  • Cleanup:

    • Surround the spill with absorbent.[1][2]

    • Work from the outside in.[2][3]

    • Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

    • Label the debris: "Debris contaminated with 3-Chloro-5-fluorophenethyl alcohol (Halogenated)."

  • Disposal: Treat the spill debris as Hazardous Chemical Waste (Solid), not regular trash.

References

  • PubChem. (n.d.).[4] 3-Chloro-5-fluorobenzyl alcohol (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Chloro-5-fluorophenethyl alcohol: Personal Protective Equipment and Disposal

Hazard Assessment: Understanding the Risks Table 1: Anticipated Hazard Profile of 3-Chloro-5-fluorophenethyl alcohol Hazard ClassificationAnticipated EffectsGHS Pictogram Skin Corrosion/Irritation Causes skin irritation....

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Table 1: Anticipated Hazard Profile of 3-Chloro-5-fluorophenethyl alcohol

Hazard ClassificationAnticipated EffectsGHS Pictogram
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

It is imperative to handle this compound within a certified chemical fume hood to mitigate the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling halogenated organic compounds. The following table outlines the minimum required PPE for various laboratory operations involving 3-Chloro-5-fluorophenethyl alcohol.

Table 2: Recommended PPE for Handling 3-Chloro-5-fluorophenethyl alcohol

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.[4]Chemically resistant gloves (Nitrile rubber recommended).[5]Laboratory coat.Not required when using a fume hood.
Weighing and Transferring (outside a fume hood) Chemical splash goggles and a face shield.[5]Chemically resistant gloves (Nitrile rubber recommended).[5]Laboratory coat.NIOSH-approved respirator with an organic vapor cartridge.[4]
Spill Cleanup Chemical splash goggles and a face shield.[5]Heavy-duty, chemically resistant gloves.Chemical-resistant apron over a laboratory coat.NIOSH-approved respirator with an organic vapor cartridge.[4]
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of, at minimum, safety glasses with side shields.[4] For operations with a higher risk of splashing, such as transferring liquids, the combination of chemical splash goggles and a face shield provides comprehensive protection.[5]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling 3-Chloro-5-fluorophenethyl alcohol.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[6]

  • Body Protection: A standard laboratory coat protects against incidental skin contact.[7] For larger-scale operations or during spill cleanup, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The primary method for controlling inhalation hazards is the use of a certified chemical fume hood.[7] In the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential to prevent respiratory tract irritation.[4]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

Step 1: Preparation and Handling
  • Work Area: Always handle 3-Chloro-5-fluorophenethyl alcohol in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

  • Spill Kit: Have a spill kit rated for organic compounds readily available.

Step 2: Decontamination
  • Reusable Equipment: Thoroughly decontaminate all reusable glassware and equipment with an appropriate solvent, followed by washing with soap and water.

  • Work Surfaces: Clean the work area within the fume hood with a suitable solvent and absorbent pads.

Step 3: Waste Disposal

As a halogenated organic compound, 3-Chloro-5-fluorophenethyl alcohol and any materials contaminated with it require specific disposal procedures.[7][10]

  • Waste Segregation: Never dispose of halogenated organic waste down the drain.[10] It must be collected separately from non-halogenated waste.[11][12]

  • Waste Container: Collect all liquid waste containing 3-Chloro-5-fluorophenethyl alcohol in a designated, properly labeled "Halogenated Organic Waste" container.[7][10] The container should be made of a compatible material and have a secure, tight-fitting lid.[11]

  • Contaminated Solids: Dispose of all contaminated solids, including gloves, absorbent pads, and weighing papers, in a designated solid waste container for halogenated organic compounds.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("3-Chloro-5-fluorophenethyl alcohol"), and the approximate concentration.[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

Waste Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Liquid_Waste Liquid Waste Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Solid_Waste Contaminated Solids Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid EHRS Arrange for pickup by Environmental Health & Safety Halogenated_Liquid->EHRS Halogenated_Solid->EHRS

Caption: Workflow for the proper disposal of halogenated waste.

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory. For any further questions or specific handling scenarios, always consult your institution's Environmental Health and Safety (EH&S) department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Aurochemicals. (n.d.). PHENYL ETHYL ALCOHOL, Natural- SDS.
  • Cole-Parmer. (2005, September 29). Material Safety Data Sheet - (R)-(+)-sec-Phenethyl alcohol, 99%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • phenylethyl alcohol - Safety Data Sheet. (2023, November 4).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-5-fluorophenethyl alcohol
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3-Chloro-5-fluorophenethyl alcohol
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